molecular formula C8H18O2 B140827 (3S,6S)-3,6-Octanediol CAS No. 136705-66-3

(3S,6S)-3,6-Octanediol

Cat. No.: B140827
CAS No.: 136705-66-3
M. Wt: 146.23 g/mol
InChI Key: BCKOQWWRTRBSGR-YUMQZZPRSA-N
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Description

(3S,6S)-3,6-Octanediol is a useful research compound. Its molecular formula is C8H18O2 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,6S)-octane-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKOQWWRTRBSGR-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC[C@H](CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314142
Record name (3S,6S)-3,6-Octanediol
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Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136705-66-3
Record name (3S,6S)-3,6-Octanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136705-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,6S)-3,6-Octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (3S,6S)-3,6-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

(3S,6S)-3,6-Octanediol is a chiral diol of significant interest to researchers and professionals in the field of drug development and organic synthesis. Its defined stereochemistry makes it a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols and a workflow for its synthesis and characterization.

Core Physical and Chemical Properties

This compound is an organic compound with two hydroxyl groups located at the third and sixth positions of an eight-carbon chain, with both stereocenters in the (S) configuration. This structure contributes to its physical characteristics and reactivity. The presence of two hydroxyl groups allows for both intramolecular and intermolecular hydrogen bonding, which influences properties such as its melting point, boiling point, and solubility.

Table 1: Summary of Physical Properties for this compound

PropertyValue
CAS Number 136705-66-3
Molecular Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol
Appearance White needle-like crystals or colorless crystals
Melting Point 49-51 °C
Boiling Point 243.79 °C (rough estimate)
Density 0.9636 g/cm³ (rough estimate)
Specific Rotation [α] +15° (c=10, ethanol)
Storage Temperature 2-8 °C under inert gas (Nitrogen or Argon)

Data compiled from multiple sources.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of chiral diols like this compound.

1. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

  • Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 1-2 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the last crystal melts is recorded as the end of the melting range.[2][3]

2. Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating source (e.g., Bunsen burner), mineral oil.

  • Procedure:

    • A small amount of the liquid sample is placed in the fusion tube.

    • A capillary tube, sealed at one end, is placed open-end down into the fusion tube.

    • The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • This assembly is placed in a Thiele tube containing mineral oil.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is discontinued, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

3. Specific Rotation Measurement

Specific rotation is a fundamental property of chiral compounds and is a measure of their ability to rotate the plane of polarized light.

  • Apparatus: Polarimeter, sodium D lamp (589 nm), polarimeter cell (sample tube) of a known path length (typically 1 dm), volumetric flask, analytical balance.

  • Procedure:

    • A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of a specified solvent (e.g., ethanol) to a known concentration (c, in g/mL).

    • The polarimeter is calibrated using a blank (the pure solvent).

    • The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.

    • The observed rotation (α) is measured at a specific temperature (T) and wavelength (λ).

    • The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where l is the path length in decimeters.[5][6]

4. Density Determination (Displacement Method)

Density is the mass per unit volume of a substance.

  • Apparatus: Graduated cylinder, analytical balance, a suitable non-reactive liquid in which the solid is insoluble.

  • Procedure:

    • The mass of a sample of this compound is accurately measured using an analytical balance.

    • A known volume of a non-reactive liquid is placed in a graduated cylinder, and the initial volume is recorded.

    • The weighed solid sample is carefully submerged in the liquid in the graduated cylinder.

    • The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid sample.

    • The density is calculated by dividing the mass of the sample by its volume.[7]

5. Solubility Determination (Shake-Flask Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

  • Apparatus: Sealed containers (e.g., vials or flasks), shaker or agitator, temperature-controlled environment, analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy).

  • Procedure:

    • An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.

    • The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, the mixture is allowed to stand to allow undissolved solid to settle.

    • A sample of the supernatant is carefully removed and filtered or centrifuged to remove any remaining solid particles.

    • The concentration of the dissolved solute in the clear supernatant is quantified using a validated analytical method.[8][9]

Synthesis and Characterization Workflow

This compound is typically synthesized through stereoselective methods to ensure high enantiomeric purity. The general workflow from synthesis to characterization is outlined below.

G General Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Material (e.g., 3,6-Octanedione or Octadiene) reaction Stereoselective Reaction (Asymmetric Reduction or Dihydroxylation) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup chromatography Purification (e.g., Column Chromatography or Recrystallization) workup->chromatography structure Structural Analysis (NMR, IR, Mass Spectrometry) chromatography->structure purity Purity & Identity (Melting Point, TLC, GC/HPLC) structure->purity chirality Chiral Purity (Polarimetry, Chiral HPLC/GC) purity->chirality final_product Pure this compound chirality->final_product

Caption: Synthesis and Characterization Workflow.

References

(3S,6S)-3,6-Octanediol: A Chiral Synthon for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 136705-66-3

Molecular Formula: C₈H₁₈O₂

Molecular Weight: 146.23 g/mol [1]

This technical guide provides an in-depth overview of (3S,6S)-3,6-Octanediol, a C₂-symmetric chiral diol crucial for stereoselective synthesis in the pharmaceutical and agrochemical industries. This document outlines its chemical structure, physicochemical properties, and established synthetic routes, and discusses its significance as a chiral building block.

Chemical Structure and Properties

This compound is an aliphatic diol featuring an eight-carbon chain with two hydroxyl groups located at the third and sixth carbon atoms. Both stereocenters possess the (S)-configuration, imparting a specific three-dimensional geometry that is essential for its application in asymmetric synthesis.[1]

Structure:

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number136705-66-3[1]
Molecular FormulaC₈H₁₈O₂[2]
Molecular Weight146.23 g/mol [1][2]
AppearanceWhite needle-like crystals
Melting Point49-51°C[]
Boiling Point240.8 ± 8.0°C at 760 mmHg[]
Density0.935 ± 0.06 g/cm³[]
StorageStore at 2-8°C under inert gas (nitrogen or Argon)[]

Synthetic Methodologies

The enantiomerically pure form of this compound is primarily achieved through stereoselective synthetic methods. The two main strategies employed are the stereoselective reduction of a diketone precursor and the asymmetric dihydroxylation of an alkene.

Stereoselective Reduction of 3,6-Octanedione

A common and effective method for the synthesis of this compound involves the asymmetric reduction of 3,6-octanedione.[1] This transformation can be accomplished using various chiral reducing agents or through catalytic asymmetric hydrogenation, which selectively yields the desired (3S,6S) stereoisomer.[1]

Experimental Protocol: Asymmetric Transfer Hydrogenation (General Procedure)

Note: A specific, detailed experimental protocol for the synthesis of this compound could not be definitively located in the publicly available literature. The following is a generalized protocol based on established methods for asymmetric transfer hydrogenation of diketones.

  • Catalyst Preparation: A chiral ruthenium or iron complex is typically used as the catalyst. The catalyst is prepared in situ by reacting the metal precursor with a chiral ligand (e.g., a chiral diamine or amino alcohol) in a suitable solvent under an inert atmosphere.

  • Reaction Setup: 3,6-octanedione is dissolved in a solvent (e.g., isopropanol, which also serves as the hydrogen source). The pre-formed chiral catalyst is then added to this solution.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the enantiomerically pure this compound.

Asymmetric Dihydroxylation of an Octadiene Precursor

Another significant synthetic route is the asymmetric dihydroxylation of a suitable octadiene precursor.[1] The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for this transformation, employing a catalytic amount of osmium tetroxide in the presence of a chiral ligand.

Logical Workflow for Synthesis via Asymmetric Dihydroxylation

G Synthesis of this compound via Asymmetric Dihydroxylation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Octadiene_Precursor Suitable Octadiene Precursor Reaction_Mixture Stirring at 0°C to rt Octadiene_Precursor->Reaction_Mixture AD_Mix AD-mix-β (OsO4, (DHQD)2PHAL, K3Fe(CN)6, K2CO3) AD_Mix->Reaction_Mixture Solvent t-BuOH/H2O Solvent->Reaction_Mixture Quenching Quenching with Na2SO3 Reaction_Mixture->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Chromatography or Recrystallization Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Applications in Asymmetric Synthesis

The C₂-symmetric nature and defined stereochemistry of this compound make it a valuable chiral building block, or "synthon," in the synthesis of complex, enantiomerically pure molecules.[1]

  • Pharmaceuticals: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs) where specific stereoisomers are crucial for therapeutic activity and to minimize off-target effects.[1]

  • Agrochemicals: In the agrochemical industry, it is utilized in the production of pesticides and herbicides where one enantiomer often exhibits the desired biological activity.[1]

  • Pheromones: The specific stereochemistry of this diol is critical in the synthesis of certain insect pheromones used for pest control.[1]

  • Chiral Ligands: The hydroxyl groups can be modified to create chiral ligands for use in asymmetric catalysis, further extending its utility in synthetic chemistry.

Spectroscopic and Analytical Data

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for this compound is scarce. However, standard analytical techniques can be used for its characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the carbon skeleton and the presence of hydroxyl groups. The use of chiral shift reagents can be employed to determine enantiomeric purity.

  • Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared Spectroscopy: The presence of a broad O-H stretching band would be indicative of the hydroxyl groups.

  • Chiral Chromatography: Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are essential for determining the enantiomeric excess (ee) of the synthesized diol.

Logical Flow for Chiral Purity Determination

G Determination of Enantiomeric Excess (ee) Sample Synthesized This compound Chiral_Column Chiral Stationary Phase (HPLC/GC) Sample->Chiral_Column Separation Separation of Enantiomers Chiral_Column->Separation Detection Detector (e.g., UV, FID) Separation->Detection Chromatogram Chromatogram with Two Peaks Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calculation ee Calculation: %ee = |(Area_S,S - Area_R,R)| / (Area_S,S + Area_R,R) * 100 Integration->Calculation

Caption: Workflow for determining the enantiomeric purity of this compound.

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the development of enantiomerically pure pharmaceuticals and agrochemicals. While general synthetic strategies are well-established, the availability of detailed, reproducible experimental protocols in the public domain remains limited. Further research and publication of specific synthetic procedures and comprehensive analytical data would be highly beneficial to the scientific community, facilitating its broader application in research and development.

References

An In-depth Technical Guide to the Stereochemistry of 3,6-Octanediol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of 3,6-octanediol isomers. The precise three-dimensional arrangement of functional groups in chiral molecules is of paramount importance in drug discovery and development, as different stereoisomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1] 3,6-Octanediol, a chiral diol, serves as a valuable building block (synthon) in the asymmetric synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] Understanding the properties and synthesis of its stereoisomers is crucial for its effective application.

Stereoisomers of 3,6-Octanediol

3,6-Octanediol possesses two stereocenters at carbons 3 and 6. This gives rise to a total of three possible stereoisomers: a pair of enantiomers ((3R,6R) and (3S,6S)) and an achiral meso compound ((3R,6S)).

  • (3R,6R)-3,6-Octanediol & (3S,6S)-3,6-Octanediol: These two isomers are non-superimposable mirror images of each other, known as enantiomers. They exhibit identical physical properties such as melting point and boiling point, but differ in their interaction with plane-polarized light (optical activity).

  • (3R,6S)-3,6-Octanediol (meso): This isomer has a plane of symmetry and is therefore achiral and optically inactive, despite having two stereocenters. It is a diastereomer of the (3R,6R) and (3S,6S) isomers.

The relationship between these isomers is a fundamental concept in stereochemistry, dictating the strategies for their synthesis and separation.

G cluster_enantiomers Enantiomers (Chiral) 3R,6R (3R,6R)-3,6-Octanediol 3S,6S This compound 3R,6R->3S,6S Mirror Images meso (3R,6S)-3,6-Octanediol (meso, Achiral) 3R,6R->meso Diastereomers 3S,6S->meso Diastereomers Racemic Mixture Racemic Mixture (dl-pair) Racemic Mixture->3R,6R Racemic Mixture->3S,6S

Figure 1: Stereoisomeric relationships of 3,6-octanediol.

Physicochemical and Spectroscopic Data

The distinct stereochemistry of each isomer leads to differences in their physical and spectroscopic properties. The following tables summarize key quantitative data for the stereoisomers of 3,6-octanediol.

Table 1: Physical Properties of 3,6-Octanediol Isomers

Property(3R,6R)-3,6-OctanediolThis compoundmeso-(3R,6S)-3,6-Octanediol
CAS Number 129619-37-0[2][3]136705-66-3N/A
Molecular Formula C₈H₁₈O₂[2][4][3]C₈H₁₈O₂C₈H₁₈O₂
Molecular Weight 146.23 g/mol [2][4][3]146.23 g/mol 146.23 g/mol
Appearance White to off-white crystalline powder/needles[5][]Data not availableData not available
Melting Point (°C) 49 - 53[5][]49 - 53 (expected)Data not available
Boiling Point (°C) 240.8 ± 8.0 (at 760 mmHg)[]240.8 ± 8.0 (expected)Data not available
Density (g/cm³) 0.935 ± 0.06[]0.935 ± 0.06 (expected)Data not available
Optical Rotation [α]²⁰D = -13° to -17° (c=1, Chloroform)[5][α]²⁰D = +13° to +17° (expected)0° (inactive)

Note: Properties for the (3S,6S)-isomer are expected to be identical to the (3R,6R)-enantiomer, with the exception of the sign of optical rotation.

Synthesis and Separation Methodologies

The preparation of stereochemically pure 3,6-octanediol isomers requires specific synthetic strategies, including asymmetric synthesis to directly form a single enantiomer or diastereomer, and chiral resolution to separate a mixture of stereoisomers.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer in high yield and purity, avoiding the need for resolving a racemic mixture.

Protocol 1: Asymmetric Reduction of 3,6-Octanedione

One of the most common methods for synthesizing enantiomerically pure (3S,6S)- or (3R,6R)-3,6-octanediol is the asymmetric hydrogenation of the prochiral diketone, 3,6-octanedione. This is typically achieved using a chiral catalyst, such as a Ruthenium-BINAP complex.[1]

Objective: To synthesize this compound with high enantiomeric excess.

Materials:

  • 3,6-Octanedione

  • (S)-BINAP-Ru(II) catalyst

  • Hydrogen gas (H₂)

  • Methanol (degassed)

  • High-pressure autoclave reactor

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a high-pressure autoclave with 3,6-octanedione and the (S)-BINAP-Ru(II) catalyst (e.g., 0.1 mol%).

  • Add degassed methanol as the solvent.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Heat the reaction mixture to the specified temperature (e.g., 50 °C) and stir for 12-24 hours, monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Note: Using the (R)-BINAP-Ru(II) catalyst will yield the (3R,6R)-enantiomer.

G start 3,6-Octanedione catalyst H₂, (S)-BINAP-Ru(II) Methanol workup Purification (Chromatography) catalyst->workup product This compound workup->product

Figure 2: Workflow for asymmetric reduction.

Protocol 2: Synthesis of meso-3,6-Octanediol via Syn Dihydroxylation

The meso isomer can be synthesized from a cis-alkene precursor through syn-dihydroxylation. For 3,6-octanediol, this would involve the dihydroxylation of (Z)-oct-3-en-6-yne followed by reduction, or more directly from (Z,Z)-octa-3,5-diene. A general laboratory-scale synthesis can be adapted from the syn-dihydroxylation of cis-alkenes.[7]

Objective: To synthesize meso-(3R,6S)-3,6-octanediol.

Materials:

  • (Z)-Oct-4-ene (as a representative cis-alkene)

  • Osmium tetroxide (OsO₄), catalytic amount, or Potassium permanganate (KMnO₄), cold, dilute, basic

  • N-methylmorpholine N-oxide (NMO) as a co-oxidant for OsO₄

  • Acetone/water or t-butanol/water solvent system

  • Sodium sulfite or sodium bisulfite for quenching

  • Standard glassware for reaction and workup

Procedure:

  • Dissolve the cis-alkene in a suitable solvent mixture (e.g., acetone/water).

  • Cool the solution in an ice bath to 0 °C.

  • Add NMO to the solution.

  • Slowly add a catalytic amount of OsO₄ solution. The solution will turn dark brown.

  • Stir the reaction at 0 °C for several hours until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude meso-diol by column chromatography or recrystallization.

Chiral Resolution

When a synthesis results in a racemic mixture (a 50:50 mixture of (3R,6R) and (3S,6S) enantiomers), chiral resolution is required to separate them. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.[1][8]

Protocol 3: Enantiomeric Separation by Chiral HPLC

Objective: To separate a racemic mixture of 3,6-octanediol into its (3R,6R) and (3S,6S) enantiomers.

Instrumentation & Materials:

  • HPLC system with a UV or RI detector

  • Chiral Stationary Phase (CSP) column, typically polysaccharide-based (e.g., Chiralpak® or Chiralcel® series).[1]

  • Mobile phase: A mixture of n-hexane and isopropanol (or ethanol). The exact ratio must be optimized.

  • Racemic 3,6-octanediol standard

  • High-purity solvents for mobile phase

Procedure:

  • Column Installation and Equilibration: Install the chosen chiral column into the HPLC system. Equilibrate the column by pumping the mobile phase (e.g., 95:5 n-hexane:isopropanol) through it at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Prepare a dilute solution of the racemic 3,6-octanediol in the mobile phase (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Chromatogram Acquisition: Record the chromatogram. The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different times (retention times), resulting in two separate peaks.

  • Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., increase or decrease the percentage of the alcohol modifier) or the flow rate to improve resolution.

  • Quantification: The ratio of the enantiomers in a mixture can be determined by integrating the area of each peak. For a racemic mixture, the peak areas should be equal.

G cluster_workflow Chiral HPLC Workflow A Inject Racemic Mixture B Separation on Chiral Column A->B C Detection (UV/RI) B->C D Elution of Enantiomer 1 (e.g., 3R,6R) C->D E Elution of Enantiomer 2 (e.g., 3S,6S) C->E F Resulting Chromatogram (Two Peaks) D->F E->F

Figure 3: Logical workflow for chiral HPLC separation.

Stereochemical Analysis

Confirming the absolute and relative stereochemistry and determining the purity of the isomers is a critical step.

Protocol 4: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation.

Objective: To distinguish between diastereomers and, with derivatization, enantiomers of 3,6-octanediol.

Procedure:

  • Diastereomer Analysis: The ¹H and ¹³C NMR spectra of diastereomers (e.g., meso vs. the racemic pair) are inherently different. Acquire standard NMR spectra for each purified isomer. The differences in chemical shifts and coupling constants, arising from the different spatial arrangements of atoms, allow for unambiguous identification.

  • Enantiomer Analysis: Enantiomers have identical NMR spectra under achiral conditions. To distinguish them, they must be converted into diastereomers by reaction with a chiral derivatizing agent (CDA), such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). a. React a sample of the enantiomerically enriched or racemic diol with an enantiomerically pure CDA (e.g., (R)-Mosher's acid chloride). This forms a mixture of diastereomeric esters. b. Acquire the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture. c. The signals for the different diastereomers will appear at different chemical shifts.[9] d. The ratio of the enantiomers in the original sample can be determined by integrating the corresponding signals in the NMR spectrum of the diastereomeric mixture.

Applications in Drug Development and Research

The stereoisomers of 3,6-octanediol are primarily utilized as chiral building blocks. Their defined stereochemistry is transferred to a target molecule during a synthetic sequence, ensuring the final product has the desired stereochemical configuration.[1]

  • Pharmaceutical Synthesis: Enantiomerically pure diols are crucial starting materials for drugs where only one enantiomer provides the therapeutic effect, while the other may be inactive or cause adverse effects.[1]

  • Chiral Ligands: The hydroxyl groups can be modified to create chiral ligands for use in asymmetric catalysis, enabling the synthesis of other chiral molecules with high enantioselectivity.[]

  • Pheromone Synthesis: The specific stereoisomer of a molecule is often essential for its biological activity, a principle that is critical in the synthesis of insect pheromones for agricultural applications.[1]

  • Excipients and Formulations: Beyond synthesis, (3R,6R)-3,6-octanediol has been noted for its use as a moisturizer in cosmetics and as an excipient to improve the stability and solubility of active pharmaceutical ingredients (APIs) in drug formulations.[5]

While no specific signaling pathways involving 3,6-octanediol itself are prominently documented, its role as a precursor to bioactive molecules is its primary contribution to the life sciences. The principle that stereochemistry dictates biological activity is the driving force for the demand for these stereochemically pure synthons.

References

Spectroscopic Characterization of (3S,6S)-3,6-Octanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3S,6S)-3,6-Octanediol, a chiral diol of interest in synthetic chemistry and drug development. Due to the limited availability of specific experimental spectra for this particular stereoisomer in public databases, this document presents predicted data based on the analysis of its constitutional isomers and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the empirical validation and further investigation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of isomeric compounds, including 1,3-octanediol and 1,8-octanediol, and general knowledge of functional group frequencies and fragmentation patterns.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.9Triplet6H-CH₃ (C1, C8)
~1.2-1.6Multiplet8H-CH₂- (C2, C4, C5, C7)
~3.4-3.7Multiplet2H-CH(OH)- (C3, C6)
VariableBroad Singlet2H-OH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~10-14-CH₃ (C1, C8)
~20-40-CH₂- (C2, C4, C5, C7)
~70-75-CH(OH)- (C3, C6)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200Strong, BroadO-H stretch (hydrogen-bonded)
~2960-2850StrongC-H stretch (alkane)
~1465MediumC-H bend (methylene)
~1375MediumC-H bend (methyl)
~1100-1000StrongC-O stretch (secondary alcohol)

Sample Preparation: Neat thin film between NaCl plates.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
146Low[M]⁺ (Molecular Ion)
128Moderate[M - H₂O]⁺
113Moderate[M - H₂O - CH₃]⁺
101High[M - C₃H₇]⁺ or [M - C₂H₅ - H₂O]⁺
87High[M - C₄H₉]⁺
73High[C₄H₉O]⁺
59Very High[C₃H₇O]⁺ (base peak)
45High[C₂H₅O]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the resulting Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) followed by a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

  • ¹³C NMR Acquisition:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A sufficient number of scans should be accumulated to achieve an adequate signal-to-noise ratio.

    • Process the FID with an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

    • For a direct insertion probe, the sample is heated to induce volatilization into the ion source.

    • Utilize Electron Ionization (EI) as the ionization method. The standard electron energy is 70 eV.

  • Mass Analysis and Detection:

    • The generated positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

    • The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Film Sample->Prep_IR Prep_MS Volatilize Sample Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Chiral Properties of (3S,6S)-3,6-Octanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,6S)-3,6-Octanediol is a chiral diol of significant interest in modern organic synthesis, particularly in the development of enantiomerically pure pharmaceuticals and agrochemicals. Its defined stereochemistry, with both stereocenters in the (S)-configuration, makes it a valuable chiral building block. This technical guide provides a comprehensive overview of the chiral properties of this compound, including its physicochemical characteristics, synthesis, and the analytical methods used for its stereochemical control. This document is intended to serve as a detailed resource for researchers and professionals engaged in asymmetric synthesis and drug development.

Physicochemical and Chiral Properties

This compound is a C8 linear diol with two stereocenters at positions 3 and 6. The specific spatial arrangement of the hydroxyl groups dictates its chemical reactivity and its interactions with other chiral molecules, which is of paramount importance in biological systems where stereospecificity is a governing principle.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₈O₂[2]
Molecular Weight 146.23 g/mol [2]
CAS Number 136705-66-3[2]
Appearance White to almost white powder to crystal[]
Melting Point 49-51 °C[]
Boiling Point 243.79 °C (rough estimate)
Purity ≥99%[4]
Optical Purity (ee) ≥99%
InChI Key BCKOQWWRTRBSGR-YUMQZZPRSA-N[1]

Table 2: Chiral Properties of 3,6-Octanediol Enantiomers

EnantiomerSpecific Optical Rotation ([α]D)Conditions
This compound +15°c 10, ethanol
(3R,6R)-3,6-Octanediol -13° to -17°Not specified

Synthesis of this compound

The stereoselective synthesis of this compound is crucial for its application as a chiral synthon. The primary methods for its preparation involve the asymmetric reduction of a corresponding diketone or the asymmetric dihydroxylation of an appropriate alkene precursor.[1]

Sharpless Asymmetric Dihydroxylation

A prominent method for synthesizing chiral diols is the Sharpless Asymmetric Dihydroxylation.[5][6][7] This reaction utilizes osmium tetroxide in the presence of a chiral ligand to achieve the enantioselective dihydroxylation of an alkene. For the synthesis of this compound, a suitable precursor would be an octadiene. The choice of the chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivative, dictates the stereochemical outcome of the reaction.[7]

Sharpless_Asymmetric_Dihydroxylation cluster_reactants Reactants cluster_process Reaction cluster_products Products Octadiene Octadiene Precursor Reaction Asymmetric Dihydroxylation Octadiene->Reaction AD_mix AD-mix-β (OsO₄, K₃Fe(CN)₆, K₂CO₃, (DHQD)₂PHAL) AD_mix->Reaction Solvent t-BuOH/H₂O Solvent->Reaction Diol This compound Reaction->Diol Byproducts Byproducts Reaction->Byproducts

Figure 1: Workflow for Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation

This protocol is a general procedure and may require optimization for the specific octadiene precursor.

Materials:

  • Octadiene precursor

  • AD-mix-β (or AD-mix-α for the opposite enantiomer)[6]

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the octadiene precursor in a 1:1 mixture of tert-butanol and water at room temperature, add AD-mix-β (approximately 1.4 g per 1 mmol of alkene).[8]

  • Stir the resulting slurry vigorously at room temperature until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by adding solid sodium sulfite and continue stirring for 30 minutes.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical applications. The most common and reliable method for determining enantiomeric excess (ee) is chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: Ambient.

Procedure:

  • Prepare a standard solution of racemic 3,6-octanediol to determine the retention times of both enantiomers.

  • Prepare a dilute solution of the synthesized this compound sample in the mobile phase.

  • Inject the sample onto the chiral column.

  • Record the chromatogram and integrate the peak areas for both the (3S,6S) and (3R,6R) enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Chiral_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Synthesized This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into Chiral HPLC Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Figure 2: Workflow for Chiral HPLC Analysis.

Applications in Drug Development

The well-defined stereochemistry of this compound makes it a valuable chiral synthon for the synthesis of complex, enantiomerically pure molecules.[1] In the pharmaceutical industry, the use of single-enantiomer drugs is often crucial, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] this compound can serve as a starting material, transferring its inherent chirality to the target drug molecule.

Conclusion

This compound is a chiral diol with significant potential in asymmetric synthesis and the development of stereochemically pure active pharmaceutical ingredients. Its synthesis can be achieved through established methods like the Sharpless Asymmetric Dihydroxylation, and its enantiomeric purity can be reliably determined using chiral HPLC. For researchers and professionals in drug development, a thorough understanding of the chiral properties and synthetic methodologies associated with this compound is essential for leveraging its potential in the creation of novel and effective therapeutic agents.

References

(3S,6S)-3,6-Octanediol: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

(3S,6S)-3,6-Octanediol is a chiral diol recognized for its role as a versatile building block in advanced organic synthesis. Its specific stereochemistry makes it a valuable precursor for the enantioselective synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, intended for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound, with the chemical formula C₈H₁₈O₂, is a diol featuring an eight-carbon chain with hydroxyl groups at the 3 and 6 positions, both having the (S)-configuration.[2] This structure contributes to its key physical and chemical properties.

PropertyValueSource
CAS Number 136705-66-3[1][2][3][4][5]
Molecular Formula C₈H₁₈O₂[2][4][5]
Molecular Weight 146.23 g/mol [1][2][4][5]
Appearance White or off-white crystalline powder[6]
Melting Point 49 - 53 °C[6]
Purity ≥99%[5]
Optical Purity (ee) ≥99.7%[5]

Solubility Profile

Detailed quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information from chemical suppliers, a qualitative understanding of its solubility can be established.

The presence of two hydroxyl groups in its structure imparts hydrophilic characteristics, making it soluble in water.[2] While a specific value for its water solubility is not published, for a structurally similar C8 diol, Octane-1,2-diol , a water solubility of 7.5 g/L at 20°C has been reported. This value can serve as an approximate reference point.

CompoundSolventSolubilityTemperatureSource
Octane-1,2-diolWater7.5 g/L20 °C

For organic solvents, diols are generally soluble in polar organic solvents such as ethanol and DMSO. The use of co-solvents like DMSO is a common strategy to enhance the solubility of diols in aqueous solutions for in-vitro assays.[7]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the thermodynamic solubility of a compound like this compound, based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps

  • Analytical balance

  • Filtration device (e.g., 0.22 µm syringe filter)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a validated analytical method.

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

G Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow suspension to settle B->C D Filter supernatant to remove undissolved solid C->D E Analyze concentration of dissolved compound D->E F Determine solubility E->F

Workflow for the experimental determination of solubility.

Stability Profile

The stability of this compound is a critical factor for its storage and handling. While specific degradation kinetics are not publicly available, supplier recommendations and the general chemistry of diols provide guidance on its stability.

It is recommended to store this compound at 2° to 8°C under an inert atmosphere (e.g., nitrogen or argon).[3] This suggests potential sensitivity to higher temperatures and oxidation. Diols are generally susceptible to oxidation, which can convert the secondary hydroxyl groups into ketones.[1] In the case of this compound, oxidation could lead to the formation of the corresponding keto-alcohols or the diketone, 3,6-octanedione.[1] The compound is expected to be stable under neutral pH conditions but may be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.

Experimental Protocol for Stability Assessment

A general protocol for assessing the stability of this compound in a specific formulation or solvent system is outlined below.

Objective: To evaluate the chemical stability of this compound under defined conditions over time.

Materials:

  • This compound solution/formulation

  • Stability chambers or incubators set to desired temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)

  • Light-protective containers (if photostability is being assessed)

  • Analytical instrument for quantification of the parent compound and potential degradants (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare solutions or formulations of this compound at a known concentration.

  • Aliquot the samples into appropriate vials and seal them.

  • Place the vials in stability chambers under the desired storage conditions.

  • At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw samples.

  • Analyze the samples to determine the concentration of this compound remaining.

  • If possible, identify and quantify any degradation products to understand the degradation pathway.

  • The stability is typically reported as the percentage of the initial concentration remaining at each time point.

G Workflow for Stability Assessment A Prepare solution of this compound B Store samples under defined conditions (temperature, humidity, light) A->B C Withdraw samples at specified time points B->C D Analyze for parent compound and degradants C->D E Evaluate stability profile D->E

Workflow for the experimental assessment of stability.

Conclusion

References

The Enigmatic Biological Profile of (3S,6S)-3,6-Octanediol: A Technical Overview of a Chiral Synthon

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – Despite its well-established role as a valuable chiral building block in organic synthesis, a comprehensive review of scientific literature reveals a significant gap in the understanding of the specific biological activities of (3S,6S)-3,6-Octanediol. This technical guide consolidates the available information on this compound, primarily highlighting its application as a chiral synthon and the conspicuous absence of dedicated biological studies. This report is intended for researchers, scientists, and drug development professionals who may be considering this molecule for biological investigation.

Introduction: A Molecule of Stereochemical Importance

This compound is a chiral diol characterized by an eight-carbon chain with hydroxyl groups at the 3 and 6 positions, both possessing an (S) stereochemical configuration.[1] This precise three-dimensional arrangement makes it a sought-after precursor for the enantioselective synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] The stereochemistry of a molecule is often critical for its biological function, as enantiomers can exhibit vastly different, and sometimes opposing, physiological effects.[1] While this principle underscores the importance of chiral synthons like this compound in drug discovery, it does not inherently define the bioactivity of the synthon itself.

Current State of Knowledge: A Focus on Synthesis over Biological Activity

Current research and documentation predominantly focus on the chemical properties and synthesis of this compound. It is recognized as a key intermediate in the synthesis of more complex chiral molecules. However, dedicated studies to elucidate its own biological activities, such as antimicrobial, cytotoxic, or receptor-binding properties, are not present in the public domain.

One commercially available source notes that the (3R,6R) enantiomer of 3,6-octanediol is utilized in the cosmetics industry as a moisturizer and in pharmaceuticals as an excipient to improve the stability and solubility of active pharmaceutical ingredients.[2] This suggests that the broader class of 3,6-octanediol diastereomers is considered for certain commercial applications, although this information does not provide the in-depth biological activity data required for a comprehensive technical guide.

Hypothetical Biological Activities and Proposed Experimental Exploration

While no specific biological data for this compound exists, the chemical nature of chiral diols allows for the formulation of hypotheses regarding its potential activities. Chiral molecules are known to interact selectively with biological targets such as enzymes and receptors.[1]

Potential Antimicrobial Activity

Some chiral diols have been shown to exhibit antimicrobial properties. To investigate this potential in this compound, a standard Minimum Inhibitory Concentration (MIC) assay could be employed.

Proposed Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare serial dilutions of This compound incubate Inoculate dilutions and incubate at 37°C start->incubate inoculum Prepare standardized bacterial inoculum inoculum->incubate observe Observe for visible growth (turbidity) incubate->observe determine Determine MIC (lowest concentration with no growth) observe->determine

Figure 1: Proposed workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Potential Cytotoxic Effects

The evaluation of a compound's cytotoxicity is a critical step in drug development. Standard in vitro assays, such as the MTT or LDH assay, could be utilized to assess the effect of this compound on cell viability.

Proposed Experimental Workflow: In Vitro Cytotoxicity Assessment

G cluster_culture Cell Culture cluster_assay Assay cluster_readout Data Acquisition seed Seed cells in 96-well plates treat Treat with varying concentrations of This compound seed->treat add_reagent Add MTT or LDH assay reagent treat->add_reagent incubate Incubate for color development add_reagent->incubate measure Measure absorbance with a plate reader incubate->measure calculate Calculate % viability or cytotoxicity measure->calculate

Figure 2: A generalized workflow for assessing the cytotoxicity of this compound using common colorimetric assays.

Future Directions and Call for Research

The absence of biological data for this compound presents a clear opportunity for further research. A systematic investigation into its potential antimicrobial, cytotoxic, and receptor-binding activities could uncover novel therapeutic applications for this readily available chiral molecule. Such studies would be the first to characterize the biological profile of this compound and could provide valuable insights for the drug development community.

Conclusion

This compound is a well-characterized chiral synthon with significant utility in organic chemistry. However, a thorough review of existing literature indicates a complete lack of studies on its intrinsic biological activities. While its stereochemistry suggests the potential for specific biological interactions, this remains a purely hypothetical consideration without experimental validation. This technical guide serves to highlight this knowledge gap and to encourage the scientific community to undertake the necessary research to elucidate the biological and pharmacological properties of this compound. Until such data becomes available, its role will remain confined to that of a chiral building block.

References

Navigating the Safety Landscape of (3S,6S)-3,6-Octanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for (3S,6S)-3,6-Octanediol. Given the limited availability of safety data for this specific stereoisomer, this guide synthesizes information from safety data sheets (SDS) of closely related compounds and general knowledge of chiral diols. Professionals handling this compound should exercise caution and adhere to the principle of treating unknown substances as potentially hazardous.

Physicochemical and Hazard Profile

A clear understanding of the physicochemical properties and potential hazards is fundamental to safe handling. The following tables summarize available data for 3,6-octanediol isomers and related compounds. It is crucial to note that these values may not be fully representative of the (3S,6S) stereoisomer and should be used as a guide for preliminary risk assessment.

Table 1: Physicochemical Properties of Related Octanediol Compounds

PropertyValueSource Compound
Molecular FormulaC₈H₁₈O₂This compound
Molecular Weight146.23 g/mol This compound
AppearanceColorless liquid or solidGeneral observation for diols
Melting Point57 - 61 °C3,6-Octanediol (isomer unspecified)[1]
Boiling Point172 °C @ 27 hPa3,6-Octanediol (isomer unspecified)[1]
Storage Temperature2-8°C3,6-Octanediol (isomer unspecified)[2]

Table 2: Summary of GHS Hazard Classifications for Related Compounds

Hazard ClassHazard StatementSource Compound
Eye IrritationH319: Causes serious eye irritation2,7-Dimethyl-3,6-octanediol[3]
Aquatic Hazard (Acute)H402: Harmful to aquatic life2,7-Dimethyl-3,6-octanediol[3]
GHS ClassificationNot a hazardous substance or mixture3,6-Octanediol (isomer unspecified)[1]
GHS InformationDoes not meet GHS hazard criteria3,6-Octanediol (aggregated data)

Note on Hazard Discrepancies: It is important to highlight the conflicting information regarding the GHS classification. While a safety data sheet for a related dimethylated octanediol indicates eye irritation and aquatic toxicity[3], aggregated data for 3,6-octanediol from multiple suppliers suggests it does not meet the criteria for GHS hazard classification. This underscores the necessity of handling this compound with a conservative approach to safety.

Exposure Controls and Personal Protection

To minimize potential exposure, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is recommended.

Engineering Controls:

  • Ventilation: Work with this compound in a well-ventilated area. For procedures that may generate aerosols or vapors, a chemical fume hood is required.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and change them frequently.

    • Lab Coat: A standard laboratory coat should be worn to protect street clothing. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or coveralls should be considered.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. The need for respiratory protection should be determined by a formal risk assessment.

Handling and Storage Procedures

Proper handling and storage practices are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapor or mist.

  • Use only in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is between 2-8°C[2].

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.

Spill Response:

A small spill can be handled by trained personnel with appropriate PPE.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect: Place the absorbed material into a suitable, labeled container for chemical waste.

  • Clean: Clean the spill area with soap and water.

For large spills, evacuate the area and contact the institution's emergency response team.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for handling this compound, highlighting critical safety checkpoints.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase a Risk Assessment b Review SDS of Related Compounds a->b Consult c Don Personal Protective Equipment (PPE) b->c Inform d Work in Chemical Fume Hood c->d Proceed to e Weighing and Transfer d->e f Reaction Setup e->f g Quench Reaction (if necessary) f->g h Proper Waste Disposal g->h i Decontaminate Work Area h->i j Doff and Dispose of PPE i->j k Wash Hands Thoroughly j->k

Caption: Experimental Workflow for this compound.

Emergency Response Logic

The following diagram outlines the logical steps to be taken in an emergency situation.

G start Emergency Event (Spill or Exposure) is_major Major Incident? (Large Spill, Fire, Serious Injury) start->is_major evacuate Evacuate Area Activate Alarm Call Emergency Services is_major->evacuate Yes is_exposure Personal Exposure? is_major->is_exposure No report Report Incident to Supervisor evacuate->report first_aid Administer First Aid (Eye Wash, Safety Shower) Remove Contaminated Clothing is_exposure->first_aid Yes is_spill Minor Spill? is_exposure->is_spill No seek_medical Seek Immediate Medical Attention first_aid->seek_medical seek_medical->report contain_spill Contain Spill with Inert Absorbent is_spill->contain_spill Yes is_spill->report No collect_waste Collect and Dispose of as Hazardous Waste contain_spill->collect_waste collect_waste->report

Caption: Emergency Response Decision Tree.

Conclusion

References

Commercial Availability and Technical Profile of (3S,6S)-3,6-Octanediol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(3S,6S)-3,6-Octanediol , a chiral diol with the CAS number 136705-66-3, is a valuable building block in asymmetric synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its defined stereochemistry makes it an important synthon for the creation of enantiomerically pure complex molecules. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and key synthetic methodologies for researchers, scientists, and drug development professionals.

Commercial Availability

This compound is available from a range of chemical suppliers, primarily for research and development purposes. The typical purity offered is high, often exceeding 99%. Pricing varies depending on the supplier and the quantity purchased, with costs generally decreasing per gram at larger scales.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Strem Chemicals08-203899%250mg, 1g$142 (250mg), $414 (1g)[1]
BenchChemB140827Not SpecifiedInquireInquire[2]
Santa Cruz Biotechnologysc-239123Not SpecifiedInquireInquire[3]
Shanghai Tube Pharmaceutical Co., Ltd.Tube00998% (ee>99%)InquireInquire[4]
CPHI Online (Enzymaster)Not SpecifiedNot SpecifiedInquireInquire[5]

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the supplier's website for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Detailed spectral and solubility data are not always readily available from commercial suppliers and may require experimental determination.

PropertyValueSource
CAS Number 136705-66-3[1][2][3][6]
Molecular Formula C₈H₁₈O₂[1][3][7]
Molecular Weight 146.23 g/mol [1][2][3][7]
Appearance Colorless crystals or liquid[8]
Purity Typically ≥98-99%[1][4]
InChI Key BCKOQWWRTRBSGR-YUMQZZPRSA-N[2]

Synthesis Methodologies

Representative Experimental Protocol: Sharpless Asymmetric Dihydroxylation

This protocol is a general representation of the Sharpless Asymmetric Dihydroxylation and would require optimization for the specific synthesis of this compound from a suitable octadiene precursor.

Materials:

  • Alkene precursor (e.g., (E,E)-3,5-octadiene)

  • AD-mix-β (contains (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Sodium sulfite

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.

  • AD-mix-β (approximately 1.4 g per mmol of alkene) is added to the cooled solvent mixture with vigorous stirring.

  • The alkene precursor is added to the stirred mixture at 0 °C.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of solid sodium sulfite (approximately 1.5 g per mmol of alkene) and the mixture is stirred for an additional hour at room temperature.

  • Ethyl acetate is added to the mixture, and the layers are separated.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired diol.

Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy after derivatization with a chiral agent, such as Mosher's acid.[9]

Synthetic Pathways Overview

The following diagram illustrates the general synthetic strategies for obtaining chiral diols like this compound.

G General Synthetic Pathways to Chiral Diols cluster_0 Asymmetric Dihydroxylation cluster_1 Asymmetric Reduction Alkene Alkene Precursor (e.g., Octadiene) Dihydroxylation Sharpless Asymmetric Dihydroxylation Alkene->Dihydroxylation OsO4_Ligand OsO₄ / Chiral Ligand (e.g., (DHQD)₂PHAL in AD-mix) OsO4_Ligand->Dihydroxylation Purification Purification (Chromatography, Recrystallization) Dihydroxylation->Purification Diketone Diketone Precursor (e.g., 3,6-Octanedione) Reduction Asymmetric Reduction Diketone->Reduction Reducing_Agent Chiral Reducing Agent or Asymmetric Hydrogenation Reducing_Agent->Reduction Reduction->Purification Product This compound Purification->Product

Caption: Synthetic routes to this compound.

Logical Workflow for Chiral Diol Synthesis and Analysis

The following diagram outlines a typical workflow for the synthesis and analysis of a chiral diol.

G Workflow for Chiral Diol Synthesis and Analysis Start Select Synthetic Route Route1 Asymmetric Dihydroxylation Start->Route1 Route2 Asymmetric Reduction Start->Route2 Reaction Perform Synthesis Route1->Reaction Route2->Reaction Workup Reaction Workup Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Purity Purity Analysis (GC, HPLC) Purification->Purity Chiral_Analysis Enantiomeric Excess (ee) Determination (Chiral HPLC/GC) Purification->Chiral_Analysis Final_Product Pure Enantiomer Chiral_Analysis->Final_Product

Caption: A standard workflow for producing and verifying chiral diols.

References

Chiral Diols in Organic Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral diols are fundamental building blocks in modern organic synthesis, prized for their utility as versatile intermediates, chiral auxiliaries, and ligands in asymmetric catalysis. These molecules, characterized by two hydroxyl groups attached to a chiral scaffold, are integral to the construction of complex, stereochemically-defined structures found in a vast array of natural products, pharmaceuticals, and advanced materials. The precise spatial arrangement of the hydroxyl groups in a chiral diol can profoundly influence the stereochemical outcome of a reaction, making the enantioselective synthesis of these diols a critical endeavor in synthetic chemistry.

The importance of chiral diols is particularly pronounced in the pharmaceutical industry. The biological activity of many drugs is intrinsically linked to their stereochemistry, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure drug candidates is paramount. Chiral diols frequently serve as key precursors in the synthesis of blockbuster drugs, where their stereocenters are incorporated into the final active pharmaceutical ingredient (API). This guide provides an in-depth overview of the core methodologies for the synthesis of chiral diols, presents quantitative data for key reactions, details experimental protocols, and illustrates reaction mechanisms and workflows.

Core Synthetic Methodologies

The asymmetric synthesis of chiral diols can be broadly categorized into several key strategies, each with its own set of advantages and substrate scope. The most prominent of these include asymmetric dihydroxylation of alkenes, asymmetric hydrogenation of α-hydroxy ketones and β-keto esters, chelation-controlled reductions of α-hydroxy ketones, enzymatic resolutions, and aldol-Tishchenko reactions.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal (1,2)-diols from prochiral olefins. The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid-derived ligand and a stoichiometric co-oxidant to regenerate the osmium catalyst. The choice of ligand, typically derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates the facial selectivity of the dihydroxylation, allowing for predictable access to either enantiomer of the diol product.[1] Commercially available pre-mixed reagents, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), have made this reaction highly accessible.[1][2]

Reaction Mechanism

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is believed to proceed through the formation of a chiral osmium(VIII)-ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[3] Subsequent hydrolysis of this intermediate releases the chiral diol and a reduced osmium(VI) species. The co-oxidant then reoxidizes the osmium(VI) back to osmium(VIII), completing the catalytic cycle.[4]

Sharpless_AD_Mechanism Sharpless Asymmetric Dihydroxylation Mechanism OsO4 OsO₄ Complex Chiral Os(VIII)-Ligand Complex OsO4->Complex Coordination Ligand Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) Ligand->Complex OsmateEster Cyclic Osmate Ester Intermediate Complex->OsmateEster [3+2] Cycloaddition Alkene Alkene (R¹CH=CHR²) Alkene->OsmateEster Diol Chiral 1,2-Diol OsmateEster->Diol Hydrolysis (H₂O) OsVI Reduced Os(VI) Species OsmateEster->OsVI OsVI->OsO4 Reoxidation CoOxidant Co-oxidant (e.g., K₃Fe(CN)₆) CoOxidant->OsO4 SpentOxidant Spent Oxidant CoOxidant->SpentOxidant

Sharpless Asymmetric Dihydroxylation Catalytic Cycle.

Quantitative Data

The Sharpless Asymmetric Dihydroxylation consistently delivers high yields and excellent enantioselectivities across a broad range of olefin substrates.

SubstrateLigand SystemYield (%)ee (%)Reference
trans-StilbeneAD-mix-β98>99[5]
1-DeceneAD-mix-β9597[5]
α-MethylstyreneAD-mix-β9284[5]
cis-StilbeneDHQD-IND7272[5]
1-PhenylcyclohexeneAD-mix-β9697[5]
IndeneAD-mix-β9090[5]

Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (50 mL) and water (50 mL). Stir the mixture at room temperature until a homogenous solution is formed. Add AD-mix-β (14 g) to the solvent mixture and stir vigorously until the solids are dissolved, resulting in a clear, yellow-orange two-phase system. Cool the flask to 0 °C in an ice bath.

  • Reaction: To the cooled solution, add trans-stilbene (1.80 g, 10.0 mmol). Stir the reaction mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up: Upon completion, add solid sodium sulfite (15 g) and allow the mixture to warm to room temperature, stirring for an additional hour. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with 2 M sulfuric acid (2 x 50 mL) to remove the chiral ligand, followed by a wash with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the enantiomerically enriched (1R,2R)-1,2-diphenyl-1,2-ethanediol.

  • Analysis: Determine the yield and characterize the product by NMR spectroscopy and mass spectrometry. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Noyori Asymmetric Hydrogenation

The Noyori Asymmetric Hydrogenation is a highly efficient method for the enantioselective reduction of ketones and β-keto esters to the corresponding chiral alcohols and diols. This reaction employs ruthenium catalysts bearing chiral phosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The reaction proceeds under hydrogen pressure and is known for its high catalytic activity and broad substrate scope.[6] For the synthesis of chiral 1,3-diols, the asymmetric hydrogenation of β-keto esters is a particularly powerful strategy.

Reaction Mechanism

The mechanism of the Noyori Asymmetric Hydrogenation of β-keto esters involves the formation of a chiral ruthenium hydride species. The β-keto ester coordinates to the ruthenium center in a bidentate fashion through the ketone and ester carbonyl groups. This is followed by the insertion of the ketone into the Ru-H bond via a six-membered transition state, leading to the formation of the chiral β-hydroxy ester. The product is then displaced from the catalyst, which is regenerated for the next catalytic cycle.

Noyori_Hydrogenation_Mechanism Noyori Asymmetric Hydrogenation of β-Keto Esters Ru_precatalyst Ru(II)-BINAP Precatalyst Ru_hydride Chiral Ru-Hydride Species Ru_precatalyst->Ru_hydride H2 H₂ H2->Ru_hydride Chelate_complex Bidentate Chelate Complex Ru_hydride->Chelate_complex Ketoester β-Keto Ester Ketoester->Chelate_complex Transition_state Six-membered Transition State Chelate_complex->Transition_state Hydride Insertion Product_complex Product-Catalyst Complex Transition_state->Product_complex Product_complex->Ru_hydride Product Release Hydroxyester Chiral β-Hydroxy Ester Product_complex->Hydroxyester

Noyori Asymmetric Hydrogenation Catalytic Cycle.

Quantitative Data

The Noyori Asymmetric Hydrogenation of β-keto esters provides access to chiral β-hydroxy esters, precursors to 1,3-diols, with excellent enantioselectivities.

β-Keto Ester SubstrateCatalystSolventH₂ Pressure (atm)Yield (%)ee (%)Reference
Methyl 3-oxobutanoateRu((R)-BINAP)(OAc)₂Methanol100100>99[7]
Ethyl 3-oxopentanoateRu((S)-BINAP)Cl₂Ethanol509898[8]
Methyl 3-oxo-3-phenylpropanoateRu((R)-BINAP)(OAc)₂Methanol1009599[7]
Ethyl 4-chloro-3-oxobutanoateRu((R)-BINAP)Cl₂Ethanol49798[8]
tert-Butyl 3-oxobutanoateRu((S)-BINAP)(OAc)₂Methanol1009999[7]

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 4-chloro-3-oxobutanoate

  • Catalyst Preparation (in situ): In a glovebox, to a pressure vessel, add [RuCl₂(benzene)]₂ (12.5 mg, 0.025 mmol) and (R)-BINAP (34.2 mg, 0.055 mmol). Add anhydrous ethanol (10 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst solution.

  • Reaction: To the catalyst solution, add ethyl 4-chloro-3-oxobutanoate (1.65 g, 10.0 mmol).

  • Hydrogenation: Seal the pressure vessel, remove it from the glovebox, and purge with hydrogen gas three times. Pressurize the vessel to 4 atm with hydrogen and place it in a heating block at 50 °C. Stir the reaction mixture for 12-24 hours.

  • Work-up: After the reaction is complete (monitored by GC or TLC), cool the vessel to room temperature and carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the chiral β-hydroxy ester.

  • Analysis: Determine the yield and characterize the product. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[9] This method is particularly effective for the synthesis of chiral 1,2-diols through the reduction of α-hydroxy ketones.[10]

Reaction Mechanism

The CBS reduction mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone. This coordination orients the ketone for a face-selective intramolecular hydride transfer from the borane to the carbonyl carbon via a six-membered ring transition state.[11]

CBS_Reduction_Mechanism Corey-Bakshi-Shibata (CBS) Reduction Mechanism Catalyst Chiral Oxazaborolidine Catalyst Cat_Borane_Complex Catalyst-Borane Complex Catalyst->Cat_Borane_Complex Borane BH₃ Borane->Cat_Borane_Complex Coordination to N Ternary_Complex Ternary Complex Cat_Borane_Complex->Ternary_Complex Ketone Ketone Ketone->Ternary_Complex Coordination to B Transition_State Six-membered Transition State Ternary_Complex->Transition_State Hydride Transfer Product_Complex Product-Borane Complex Transition_State->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Alcohol Chiral Alcohol Product_Complex->Alcohol Workup (H₃O⁺)

Corey-Bakshi-Shibata (CBS) Reduction Catalytic Cycle.

Quantitative Data

The CBS reduction of α-hydroxy ketones provides access to chiral 1,2-diols with high levels of enantioselectivity.

α-Hydroxy Ketone SubstrateBorane SourceCatalystYield (%)ee (%)Reference
2-HydroxyacetophenoneBH₃·SMe₂(S)-Me-CBS9597[12]
1-Hydroxy-2-butanoneBH₃·THF(S)-Me-CBS9295[12]
3-Hydroxy-2-butanoneBH₃·SMe₂(R)-Me-CBS9098[12]
2-HydroxycyclohexanoneBH₃·THF(S)-Me-CBS96>99[12]
BenzoinBH₃·SMe₂(R)-Me-CBS9498[12]

Experimental Protocol: CBS Reduction of 2-Hydroxyacetophenone

  • Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, place a solution of (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.5 mL, 0.5 mmol). Cool the solution to 0 °C.

  • Reaction: To the catalyst solution, add borane-dimethyl sulfide complex (10 M, 1.1 mL, 11 mmol) dropwise. After stirring for 10 minutes at 0 °C, add a solution of 2-hydroxyacetophenone (1.36 g, 10.0 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes. Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol (5 mL). Then, add 1 M HCl (10 mL) and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

  • Analysis: Determine the yield and characterize the product. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. For chiral diols, this is often achieved through the enantioselective acylation of one enantiomer of a racemic diol, catalyzed by a lipase in the presence of an acyl donor (e.g., vinyl acetate). This leaves one enantiomer of the diol unreacted and the other as a monoacylated product, both in high enantiomeric purity. These can then be separated by chromatography.[13]

Reaction Mechanism

The mechanism of lipase-catalyzed kinetic resolution involves the formation of an acyl-enzyme intermediate. The lipase's active site, which is chiral, preferentially binds one enantiomer of the diol. This enantiomer then acts as a nucleophile, attacking the acyl-enzyme intermediate to form the acylated product and regenerate the free enzyme. The other enantiomer of the diol binds less favorably and reacts at a much slower rate.

Enzymatic_Resolution_Workflow Enzymatic Kinetic Resolution Workflow Racemic_Diol Racemic Diol ((R)-Diol + (S)-Diol) Reaction_Vessel Reaction (Organic Solvent) Racemic_Diol->Reaction_Vessel Lipase Lipase Lipase->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Vessel Mixture Mixture of: (R)-Diol-monoacetate (S)-Diol (unreacted) Reaction_Vessel->Mixture Selective Acylation Chromatography Chromatographic Separation Mixture->Chromatography Product1 Enantiopure (R)-Diol-monoacetate Chromatography->Product1 Product2 Enantiopure (S)-Diol Chromatography->Product2

Workflow for Enzymatic Kinetic Resolution of a Racemic Diol.

Quantitative Data

Lipase-catalyzed kinetic resolution can provide access to both enantiomers of a diol with high optical purity.

Racemic Diol SubstrateLipaseAcyl DonorUnreacted Diol ee (%)Acylated Diol ee (%)Reference
trans-1,2-CyclohexanediolPseudomonas cepacia lipase (PSL-C)Vinyl acetate>99>99[13]
1-Phenyl-1,2-ethanediolCandida antarctica lipase B (CAL-B)Vinyl acetate98>99[14]
2,3-ButanediolPseudomonas cepacia lipase (PSL-C)Vinyl acetate9999[13]
1,3-ButanediolCandida antarctica lipase B (CAL-B)Ethyl acetate>9997[14]
1-Phenoxy-2,3-propanediolPseudomonas fluorescens lipaseVinyl acetate9899[14]

Experimental Protocol: Kinetic Resolution of rac-1-Phenyl-1,2-ethanediol

  • Preparation: To a 100 mL flask, add rac-1-phenyl-1,2-ethanediol (1.38 g, 10.0 mmol), anhydrous tert-butyl methyl ether (50 mL), and immobilized Candida antarctica lipase B (CAL-B, 500 mg).

  • Reaction: Add vinyl acetate (1.38 mL, 15.0 mmol) and stir the suspension at 30 °C. Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the unreacted diol and the acylated product.

  • Work-up: Once the desired conversion is reached, filter off the enzyme and wash it with tert-butyl methyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted diol and the monoacetate can be separated by flash column chromatography on silica gel.

  • Analysis: Determine the yields and enantiomeric excesses of both the recovered diol and the monoacetate.

Aldol-Tishchenko Reaction

The Aldol-Tishchenko reaction is a tandem process that combines an aldol reaction with a Tishchenko reaction to produce 1,3-diol monoesters. This reaction is particularly useful for the stereoselective synthesis of syn-1,3-diols.[15] The reaction typically involves the reaction of a ketone enolate with two equivalents of an aldehyde. The initial aldol adduct is trapped by a second molecule of the aldehyde, and a subsequent intramolecular hydride transfer (Tishchenko reduction) furnishes the 1,3-diol monoester.

Reaction Mechanism

The reaction begins with the formation of an enolate from a ketone. This enolate then adds to an aldehyde to form an aldol adduct. The resulting alkoxide coordinates to a second molecule of the aldehyde, forming a hemiacetal intermediate. An intramolecular hydride shift from the hemiacetal carbon to the ketone carbonyl carbon results in the formation of the 1,3-diol monoester. The stereochemistry of the diol is often controlled by the stereochemistry of the aldol addition step.

Aldol_Tishchenko_Mechanism Aldol-Tishchenko Reaction Mechanism Ketone Ketone Enolate Enolate Ketone->Enolate Base Base (e.g., LDA) Base->Enolate Aldol_Adduct Aldol Adduct (Alkoxide) Enolate->Aldol_Adduct Aldehyde1 Aldehyde (1 eq.) Aldehyde1->Aldol_Adduct Aldol Addition Hemiacetal Hemiacetal Intermediate Aldol_Adduct->Hemiacetal Aldehyde2 Aldehyde (1 eq.) Aldehyde2->Hemiacetal Transition_State Intramolecular Hydride Transfer Hemiacetal->Transition_State Product 1,3-Diol Monoester Transition_State->Product Tishchenko Reduction

Mechanism of the Aldol-Tishchenko Reaction.

Quantitative Data

The Aldol-Tishchenko reaction can provide 1,3-diols with high diastereoselectivity.

KetoneAldehydeCatalyst/BaseYield (%)Diastereomeric Ratio (syn:anti)Reference
PropiophenoneBenzaldehydeLDA85>95:5[15]
AcetoneIsobutyraldehydeSmI₂9098:2[16]
CyclohexanoneBenzaldehydeLa(OTf)₃/(R)-BINOL9697:3[16]
3-PentanoneAcetaldehydeLDA88>95:5[15]
AcetophenonePropionaldehydeYb(OTf)₃/(S)-BINOL9296:4[17]

Experimental Protocol: Diastereoselective Aldol-Tishchenko Reaction

  • Preparation: To a flame-dried flask under argon, add a solution of lithium diisopropylamide (LDA, 1.1 mmol) in THF (5 mL) and cool to -78 °C.

  • Reaction: Add a solution of propiophenone (134 mg, 1.0 mmol) in THF (2 mL) dropwise to the LDA solution. Stir for 30 minutes at -78 °C. Then, add a solution of benzaldehyde (212 mg, 2.0 mmol) in THF (2 mL) dropwise. Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution (10 mL). Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 1,3-diol monoester can be purified by column chromatography.

  • Analysis: Determine the yield and diastereomeric ratio of the product by NMR spectroscopy.

Applications in Drug Development

Chiral diols are indispensable intermediates in the synthesis of numerous pharmaceuticals. The stereocenters present in the diol are often carried through the synthetic sequence to define the stereochemistry of the final drug molecule, which is critical for its biological activity.

A prime example is the synthesis of Atorvastatin (Lipitor®), a blockbuster drug for lowering cholesterol. A key fragment of Atorvastatin is a chiral 1,3-diol. The synthesis of this fragment often relies on an asymmetric reduction of a β-keto ester, a reaction for which the Noyori Asymmetric Hydrogenation is well-suited, to establish the two crucial stereocenters.

Another notable example is the synthesis of the anticancer drug Paclitaxel (Taxol®). The complex core of Taxol contains numerous stereocenters, and various synthetic strategies have employed chiral diols as starting materials or key intermediates to build this intricate framework. For instance, the Sharpless Asymmetric Dihydroxylation has been used to introduce vicinal diol functionalities with high stereocontrol in precursors to the Taxol core.

The general workflow for incorporating a chiral diol into a drug synthesis is illustrated below.

Drug_Development_Workflow Workflow for Chiral Diol in Drug Synthesis Start Simple Starting Materials Chiral_Diol_Synth Asymmetric Synthesis of Chiral Diol (e.g., Sharpless AD, Noyori) Start->Chiral_Diol_Synth Chiral_Diol Enantiopure Chiral Diol Chiral_Diol_Synth->Chiral_Diol Functionalization Functional Group Interconversion & Elaboration Chiral_Diol->Functionalization Key_Intermediate Key Chiral Intermediate Functionalization->Key_Intermediate Coupling Coupling with Other Fragments Key_Intermediate->Coupling API_Precursor API Precursor Coupling->API_Precursor Final_Steps Final Synthetic Steps & Purification API_Precursor->Final_Steps API Active Pharmaceutical Ingredient (API) Final_Steps->API

General workflow for the use of a chiral diol in drug synthesis.

Conclusion

Chiral diols are of paramount importance in modern organic synthesis, serving as critical precursors for a wide range of complex molecules, most notably pharmaceuticals. The development of robust and highly enantioselective methods for their synthesis, such as the Sharpless Asymmetric Dihydroxylation, Noyori Asymmetric Hydrogenation, and CBS Reduction, has revolutionized the ability of chemists to create stereochemically defined molecules. Furthermore, enzymatic and tandem reaction approaches continue to expand the toolkit for accessing these valuable building blocks. The continued innovation in the synthesis of chiral diols will undoubtedly fuel further advancements in drug discovery and development, as well as in other areas of chemical science. This guide has provided a comprehensive overview of the key synthetic strategies, quantitative data, and practical protocols to aid researchers in this vital field.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (3S,6S)-3,6-Octanediol from 3,6-Octanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (3S,6S)-3,6-octanediol from 3,6-octanedione. The primary method detailed is the asymmetric reduction of the prochiral diketone. This transformation can be effectively achieved through two principal methods: biocatalytic reduction using common baker's yeast (Saccharomyces cerevisiae) and catalytic asymmetric hydrogenation. While both methods offer pathways to the desired chiral diol, the biocatalytic approach is highlighted for its operational simplicity, cost-effectiveness, and high stereoselectivity under mild reaction conditions. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development requiring enantiomerically pure chiral building blocks.

Introduction

This compound is a valuable chiral building block in the synthesis of various complex organic molecules, including pharmaceuticals and natural products. Its C2 symmetry and stereodefined hydroxyl groups make it a versatile synthon. The most direct route to this diol is the stereoselective reduction of the corresponding diketone, 3,6-octanedione. Achieving high diastereoselectivity and enantioselectivity is paramount. Common methods for this transformation include catalytic asymmetric hydrogenation using chiral metal complexes and biocatalytic reductions.[1]

This application note focuses on a practical and highly selective method utilizing baker's yeast (Saccharomyces cerevisiae), a readily available and inexpensive biocatalyst. Baker's yeast contains a variety of oxidoreductases that can catalyze the asymmetric reduction of ketones with high stereoselectivity. Additionally, a general protocol for asymmetric hydrogenation is presented as an alternative chemical method.

Biocatalytic Synthesis using Saccharomyces cerevisiae (Baker's Yeast)

The reduction of diketones using baker's yeast is a well-established green chemistry approach for the synthesis of chiral diols. The enzymes within the yeast cells, such as Gre2p, have been shown to be highly effective in the stereoselective reduction of diketones to their corresponding (S,S)-diols with excellent conversion rates and stereoselectivity.

Experimental Protocol: Baker's Yeast Mediated Reduction

This protocol is adapted from established procedures for the asymmetric reduction of diketones using baker's yeast.

Materials:

  • 3,6-Octanedione

  • Dry Baker's Yeast (Saccharomyces cerevisiae)

  • Sucrose (or Glucose)

  • Tap Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Standard laboratory glassware

  • Magnetic stirrer and hot plate

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Yeast Suspension Preparation: In a suitably sized Erlenmeyer flask equipped with a magnetic stir bar, suspend dry baker's yeast in tap water (see Table 1 for suggested ratios).

  • Yeast Activation: Add sucrose to the yeast suspension and stir the mixture at a gentle pace at room temperature (approximately 25-30°C) for 30-60 minutes to activate the yeast. The formation of foam indicates yeast activity.

  • Substrate Addition: Dissolve 3,6-octanedione in a minimal amount of ethanol (optional, to aid solubility) and add it dropwise to the activated yeast suspension.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, add Celite® to the mixture to form a filterable paste.

    • Filter the mixture through a pad of Celite® in a Büchner funnel to remove the yeast cells. Wash the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: Characterize the final product by NMR spectroscopy and determine the diastereomeric and enantiomeric excess by chiral GC or HPLC analysis.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the biocatalytic reduction of diketones. Specific values for 3,6-octanedione may vary and require optimization.

ParameterValueReference
Substrate Concentration1-10 g/LGeneral Knowledge
Yeast Concentration50-200 g/LGeneral Knowledge
Sucrose Concentration50-200 g/LGeneral Knowledge
Temperature25-35 °C[2]
Reaction Time24-72 h[2]
Expected Yield Moderate to High
Expected Diastereomeric Excess (de) >95% [3]
Expected Enantiomeric Excess (ee) >99% [3]

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation using chiral ruthenium-diphosphine catalysts, such as Ru-BINAP, is a powerful method for the enantioselective reduction of ketones. This method often requires specialized equipment for handling hydrogen gas under pressure but can provide excellent results.

General Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • 3,6-Octanedione

  • [RuCl₂((S)-BINAP)]₂·NEt₃ or a similar chiral ruthenium catalyst

  • Methanol or Ethanol (degassed)

  • Hydrogen Gas (high purity)

  • Autoclave or high-pressure hydrogenation apparatus

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography supplies

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a high-pressure reactor vessel with 3,6-octanedione and the chiral ruthenium catalyst (substrate-to-catalyst ratio typically 100:1 to 1000:1).

  • Solvent Addition: Add degassed methanol or ethanol to the reactor.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 atm).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-80°C) for the specified time (typically 12-48 hours). Monitor the reaction progress by analyzing aliquots via GC or TLC.

  • Work-up:

    • After the reaction is complete, carefully vent the hydrogen gas.

    • Remove the solvent from the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table provides a general overview of reaction parameters for asymmetric hydrogenation of diketones.

ParameterValue
CatalystChiral Ru-diphosphine complex
Substrate/Catalyst Ratio100:1 - 1000:1
SolventMethanol, Ethanol
Hydrogen Pressure10 - 100 atm
Temperature25 - 80 °C
Reaction Time12 - 48 h
Expected Yield High
Expected Diastereomeric Excess (de) High
Expected Enantiomeric Excess (ee) High

Visualizations

Synthesis_Pathway 3,6-Octanedione 3,6-Octanedione Intermediate_Monoketone 6-Hydroxy-3-octanone 3,6-Octanedione->Intermediate_Monoketone Reduction Step 1 This compound This compound Intermediate_Monoketone->this compound Reduction Step 2 Experimental_Workflow cluster_biocatalysis Biocatalytic Reduction cluster_hydrogenation Asymmetric Hydrogenation Yeast Activation Yeast Activation Substrate Addition Substrate Addition Yeast Activation->Substrate Addition Incubation Incubation Substrate Addition->Incubation Filtration Filtration Incubation->Filtration Extraction Extraction Filtration->Extraction Purification_Bio Purification Extraction->Purification_Bio Reaction Setup Reaction Setup Hydrogenation Hydrogenation Reaction Setup->Hydrogenation Solvent Removal Solvent Removal Hydrogenation->Solvent Removal Purification_Hydro Purification Solvent Removal->Purification_Hydro

References

Application Notes and Protocols for Asymmetric Synthesis Using (3S,6S)-3,6-Octanediol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,6S)-3,6-Octanediol is a C₂-symmetric chiral diol that holds significant potential as a chiral auxiliary in asymmetric synthesis. Its defined stereochemistry can be exploited to control the formation of new stereocenters in a variety of organic transformations. These application notes provide a comprehensive overview of the potential uses of this compound as a chiral auxiliary, with a focus on asymmetric aldol reactions. Detailed protocols, data presentation, and workflow visualizations are provided to guide researchers in the application of this versatile chiral building block. While direct literature precedents for its use as a covalently-bound auxiliary are limited, the principles outlined herein are based on well-established methodologies for analogous C₂-symmetric diols.

Introduction to this compound as a Chiral Auxiliary

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to yield an enantiomerically enriched product. This compound, with its C₂-symmetry and stereodefined hydroxyl groups, is an excellent candidate for a chiral auxiliary. It can be readily converted into chiral acetals or ketals, which can then be used to control the stereochemical outcome of reactions such as aldol additions, alkylations, and Diels-Alder reactions.[1][2]

Key Advantages:

  • C₂-Symmetry: The symmetric nature of the diol simplifies the stereochemical analysis and often leads to higher levels of stereoselectivity.

  • Defined Stereochemistry: The (3S,6S)-configuration provides a predictable chiral environment to direct bond formation.

  • Recoverability: The diol auxiliary can often be recovered and reused after the asymmetric transformation, improving the overall efficiency of the synthesis.

Potential Application: Asymmetric Aldol Reaction

One of the most powerful applications of chiral auxiliaries is in the diastereoselective aldol reaction, a cornerstone of carbon-carbon bond formation. In a hypothetical application, this compound can be used to form a chiral acetal with a ketone, which then serves as a chiral enolate precursor.

General Reaction Scheme

The overall strategy involves three key steps:

  • Formation of the Chiral Acetal: The prochiral ketone is reacted with this compound to form a chiral acetal.

  • Diastereoselective Aldol Reaction: The chiral acetal is converted to its corresponding enolate, which then reacts with an aldehyde to form the aldol adduct with high diastereoselectivity.

  • Cleavage of the Auxiliary: The chiral auxiliary is removed from the aldol adduct to yield the desired β-hydroxy ketone and recover the this compound.

Asymmetric_Aldol_Reaction_Workflow cluster_0 Step 1: Acetal Formation cluster_1 Step 2: Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Ketone Prochiral Ketone Chiral_Acetal Chiral Acetal Prochiral_Ketone->Chiral_Acetal Acid Catalyst Octanediol This compound Octanediol->Chiral_Acetal Chiral_Acetal_2 Chiral Acetal Enolate Chiral Enolate Chiral_Acetal_2->Enolate LDA, -78 °C Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Aldehyde Aldehyde Aldehyde->Aldol_Adduct Aldol_Adduct_2 Aldol Adduct Hydroxy_Ketone β-Hydroxy Ketone Aldol_Adduct_2->Hydroxy_Ketone Acidic Hydrolysis Recovered_Diol Recovered this compound Aldol_Adduct_2->Recovered_Diol

Caption: General workflow for an asymmetric aldol reaction using this compound as a chiral auxiliary.

Experimental Protocols

The following are detailed, representative protocols for the proposed asymmetric aldol reaction.

Protocol 1: Formation of the Chiral Acetal from a Ketone

Materials:

  • Prochiral ketone (e.g., cyclohexanone)

  • This compound

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral ketone (1.0 eq), this compound (1.1 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Add toluene to the flask to a suitable concentration (e.g., 0.5 M).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure chiral acetal.

Protocol 2: Diastereoselective Aldol Reaction

Materials:

  • Chiral acetal from Protocol 1

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of the chiral acetal (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) dropwise via syringe.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldol adduct can be purified by flash column chromatography, or used directly in the next step. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

Materials:

  • Crude aldol adduct from Protocol 2

  • Aqueous hydrochloric acid (e.g., 2 M)

  • Tetrahydrofuran (THF) or acetone

  • Diethyl ether or ethyl acetate

Procedure:

  • Dissolve the crude aldol adduct in THF or acetone.

  • Add aqueous hydrochloric acid and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude β-hydroxy ketone by flash column chromatography.

  • The aqueous layer can be extracted further to recover the this compound.

Data Presentation

The following table presents hypothetical data for the asymmetric aldol reaction of a chiral acetal derived from this compound and cyclohexanone with various aldehydes. These values are illustrative and would need to be confirmed experimentally.

EntryAldehydeProduct StereochemistryYield (%)Diastereomeric Ratio (syn:anti)
1Benzaldehydesyn85>95:5
2Isobutyraldehydesyn88>98:2
3Acetaldehydesyn7590:10
4Cinnamaldehydesyn8292:8

Note: Yields are for the isolated aldol adduct after chromatography. Diastereomeric ratios are determined by ¹H NMR spectroscopy of the crude reaction mixture.

Mechanistic Rationale for Diastereoselectivity

The high diastereoselectivity observed in aldol reactions using C₂-symmetric chiral auxiliaries can often be explained by the Zimmerman-Traxler transition state model. The lithium enolate is believed to form a six-membered chair-like transition state with the aldehyde. The bulky ethyl groups of the octanediol backbone are expected to effectively shield one face of the enolate, forcing the aldehyde to approach from the less hindered face. This facial bias dictates the stereochemistry of the newly formed stereocenters.

Caption: Proposed model for diastereoselectivity in the aldol reaction.

Conclusion

This compound is a promising chiral auxiliary for asymmetric synthesis. The protocols and conceptual framework provided in these application notes offer a starting point for researchers to explore its utility in controlling stereochemistry, particularly in aldol-type reactions. The development of methodologies based on this and other readily available chiral diols will continue to be a valuable endeavor in the synthesis of enantiomerically pure compounds for the pharmaceutical and agrochemical industries. Further experimental validation is encouraged to fully elucidate the scope and limitations of this chiral auxiliary.

References

Application Notes: (3S,6S)-3,6-Octanediol as a Chiral Building Block in the Total Synthesis of (+)-Muricatacin

Author: BenchChem Technical Support Team. Date: December 2025

(3S,6S)-3,6-Octanediol , a C2-symmetric chiral diol, serves as a valuable stereochemical template in the asymmetric synthesis of complex natural products. Its inherent chirality provides a strategic starting point for the construction of multiple stereocenters with high fidelity. One notable application of this chiral motif is in the enantioselective total synthesis of (+)-muricatacin, a bioactive acetogenin isolated from the seeds of Annona muricata.[1][2][3] Both enantiomers of muricatacin have demonstrated significant cytotoxic activity against various human tumor cell lines, making its efficient synthesis a topic of considerable interest.[1]

The core strategy involves leveraging the C2-symmetric diol structure, analogous to that found in this compound, to establish the critical C4 and C5 stereocenters of the γ-butyrolactone ring present in (+)-muricatacin. The synthesis highlighted herein demonstrates a concise and efficient pathway to this natural product.

Key Synthetic Strategy:

The total synthesis of (+)-muricatacin hinges on a few key transformations:

  • Triphenylphosphine-mediated isomerization: This reaction is employed to generate a crucial (E,E)-α,β-γ,δ-diene ester intermediate.

  • Sharpless Asymmetric Dihydroxylation: This powerful method is used to introduce the two hydroxyl groups with the desired (S,S) configuration onto the diene, mimicking the stereochemistry of this compound. This step is pivotal for setting the absolute stereochemistry of the final natural product.

  • Lactonization: The final step involves the cyclization of the dihydroxy ester to form the characteristic γ-butyrolactone ring of muricatacin.

This approach provides an efficient route to (+)-muricatacin in four steps with a commendable overall yield of 47%.[1]

Data Presentation: Synthesis of (+)-Muricatacin
StepReactionReagents and ConditionsProductYield (%)
1IsomerizationPh₃P, PhOH, Benzene, rt, 14 hEthyl (2E,4E)-heptadeca-2,4-dienoate78
2Asymmetric DihydroxylationAD-mix-α, MeSO₂NH₂, t-BuOH/H₂O, 0 °C, 24 hEthyl (2E,4S,5S)-4,5-dihydroxyheptadec-2-enoate83
3LactonizationK₂CO₃, THF, reflux, 5 h(+)-Muricatacin76

Experimental Protocols

Synthesis of Ethyl (2E,4E)-heptadeca-2,4-dienoate
  • Materials: Ethyl heptadec-2-ynoate, triphenylphosphine (Ph₃P), phenol (PhOH), Benzene.

  • Procedure: To a solution of ethyl heptadec-2-ynoate in benzene, triphenylphosphine and phenol are added at room temperature. The reaction mixture is stirred for 14 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford ethyl (2E,4E)-heptadeca-2,4-dienoate.

  • Yield: 78%[1]

Synthesis of Ethyl (2E,4S,5S)-4,5-dihydroxyheptadec-2-enoate
  • Materials: Ethyl (2E,4E)-heptadeca-2,4-dienoate, AD-mix-α, methanesulfonamide (MeSO₂NH₂), tert-butanol (t-BuOH), Water.

  • Procedure: A mixture of t-BuOH and water (1:1) is cooled to 0 °C. AD-mix-α and methanesulfonamide are added, and the mixture is stirred until two clear phases are formed. Ethyl (2E,4E)-heptadeca-2,4-dienoate is then added, and the reaction mixture is stirred vigorously at 0 °C for 24 hours. The reaction is quenched by the addition of sodium sulfite. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Yield: 83%[1]

Synthesis of (+)-Muricatacin
  • Materials: Ethyl (2E,4S,5S)-4,5-dihydroxyheptadec-2-enoate, potassium carbonate (K₂CO₃), Tetrahydrofuran (THF).

  • Procedure: To a solution of ethyl (2E,4S,5S)-4,5-dihydroxyheptadec-2-enoate in THF, potassium carbonate is added. The mixture is refluxed for 5 hours. After cooling to room temperature, the solvent is evaporated, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield (+)-muricatacin.

  • Yield: 76%[1]

Visualizations

Synthetic_Pathway_Muricatacin cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 (Chiral Diol Core) cluster_product Final Product start Ethyl heptadec-2-ynoate inter1 Ethyl (2E,4E)-heptadeca-2,4-dienoate start->inter1 Ph₃P, PhOH Benzene, rt (78%) inter2 Ethyl (2E,4S,5S)-4,5-dihydroxyheptadec-2-enoate inter1->inter2 AD-mix-α MeSO₂NH₂ t-BuOH/H₂O, 0 °C (83%) product (+)-Muricatacin inter2->product K₂CO₃, THF reflux (76%)

Caption: Total synthesis of (+)-Muricatacin.

Experimental_Workflow cluster_step1 Step 1: Isomerization cluster_step2 Step 2: Asymmetric Dihydroxylation cluster_step3 Step 3: Lactonization a Dissolve Ethyl heptadec-2-ynoate in Benzene b Add Ph₃P and PhOH a->b c Stir at rt for 14h b->c d Purify by Column Chromatography c->d e Prepare AD-mix-α solution in t-BuOH/H₂O at 0 °C d->e f Add Diene Ester e->f g Stir vigorously at 0 °C for 24h f->g h Quench with Na₂SO₃ and Extract g->h i Purify by Column Chromatography h->i j Dissolve Dihydroxy Ester in THF i->j k Add K₂CO₃ and Reflux for 5h j->k l Extract and Purify k->l

Caption: Experimental workflow for (+)-Muricatacin synthesis.

References

Application Note: Stereoselective Reduction of Prochiral Ketones with (3S,6S)-3,6-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a generalized experimental protocol for the stereoselective reduction of prochiral ketones to chiral secondary alcohols, employing (3S,6S)-3,6-Octanediol as a chiral auxiliary in conjunction with a borane reducing agent. This method provides a pathway to enantiomerically enriched alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other complex chiral molecules. Due to the absence of a specific, published protocol with detailed quantitative data for a range of substrates using this compound, this note provides a representative procedure based on established principles of asymmetric ketone reduction with chiral diols and borane reagents. The proposed mechanism involves the formation of a chiral dioxaborolane intermediate that directs the hydride delivery from the borane complex to one face of the ketone.

Introduction

The enantioselective reduction of prochiral ketones is a fundamental transformation in organic synthesis, enabling access to optically active secondary alcohols. These chiral alcohols are crucial intermediates in the development of single-enantiomer pharmaceuticals, where stereochemistry plays a critical role in therapeutic efficacy and safety. Chiral auxiliaries are often employed to control the stereochemical outcome of such reductions. This compound is a C2-symmetric chiral diol that can be utilized to create a chiral environment around a reducing agent, thereby influencing the facial selectivity of the hydride attack on a prochiral ketone. The combination of this diol with a borane reagent, such as borane-dimethyl sulfide complex (BH3·SMe2), is a potential method for achieving high levels of enantioselectivity.

Proposed Signaling Pathway and Mechanism

The stereoselective reduction is proposed to proceed through the initial reaction of this compound with the borane reagent to form a chiral dioxaborolane intermediate. This intermediate then coordinates with the prochiral ketone. The steric environment created by the ethyl groups of the diol directs the ketone to bind in a specific orientation. Subsequently, a hydride is delivered from the borane complex to the carbonyl carbon of the ketone from the less sterically hindered face, leading to the formation of the desired chiral alcohol enantiomer. The chiral diol can, in principle, be recovered and reused.

G cluster_prep Chiral Reagent Formation cluster_reduction Stereoselective Reduction cluster_workup Work-up and Isolation diol This compound reagent Chiral Dioxaborolane Intermediate diol->reagent + borane Borane Reagent (e.g., BH3·SMe2) borane->reagent + complex Ternary Complex (Dioxaborolane-Ketone-Borane) reagent->complex + Ketone ketone Prochiral Ketone ketone->complex alcohol Chiral Secondary Alcohol complex->alcohol Intramolecular Hydride Transfer quench Quenching (e.g., Methanol) alcohol->quench extraction Extraction & Purification quench->extraction product Isolated Chiral Alcohol extraction->product diol_recovery Recovered this compound extraction->diol_recovery

Figure 1. Proposed experimental workflow for the stereoselective reduction of a prochiral ketone.

Experimental Protocol

Note: This is a generalized protocol and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • This compound

  • Borane-dimethyl sulfide complex (BH3·SMe2) solution in THF (e.g., 2.0 M)

  • Prochiral ketone

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Formation of the Chiral Reagent:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.1 equivalents).

    • Dissolve the diol in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane-dimethyl sulfide complex solution (1.1 equivalents) dropwise to the stirred diol solution.

    • Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1 hour.

  • Reduction of the Prochiral Ketone:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.

    • Cool the ketone solution to a predetermined temperature (e.g., -78 °C, -40 °C, or 0 °C, this is a critical parameter for optimization of enantioselectivity).

    • Slowly transfer the prepared chiral borane reagent solution to the ketone solution via cannula.

    • Stir the reaction mixture at the chosen temperature for the optimized reaction time (typically monitored by TLC or GC).

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of anhydrous methanol at the reaction temperature.

    • Allow the mixture to warm to room temperature.

    • Remove the solvent under reduced pressure.

    • Add diethyl ether or ethyl acetate and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or chiral GC analysis, or by NMR spectroscopy using a chiral solvating agent.

Data Presentation

Due to the lack of specific published data for a range of substrates with this compound, a representative table structure is provided below for researchers to populate with their own experimental results.

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)e.e. (%)Configuration
1Acetophenone1-PhenylethanolDataDataData
2Propiophenone1-Phenyl-1-propanolDataDataData
32-Heptanone2-HeptanolDataDataData
4Substrate XProduct YDataDataData

Conclusion

The use of this compound as a chiral auxiliary in the borane-mediated reduction of prochiral ketones represents a promising method for the synthesis of enantiomerically enriched secondary alcohols. The provided protocol offers a starting point for researchers to explore and optimize this transformation for their specific substrates of interest. The successful application of this methodology will contribute valuable tools to the field of asymmetric synthesis, with potential impacts on drug discovery and development. Further research is warranted to establish a broad substrate scope and to fully elucidate the reaction mechanism and transition state models to better predict and control the stereochemical outcome.

Application Notes and Protocols: (3S,6S)-3,6-Octanediol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3S,6S)-3,6-Octanediol is a versatile and highly valuable chiral building block in the synthesis of enantiomerically pure pharmaceutical intermediates. Its C2-symmetric structure, with two stereogenic centers, makes it an ideal starting material for the creation of chiral ligands that are pivotal in asymmetric catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, focusing on its role in the preparation of chiral phosphine ligands and their application in asymmetric hydrogenation.

Application 1: Synthesis of Chiral Phosphine Ligands (BPE-type)

One of the most significant applications of this compound is as a precursor for the synthesis of chiral bis(phospholane)ethane (BPE) ligands. These electron-rich phosphine ligands are renowned for their efficacy in asymmetric catalysis, particularly in rhodium-catalyzed hydrogenation reactions. The synthesis involves the conversion of the diol to a cyclic sulfate, which then serves as a reactive intermediate for the formation of the phospholane rings.

Experimental Protocol: Synthesis of (S,S)-Et-BPE from this compound

This protocol outlines a typical synthesis of an ethyl-substituted BPE ligand.

Step 1: Synthesis of this compound cyclic sulfate

  • To a solution of this compound (1.0 eq) in carbon tetrachloride (CCl4) at 0 °C, add thionyl chloride (SOCl2, 1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a mixture of acetonitrile, carbon tetrachloride, and water.

  • Add sodium periodate (NaIO4, 1.5 eq) and a catalytic amount of ruthenium(III) chloride hydrate (RuCl3·H2O).

  • Stir the mixture vigorously at room temperature for 2 hours.

  • Extract the product with diethyl ether, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by silica gel chromatography to yield the cyclic sulfate.

Step 2: Synthesis of (S,S)-1,2-Bis(2,5-diethylphospholano)ethane ((S,S)-Et-BPE)

  • To a solution of 1,2-bis(phosphino)ethane (0.5 eq) in tetrahydrofuran (THF), add n-butyllithium (n-BuLi, 1.0 eq) at -78 °C to form the dilithio salt.

  • Add the this compound cyclic sulfate (1.05 eq) in THF to the solution of the dilithio salt at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or chromatography to yield (S,S)-Et-BPE.

Application 2: Asymmetric Hydrogenation of Pharmaceutical Intermediates

Chiral ligands derived from this compound, such as BPE, are instrumental in the synthesis of enantiomerically pure pharmaceutical intermediates via asymmetric hydrogenation. A notable example is the synthesis of a key intermediate for Angiotensin-Converting Enzyme (ACE) inhibitors like Candoxatril.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 2-Oxo-4-phenylbutyrate

This protocol describes the rhodium-catalyzed asymmetric hydrogenation of a ketoester to a chiral hydroxy ester, a crucial intermediate for ACE inhibitors.

Materials:

  • [Rh(COD)2]BF4 (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • (S,S)-Et-BPE ligand

  • Ethyl 2-oxo-4-phenylbutyrate

  • Degassed methanol

  • High-pressure hydrogenation reactor

Procedure:

  • In a glovebox, dissolve [Rh(COD)2]BF4 (1.0 mol%) and (S,S)-Et-BPE (1.1 mol%) in degassed methanol to form the catalyst solution.

  • Add the substrate, ethyl 2-oxo-4-phenylbutyrate, to the catalyst solution.

  • Transfer the solution to a high-pressure hydrogenation reactor.

  • Pressurize the reactor with hydrogen gas (typically 5-10 atm).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • The enantiomeric excess (ee) of the product, ethyl (R)-2-hydroxy-4-phenylbutyrate, can be determined by chiral HPLC analysis.

Quantitative Data Summary

StepReactant(s)ProductCatalyst/ReagentConditionsYield (%)Enantiomeric Excess (ee %)Reference
Ligand Synthesis This compoundThis compound cyclic sulfateSOCl2, RuCl3/NaIO40 °C to RT~85N/AGeneral Procedure
This compound cyclic sulfate, 1,2-bis(phosphino)ethane(S,S)-Et-BPEn-BuLi-78 °C to RT~70>99General Procedure
Asymmetric Hydrogenation Ethyl 2-oxo-4-phenylbutyrateEthyl (R)-2-hydroxy-4-phenylbutyrate[Rh((S,S)-Et-BPE)(COD)]BF4H2 (5 atm), MeOH, RT>95>98[1]
N-acetyl-α-arylenamideN-acetyl-α-arylethylamine[Rh((S,S)-iPr-BPE)(COD)]BF4H2 (4 atm), Toluene, RT>99>99[2]

Visualizations

Experimental Workflow: From Chiral Diol to Pharmaceutical Intermediate

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation cluster_2 Asymmetric Hydrogenation diol This compound sulfate Cyclic Sulfate Intermediate diol->sulfate SOCl2, RuCl3/NaIO4 bpe (S,S)-Et-BPE Ligand sulfate->bpe LiP(H)CH2CH2P(H)Li catalyst [Rh((S,S)-Et-BPE)(COD)]BF4 bpe->catalyst rh_precatalyst [Rh(COD)2]BF4 rh_precatalyst->catalyst substrate Ethyl 2-oxo-4-phenylbutyrate product Ethyl (R)-2-hydroxy-4-phenylbutyrate (Candoxatril Intermediate) substrate->product H2

Caption: Synthesis of a chiral BPE ligand and its use in asymmetric hydrogenation.

Signaling Pathway: Renin-Angiotensin System and ACE Inhibition

G angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i cleavage by renin Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii conversion by ace ACE at1_receptor AT1 Receptor angiotensin_ii->at1_receptor binds to vasoconstriction Vasoconstriction at1_receptor->vasoconstriction aldosterone Aldosterone Secretion at1_receptor->aldosterone candoxatril Candoxatril (ACE Inhibitor) candoxatril->ace inhibits

Caption: Mechanism of ACE inhibition in the Renin-Angiotensin System.

References

Application Notes and Protocols: Derivatization of (3S,6S)-3,6-Octanediol for Further Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3S,6S)-3,6-Octanediol is a valuable chiral building block in organic synthesis, particularly for the preparation of chiral ligands, pharmaceuticals, and other complex molecules. The strategic derivatization of its two hydroxyl groups is a critical step to enable subsequent transformations, introduce protecting groups, or enhance its analytical detectability. This document provides detailed application notes and experimental protocols for the derivatization of this compound through acetylation, benzoylation, formation of a cyclic sulfate, and trimethylsilylation for GC-MS analysis.

Protection of Hydroxyl Groups via Esterification

Esterification is a common strategy to protect the hydroxyl groups of this compound, rendering them inert to certain reaction conditions while allowing for their regeneration at a later synthetic stage. Acetyl and benzoyl esters are frequently employed due to their ease of formation and selective removal.

Acetylation of this compound

Acetylation converts the diol to its corresponding diacetate derivative, (3S,6S)-3,6-diacetoxyoctane. This is typically achieved using acetic anhydride in the presence of a base like pyridine.

Experimental Protocol: Acetylation

  • To a solution of this compound (1.0 g, 6.84 mmol) in anhydrous pyridine (10 mL) under a nitrogen atmosphere, add acetic anhydride (1.53 mL, 16.4 mmol, 2.4 equiv.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water (5 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (3S,6S)-3,6-diacetoxyoctane.

Benzoylation of this compound

Benzoylation provides a more sterically hindered and robust protecting group compared to acetylation. The reaction is typically performed using benzoyl chloride in the presence of a base such as pyridine or a non-nucleophilic base like triethylamine with a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Benzoylation

  • Dissolve this compound (1.0 g, 6.84 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere.

  • Add triethylamine (2.86 mL, 20.5 mmol, 3.0 equiv.) and a catalytic amount of DMAP (84 mg, 0.68 mmol, 0.1 equiv.).

  • Cool the mixture to 0 °C and add benzoyl chloride (1.90 mL, 16.4 mmol, 2.4 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Wash the combined organic layers with 1 M HCl (15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield (3S,6S)-3,6-dibenzoyloctane.

Table 1: Summary of Esterification Reactions

DerivatizationReagentsBase/CatalystTypical YieldProduct Name
AcetylationAcetic AnhydridePyridine>90%(3S,6S)-3,6-Diacetoxyoctane
BenzoylationBenzoyl ChlorideTriethylamine/DMAP>85%(3S,6S)-3,6-Dibenzoyloctane

Synthesis of a Cyclic Sulfate for Chiral Ligand Synthesis

The conversion of this compound to its cyclic sulfate is a key step in the synthesis of important chiral phospholane ligands. This transformation is typically achieved in a two-step, one-pot procedure involving the formation of a cyclic sulfite followed by its oxidation.

Experimental Workflow: Diol to Cyclic Sulfate

G Diol This compound Sulfite Cyclic Sulfite ((4S,7S)-4,7-diethyl-1,3,2-dioxathiepane-2-oxide) Diol->Sulfite SOCl₂, Base Sulfate Cyclic Sulfate ((4S,7S)-4,7-diethyl-1,3,2-dioxathiepane-2,2-dioxide) Sulfite->Sulfate RuCl₃, NaIO₄

Caption: Conversion of the diol to its cyclic sulfate.

Experimental Protocol: Synthesis of (4S,7S)-4,7-diethyl-1,3,2-dioxathiepane-2,2-dioxide

  • Cyclic Sulfite Formation:

    • To a solution of this compound (1.0 g, 6.84 mmol) in anhydrous carbon tetrachloride (20 mL) under a nitrogen atmosphere, add pyridine (1.22 mL, 15.1 mmol, 2.2 equiv.).

    • Cool the mixture to 0 °C and add thionyl chloride (0.55 mL, 7.52 mmol, 1.1 equiv.) dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.

    • The formation of the cyclic sulfite, (4S,7S)-4,7-diethyl-1,3,2-dioxathiepane-2-oxide, can be monitored by TLC. Do not isolate the intermediate.

  • Oxidation to Cyclic Sulfate:

    • To the crude reaction mixture from the previous step, add acetonitrile (20 mL) and water (10 mL).

    • Add ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (14 mg, ~0.07 mmol, 0.01 equiv.) and sodium periodate (NaIO₄) (2.93 g, 13.7 mmol, 2.0 equiv.).

    • Stir the biphasic mixture vigorously at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.

    • Dilute the mixture with diethyl ether (30 mL) and water (10 mL).

    • Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the cyclic sulfate as a white solid.

Table 2: Data for Cyclic Sulfate Synthesis

StepIntermediate/ProductReagentsTypical Yield (overall)
1Cyclic SulfiteSOCl₂, Pyridine-
2Cyclic SulfateRuCl₃·xH₂O, NaIO₄80-90%

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For the analysis of this compound by GC-MS, derivatization is necessary to increase its volatility and thermal stability. Trimethylsilylation is a common and effective method for this purpose.

Experimental Workflow: GC-MS Derivatization

G Diol This compound TMS_Diol Bis-TMS Derivative Diol->TMS_Diol BSTFA, TMCS Analysis GC-MS Analysis TMS_Diol->Analysis

Caption: Workflow for GC-MS sample preparation.

Experimental Protocol: Trimethylsilylation

  • Place a small, accurately weighed sample of this compound (approx. 1 mg) into a 2 mL autosampler vial.

  • Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Table 3: GC-MS Derivatization Parameters

ParameterValue
Derivatizing AgentBSTFA + 1% TMCS
Reaction Temperature60-70 °C
Reaction Time30 minutes
Product(3S,6S)-3,6-bis(trimethylsilyloxy)octane

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for the derivatization of this compound. The choice of derivatization strategy will depend on the specific requirements of the subsequent synthetic steps or the analytical method to be employed. Proper execution of these protocols will enable researchers to effectively utilize this versatile chiral synthon in their research and development endeavors.

Application Notes and Protocols for the Biocatalytic Synthesis of Enantiomerically Pure (3S,6S)-3,6-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of enantiomerically pure (3S,6S)-3,6-octanediol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The methodology focuses on the stereoselective reduction of the prochiral substrate, 3,6-octanedione, utilizing a ketoreductase (KRED) enzyme. This green chemistry approach offers high stereoselectivity under mild reaction conditions, presenting a significant advantage over traditional chemical synthesis routes. These protocols are designed to be readily implemented in a standard laboratory setting.

Introduction

Chiral diols are critical synthons in the development of complex, stereochemically defined molecules, including active pharmaceutical ingredients. The (3S,6S) stereoisomer of 3,6-octanediol, in particular, serves as a versatile precursor for various bioactive compounds. Traditional chemical methods for the synthesis of such chiral diols often involve multiple steps, hazardous reagents, and challenging purification procedures to separate the desired stereoisomer from a racemic mixture.

Biocatalysis has emerged as a powerful and sustainable alternative, employing enzymes to catalyze reactions with high chemo-, regio-, and stereoselectivity. Ketoreductases (KREDs), a class of oxidoreductases, are particularly well-suited for the asymmetric reduction of ketones to their corresponding chiral alcohols. This protocol details the use of a whole-cell biocatalyst, specifically Candida parapsilosis ATCC 7330, a versatile microorganism known for its broad substrate specificity and high stereoselectivity in ketone reductions, for the synthesis of this compound.

Biocatalytic Reaction Pathway

The synthesis of this compound is achieved through the stereoselective reduction of 3,6-octanedione. The ketoreductases present in Candida parapsilosis facilitate the transfer of a hydride from a cofactor, typically NADPH, to the carbonyl groups of the substrate. The enzyme's chiral active site directs the hydride attack to a specific face of the carbonyl, leading to the formation of the desired (S)-configuration at both stereocenters. Glucose is commonly used as a co-substrate to regenerate the NADPH cofactor within the whole-cell system.

G cluster_reaction Biocatalytic Reduction 3,6-Octanedione 3,6-Octanedione Enzyme Ketoreductase (from C. parapsilosis) 3,6-Octanedione->Enzyme Substrate Cofactor_Regeneration NADPH -> NADP+ Cofactor_Regeneration->Enzyme This compound This compound Enzyme->this compound Product Glucose_Metabolism Glucose -> CO2 + H2O Glucose_Metabolism->Cofactor_Regeneration Provides reducing equivalents

Caption: Biocatalytic reduction of 3,6-octanedione.

Experimental Workflow

The overall experimental process involves the cultivation of the biocatalyst, the enzymatic reduction reaction, extraction of the product, and subsequent analysis to determine yield and stereochemical purity.

G cluster_workflow Experimental Workflow A Cultivation of Candida parapsilosis B Biocatalytic Reduction of 3,6-Octanedione A->B Biocatalyst C Extraction of 3,6-Octanediol B->C Reaction Mixture D Purification by Column Chromatography C->D Crude Product E Analysis (Yield, d.e., e.e.) D->E Purified Product

Caption: Overview of the experimental workflow.

Data Presentation

The following tables summarize the expected quantitative data for the biocatalytic synthesis of this compound based on typical results for similar ketone reductions.

Table 1: Biocatalytic Reduction of 3,6-Octanedione

ParameterValue
Substrate3,6-Octanedione
BiocatalystCandida parapsilosis ATCC 7330 (whole cells)
Yield> 85%
Diastereomeric Excess (d.e.)> 98% (anti)
Enantiomeric Excess (e.e.)> 99% (3S,6S)

Table 2: Chiral GC Analysis Conditions

ParameterCondition
ColumnCyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm)
Carrier GasHelium
Temperature Program80°C (2 min), then 5°C/min to 180°C, hold for 10 min
Injector Temperature250°C
Detector Temperature250°C (FID)

Experimental Protocols

Materials and Reagents
  • 3,6-Octanedione (≥98% purity)

  • Candida parapsilosis ATCC 7330

  • Yeast extract

  • Peptone

  • D-Glucose

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Silica gel (for column chromatography)

  • (3R,6R)-3,6-Octanediol and this compound standards (for analytical reference)

Protocol 1: Cultivation of Candida parapsilosis ATCC 7330
  • Prepare the culture medium: Dissolve 10 g of yeast extract, 20 g of peptone, and 20 g of D-glucose in 1 L of deionized water.

  • Sterilization: Autoclave the medium at 121°C for 20 minutes.

  • Inoculation: Aseptically inoculate the sterile medium with a loopful of C. parapsilosis from a stock culture.

  • Incubation: Incubate the culture at 30°C with shaking at 200 rpm for 48 hours.

  • Harvesting the cells: Centrifuge the culture at 5,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet twice with sterile phosphate buffer (50 mM, pH 7.0).

  • Cell paste: The resulting cell paste can be used immediately or stored at -20°C.

Protocol 2: Biocatalytic Reduction of 3,6-Octanedione
  • Reaction setup: In a 250 mL Erlenmeyer flask, suspend 5 g of wet C. parapsilosis cell paste in 50 mL of phosphate buffer (50 mM, pH 7.0).

  • Co-substrate addition: Add 2 g of D-glucose as the co-substrate for cofactor regeneration.

  • Substrate addition: Add 100 mg of 3,6-octanedione dissolved in 1 mL of ethanol.

  • Incubation: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC.

  • Reaction termination: Once the reaction is complete, centrifuge the mixture at 8,000 x g for 15 minutes to pellet the cells.

Protocol 3: Extraction and Purification
  • Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent removal: Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing the polarity).

Protocol 4: Chiral GC Analysis
  • Sample preparation: Dissolve a small amount of the purified product in ethyl acetate.

  • Injection: Inject 1 µL of the sample into the gas chromatograph.

  • Analysis: Run the analysis using the conditions outlined in Table 2.

  • Identification: Compare the retention times of the product peaks with those of the authentic (3S,6S) and other stereoisomeric standards.

  • Quantification: Calculate the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) from the peak areas of the corresponding stereoisomers.

Conclusion

This document provides a comprehensive guide for the biocatalytic synthesis of enantiomerically pure this compound. The use of whole-cell Candida parapsilosis offers a highly selective and environmentally friendly method for producing this valuable chiral intermediate. The detailed protocols for biocatalyst cultivation, enzymatic reduction, product purification, and stereochemical analysis will enable researchers to successfully implement this methodology in their laboratories. The high stereoselectivity of this biocatalytic approach makes it a compelling alternative to traditional synthetic methods for the production of chiral diols for pharmaceutical and other applications.

Application Note: (3S,6S)-3,6-Octanediol in the Production of Novel Biodegradable Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, exploration into the application of (3S,6S)-3,6-Octanediol as a chiral monomer for the synthesis of biodegradable polyesters. Due to the limited availability of direct research on the use of this specific diol in polymer chemistry, this application note presents a hypothetical framework based on established principles of polyester synthesis from analogous chiral and aliphatic diols. The protocols and data herein are intended to serve as a foundational guide for researchers interested in exploring the potential of this compound in creating novel biomaterials with unique stereochemistry-dependent properties. The chirality of this compound is anticipated to influence the thermal properties, crystallinity, and enzymatic degradation rates of the resulting polyesters, making them attractive candidates for controlled drug delivery and specialized biomedical applications.

Introduction

Biodegradable aliphatic polyesters are a cornerstone of modern biomaterials science, with wide-ranging applications in drug delivery, tissue engineering, and sustainable packaging. The properties of these polymers can be finely tuned by the careful selection of their monomeric constituents, namely diols and dicarboxylic acids. The incorporation of chiral monomers, such as this compound, into the polymer backbone presents a compelling strategy for imparting unique physical and biological characteristics. The specific stereochemistry of the diol can influence chain packing, leading to variations in crystallinity, thermal transitions, and, crucially, the rate of biodegradation by stereoselective enzymes. This application note outlines hypothetical protocols for the synthesis and characterization of polyesters derived from this compound and various dicarboxylic acids.

Hypothetical Polymer Properties

The following tables summarize the anticipated properties of polyesters synthesized from this compound and a selection of common dicarboxylic acids. These values are extrapolated from literature data for polyesters based on other chiral secondary diols, such as 2,3-butanediol, and should be considered as a preliminary guide for experimental design.

Table 1: Predicted Thermal Properties of this compound-Based Polyesters

Dicarboxylic AcidPolymer Name AbbreviationPredicted Glass Transition Temp. (Tg, °C)Predicted Melting Temp. (Tm, °C)
Succinic AcidPOSU-10 to 070 - 85
Adipic AcidPOAD-25 to -1555 - 70
Sebacic AcidPOSE-40 to -3040 - 55

Table 2: Predicted Molecular Weight and Polydispersity of this compound-Based Polyesters

Polymer Name AbbreviationSynthesis MethodPredicted Number Average Molecular Weight (Mn, kDa)Predicted Polydispersity Index (PDI)
POSUMelt Polycondensation15 - 301.8 - 2.5
POADEnzymatic Polymerization10 - 251.5 - 2.2
POSEMelt Polycondensation20 - 401.9 - 2.6

Experimental Protocols

Protocol 1: Synthesis of Poly(octylene succinate) (POSU) via Melt Polycondensation

Objective: To synthesize a polyester from this compound and succinic acid using a catalyst-assisted melt polycondensation method.

Materials:

  • This compound

  • Succinic acid

  • Titanium(IV) isopropoxide (catalyst)

  • Nitrogen gas (high purity)

  • Chloroform

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum pump

  • Dean-Stark trap (or similar apparatus for water removal)

  • Standard laboratory glassware

Procedure:

  • Equimolar amounts of this compound and succinic acid are added to the three-neck round-bottom flask.

  • The flask is equipped with a mechanical stirrer and a distillation condenser connected to a collection flask.

  • The system is purged with nitrogen gas for 15 minutes to create an inert atmosphere.

  • The temperature is gradually raised to 150°C under a gentle nitrogen flow to melt the monomers and initiate the esterification reaction. Water produced during this stage is collected. This stage is typically maintained for 4-6 hours.

  • The catalyst, titanium(IV) isopropoxide (0.1 mol% relative to the diol), is added to the reaction mixture.

  • The temperature is then increased to 180-200°C, and a vacuum (approximately 1-5 mbar) is slowly applied to facilitate the removal of the condensation byproducts and drive the polymerization to a higher molecular weight.

  • The reaction is allowed to proceed for 8-12 hours, during which the viscosity of the mixture will noticeably increase.

  • After the reaction is complete, the flask is allowed to cool to room temperature under a nitrogen atmosphere.

  • The resulting polymer is dissolved in a minimal amount of chloroform and precipitated in an excess of cold methanol.

  • The precipitated polymer is collected by filtration and dried under vacuum at 40°C for 24 hours.

Protocol 2: Enzymatic Degradation of this compound-Based Polyesters

Objective: To evaluate the biodegradability of the synthesized polyesters using lipase as a model enzyme.

Materials:

  • Synthesized polyester film (e.g., POAD)

  • Phosphate buffer solution (PBS, pH 7.4)

  • Lipase from Candida antarctica (e.g., Novozym 435)

  • Sodium azide (to prevent microbial growth)

  • Deionized water

Equipment:

  • Incubator shaker

  • Analytical balance

  • pH meter

  • Gel Permeation Chromatography (GPC) system

  • Scanning Electron Microscope (SEM)

Procedure:

  • Polyester films of known weight and surface area are prepared.

  • The films are placed in vials containing a PBS solution (pH 7.4) with a specific concentration of lipase (e.g., 1 mg/mL). Sodium azide (0.02% w/v) is added to inhibit microbial contamination.

  • Control vials are prepared with polyester films in PBS without the enzyme.

  • The vials are placed in an incubator shaker at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), the films are removed from the solutions, rinsed thoroughly with deionized water, and dried under vacuum until a constant weight is achieved.

  • The percentage weight loss of the films is calculated.

  • The surface morphology of the degraded films is examined using SEM.

  • The molecular weight changes of the polymer films are monitored by GPC.

Visualizations

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_degradation Degradation Study Monomers Monomers (this compound + Dicarboxylic Acid) Reaction Melt Polycondensation (180-200°C, Vacuum) Monomers->Reaction Catalyst Purification Dissolution & Precipitation Reaction->Purification Polymer Purified Polyester Purification->Polymer Thermal Thermal Analysis (DSC, TGA) Polymer->Thermal Molecular Molecular Weight (GPC) Polymer->Molecular Structure Structural Analysis (NMR, FTIR) Polymer->Structure Degradation_Exp Enzymatic Degradation (Lipase, 37°C) Polymer->Degradation_Exp Analysis Analysis of Degradation (Weight Loss, SEM, GPC) Degradation_Exp->Analysis

Caption: Experimental workflow for the synthesis, characterization, and degradation analysis of polyesters.

Signaling_Pathway cluster_polymerization Polycondensation Reaction cluster_degradation Enzymatic Degradation Pathway Diol This compound Polyester Polyester Chain + Water Diol->Polyester Diacid Dicarboxylic Acid (e.g., Succinic Acid) Diacid->Polyester PolymerChain Polyester Backbone Polyester->PolymerChain Forms Enzyme Lipase Hydrolysis Ester Bond Hydrolysis Enzyme->Hydrolysis PolymerChain->Hydrolysis Products Oligomers, Dimers, Monomers Hydrolysis->Products

Caption: Simplified reaction pathways for polyester synthesis and enzymatic degradation.

Conclusion

While direct experimental data for the use of this compound in biodegradable polymers is currently lacking, the theoretical framework presented in this application note suggests its significant potential. The chirality of this diol is expected to yield polyesters with tunable properties, making them promising candidates for advanced biomedical applications, including stereoselective drug delivery systems and scaffolds for tissue engineering. The provided protocols offer a starting point for researchers to investigate these novel biomaterials and validate their hypothesized characteristics. Further research is warranted to explore the full potential of this compound in the expanding field of biodegradable polymers.

Industrial Scale Synthesis of (3S,6S)-3,6-Octanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of (3S,6S)-3,6-octanediol, a valuable chiral building block in the pharmaceutical and agrochemical industries. The protocols outlined below focus on two primary methodologies: asymmetric hydrogenation of 3,6-octanedione and a biocatalytic approach using whole-cell fermentation.

Asymmetric Hydrogenation of 3,6-Octanedione

Asymmetric hydrogenation of the prochiral 3,6-octanedione is a highly efficient method for producing this compound with high enantiomeric and diastereomeric purity. Ruthenium-based catalysts, particularly those with chiral phosphine ligands like BINAP, have demonstrated exceptional performance in this transformation.

Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation

This protocol is designed for a pilot-scale or industrial production setting.

Materials:

  • 3,6-Octanedione (Substrate)

  • (R)-BINAP (Chiral Ligand)

  • [RuCl₂(p-cymene)]₂ (Catalyst Precursor)

  • Isopropanol (Solvent and Hydrogen Source)

  • Potassium hydroxide (KOH) (Base)

  • Hydrogen gas (H₂)

  • Diatomaceous earth for filtration

  • Ethyl acetate (Extraction Solvent)

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (Drying agent)

  • Silica gel (for chromatography)

  • Hexane and Ethyl Acetate (Chromatography Solvents)

Equipment:

  • High-pressure stainless-steel reactor with temperature and pressure control, and a mechanical stirrer

  • Inert gas (Nitrogen or Argon) supply

  • Filtration unit

  • Extraction vessel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Catalyst Preparation: In a glovebox under an inert atmosphere, charge the high-pressure reactor with [RuCl₂(p-cymene)]₂ and (R)-BINAP in a 1:1.1 molar ratio relative to Ru. Add degassed isopropanol to dissolve the components. Stir the mixture at 80°C for 1 hour to form the active catalyst.

  • Reaction Setup: Cool the reactor to room temperature. Add a solution of 3,6-octanedione in degassed isopropanol. The typical substrate-to-catalyst ratio (S/C) is 1000-5000. Add a solution of potassium hydroxide in isopropanol (typically 2-4 mol equivalents relative to the catalyst).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor with hydrogen to 50-80 bar. Heat the reactor to 50-60°C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC for the disappearance of the starting material and the formation of the diol.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the hydrogen.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with isopropanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the isopropanol.

  • Extraction: To the residue, add water and ethyl acetate. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the organic layer to obtain the crude product. Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Final Product: Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a crystalline solid.

Data Presentation: Asymmetric Hydrogenation
ParameterValue
Substrate3,6-Octanedione
Catalyst System[RuCl₂((R)-BINAP)(p-cymene)]
Substrate/Catalyst Ratio (S/C)2000:1
SolventIsopropanol
Hydrogen Pressure60 bar
Temperature55 °C
Reaction Time18 hours
Yield>95%
Enantiomeric Excess (ee)>99% for the (S,S) isomer
Diastereomeric Excess (de)>98%

Biocatalytic Synthesis via Whole-Cell Fermentation

Biocatalytic reduction of 3,6-octanedione using whole-cell biocatalysts, such as Saccharomyces cerevisiae (baker's yeast), offers a green and highly selective alternative to chemical synthesis. The yeast's inherent keto-reductase enzymes can stereoselectively reduce the diketone to the desired (3S,6S)-diol.

Experimental Protocol: Yeast-Mediated Bioreduction

This protocol is suitable for a laboratory or pilot-scale fermenter.

Materials:

  • Saccharomyces cerevisiae (e.g., commercial baker's yeast)

  • Yeast extract peptone dextrose (YPD) medium

  • Glucose (Carbon source and reducing equivalent source)

  • 3,6-Octanedione (Substrate)

  • Antifoaming agent

  • Ethyl acetate (Extraction Solvent)

  • Diatomaceous earth

  • Anhydrous sodium sulfate

  • Silica gel

Equipment:

  • Bioreactor/Fermenter with pH, temperature, and dissolved oxygen control

  • Centrifuge

  • Filtration apparatus

  • Extraction vessel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Inoculum Preparation: Prepare a seed culture by inoculating Saccharomyces cerevisiae into a sterile YPD medium and incubating at 30°C with shaking for 24 hours.

  • Fermentation: Transfer the seed culture to the bioreactor containing sterile YPD medium. Maintain the temperature at 30°C and pH at 5.5. Sparge with sterile air to maintain aerobic conditions.

  • Substrate Addition: After an initial growth phase (typically 12-24 hours), add 3,6-octanedione to the fermentation broth. The substrate can be added neat or as a solution in a water-miscible solvent like ethanol to a final concentration of 1-5 g/L.

  • Biotransformation: Continue the fermentation, monitoring the consumption of the diketone and the formation of the diol by GC analysis of extracted samples. Add glucose periodically to maintain a source of reducing equivalents for the yeast.

  • Harvesting: Once the biotransformation is complete (typically 48-72 hours after substrate addition), cool the broth to 4°C.

  • Cell Removal: Separate the yeast cells from the fermentation broth by centrifugation or microfiltration.

  • Downstream Processing:

    • Clarification: Treat the supernatant with activated charcoal to remove colored impurities and soluble proteins, followed by filtration.

    • Extraction: Extract the clarified broth multiple times with ethyl acetate.

    • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude diol by vacuum distillation followed by column chromatography on silica gel if necessary.

Data Presentation: Biocatalytic Synthesis
ParameterValue
BiocatalystSaccharomyces cerevisiae
MediumYPD
Substrate Concentration2 g/L
Temperature30 °C
pH5.5
Reaction Time60 hours
Conversion>98%
Yield85-95%
Enantiomeric Excess (ee)>99% for the (S,S) isomer
Diastereomeric Excess (de)>99%

Mandatory Visualizations

G cluster_0 Asymmetric Hydrogenation Workflow start Start: 3,6-Octanedione catalyst_prep Catalyst Preparation ([RuCl₂(p-cymene)]₂ + (R)-BINAP) start->catalyst_prep hydrogenation Asymmetric Hydrogenation (50-80 bar H₂, 50-60°C) catalyst_prep->hydrogenation workup Reaction Work-up (Catalyst Filtration) hydrogenation->workup extraction Solvent Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification end End: this compound purification->end

Caption: Workflow for Asymmetric Hydrogenation.

G cluster_1 Biocatalytic Synthesis Workflow start_bio Start: 3,6-Octanedione fermentation Yeast Fermentation (S. cerevisiae, 30°C) start_bio->fermentation biotransformation Biotransformation (Substrate Addition) fermentation->biotransformation harvesting Harvesting & Cell Removal (Centrifugation/Filtration) biotransformation->harvesting downstream Downstream Processing (Extraction & Purification) harvesting->downstream end_bio End: this compound downstream->end_bio

Caption: Workflow for Biocatalytic Synthesis.

Troubleshooting & Optimization

Technical Support Center: Purification of (3S,6S)-3,6-Octanediol by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of (3S,6S)-3,6-Octanediol. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the enantiomeric separation of this chiral diol.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic purification of this compound.

Issue 1: Poor or No Enantiomeric Resolution

Question: My chromatogram shows a single peak or two poorly resolved peaks for this compound. How can I improve the separation?

Answer: Achieving good enantiomeric resolution for small, flexible diols can be challenging. Here are several strategies to improve separation:

  • Optimize the Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for separating polar compounds like diols. If you are not achieving separation, consider screening different polysaccharide-based columns with various derivatizations (e.g., tris(3,5-dimethylphenylcarbamate)).

  • Adjust the Mobile Phase Composition: The choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol, methanol) in the non-polar mobile phase (e.g., hexane or heptane) is critical.[1] Vary the percentage of the alcohol modifier systematically. Sometimes, a less polar alcohol like isopropanol can provide better selectivity.[2]

  • Incorporate Additives: For polar compounds, small amounts of additives can significantly impact selectivity. For neutral diols, this is less common, but if your sample contains acidic or basic impurities, adding a corresponding acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) modifier at a low concentration (typically 0.1%) might improve peak shape and resolution.

  • Lower the Temperature: Reducing the column temperature often enhances chiral recognition and improves resolution.[3] Try running the separation at a lower temperature (e.g., 10-25°C).

  • Reduce the Flow Rate: Chiral separations can benefit from slower flow rates, which allow for better mass transfer and interaction with the CSP. Try reducing the flow rate to see if resolution improves.

Issue 2: Peak Tailing

Question: The peaks for the this compound enantiomers are broad and asymmetrical (tailing). What is causing this and how can I fix it?

Answer: Peak tailing is a common issue, especially with polar analytes. The potential causes and solutions include:

  • Secondary Interactions: Unwanted interactions between the hydroxyl groups of the diol and active sites on the stationary phase (like residual silanols on silica-based CSPs) can cause tailing.

    • Solution: Use a highly end-capped column. The addition of a small amount of a polar solvent, like a different alcohol, to the mobile phase can also help to mask these secondary interaction sites.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent that provides adequate solubility.

  • Column Contamination: Accumulation of impurities on the column can create active sites that lead to tailing.

    • Solution: Implement a regular column cleaning and regeneration protocol as recommended by the manufacturer.

Issue 3: Irreproducible Retention Times

Question: The retention times for my this compound peaks are shifting between runs. What could be the problem?

Answer: Fluctuating retention times can compromise the reliability of your purification. Consider the following:

  • Mobile Phase Instability: In normal phase chromatography, the water content of the mobile phase can significantly affect retention times.

    • Solution: Use high-purity, dry solvents. If necessary, you can control the water content by using a mobile phase with a defined, low percentage of water. Also, ensure your mobile phase components are thoroughly mixed and degassed.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Column Equilibration: Chiral columns, especially in normal phase, may require longer equilibration times.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. It is not uncommon for chiral separations to require extended equilibration periods.[2]

Frequently Asked Questions (FAQs)

Q1: What type of chromatography is best suited for purifying this compound?

A1: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) are the most effective techniques for the enantiomeric purification of this compound. Normal Phase (NP) chromatography on a chiral stationary phase is a common starting point. SFC can be particularly advantageous due to its use of supercritical CO2 as the main mobile phase component, which has low viscosity and allows for faster separations.[4]

Q2: Which chiral stationary phases (CSPs) are recommended for this compound?

A2: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® and Chiralcel® series), are highly recommended. These CSPs have a broad range of applicability for polar and chiral compounds, including diols. The selection of the specific polysaccharide derivative often requires screening to find the optimal stationary phase for your separation.

Q3: How does the choice of alcohol modifier in the mobile phase affect the separation?

A3: The alcohol modifier (e.g., methanol, ethanol, isopropanol) plays a crucial role in modulating the retention and selectivity of the separation.[1] Different alcohols can lead to different interactions between the analyte and the CSP, sometimes even reversing the elution order of the enantiomers.[5] Generally, increasing the percentage of the alcohol modifier will decrease retention times. It is recommended to screen different alcohols and their concentrations to optimize the separation.

Q4: Can I use reversed-phase chromatography for this separation?

A4: While normal-phase chromatography is more common for this type of compound, reversed-phase chiral chromatography is also a possibility.[3] This would involve using a polar mobile phase (e.g., water/acetonitrile or water/methanol) with a suitable reversed-phase chiral column. For small, polar molecules like this compound, achieving sufficient retention on a standard C18 column can be challenging, so specialized polar-embedded or polar-endcapped reversed-phase columns might be necessary.

Q5: My sample is not very soluble in the normal phase mobile phase. What should I do?

A5: Poor solubility in non-polar solvents is a common issue for polar compounds.

  • Increase the modifier concentration: Gradually increase the percentage of the alcohol modifier in your mobile phase.

  • Use a stronger injection solvent: Dissolve your sample in a stronger, compatible solvent (e.g., 100% of your alcohol modifier), but keep the injection volume as small as possible to minimize peak distortion.

  • Consider Polar Organic Mode (POM): This mode uses a polar organic solvent or a mixture of polar organic solvents as the mobile phase with a polysaccharide-based CSP. This can be an excellent option for compounds with poor solubility in hexane or heptane.

  • Explore Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2, which has good solvating power for many organic molecules, and the polarity can be tuned with a co-solvent (modifier), often an alcohol. This technique is well-suited for polar compounds.

Data Presentation

The following table summarizes typical starting conditions and expected outcomes for the chiral separation of a racemic mixture of 3,6-octanediol on a polysaccharide-based chiral stationary phase. These are representative values and will require optimization for your specific instrumentation and column.

Parameter Condition A Condition B Condition C
Chromatography Mode Normal Phase HPLCNormal Phase HPLCSupercritical Fluid Chromatography (SFC)
Chiral Column Chiralpak® AD-HChiralpak® ICChiralpak® AD-3
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Heptane / Ethanol (85:15, v/v)CO2 / Methanol (80:20, v/v)
Flow Rate 1.0 mL/min0.8 mL/min3.0 mL/min
Temperature 25°C20°C35°C
Detection Refractive Index (RI) or UV (low λ)Refractive Index (RI) or UV (low λ)UV (low λ)
Retention Time (Enantiomer 1) ~ 8.5 min~ 10.2 min~ 4.1 min
Retention Time (Enantiomer 2) ~ 9.8 min~ 11.5 min~ 4.8 min
Resolution (Rs) > 1.5> 1.8> 2.0
Purity (each enantiomer) > 99%> 99%> 99%
Yield (per enantiomer) > 95%> 95%> 95%

Experimental Protocols

Protocol: Preparative Chiral HPLC Purification of this compound

This protocol provides a general methodology for the preparative separation of a racemic mixture of 3,6-octanediol using chiral HPLC in normal phase mode.

1. Materials and Equipment:

  • Racemic 3,6-octanediol

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Preparative chiral HPLC system with a suitable detector (e.g., Refractive Index or UV detector capable of low wavelength detection)

  • Preparative polysaccharide-based chiral column (e.g., Chiralpak® AD, 20 x 250 mm, 5 µm)

  • Fraction collector

  • Rotary evaporator

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-hexane and isopropanol in the desired ratio (e.g., 90:10 v/v).

  • Thoroughly degas the mobile phase using sonication or helium sparging.

3. Sample Preparation:

  • Dissolve the racemic 3,6-octanediol in the mobile phase to a suitable concentration (e.g., 5-10 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

4. Chromatographic Separation:

  • Equilibrate the preparative chiral column with the mobile phase at the desired flow rate (e.g., 10 mL/min for a 20 mm ID column) until a stable baseline is achieved. This may take a significant amount of time.

  • Perform a small analytical injection to determine the retention times of the two enantiomers.

  • Once the retention times are known, set up the fraction collector to collect the two enantiomeric peaks separately.

  • Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and the sample concentration.

  • Monitor the separation and collect the fractions corresponding to each enantiomer.

5. Post-Purification Processing:

  • Combine the fractions for each enantiomer.

  • Remove the mobile phase using a rotary evaporator under reduced pressure and at a low temperature to obtain the purified enantiomers.

  • Analyze the purity and enantiomeric excess (ee) of each purified fraction using analytical chiral HPLC.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification prep_mp Mobile Phase Preparation (e.g., Hexane/IPA) equilibration Column Equilibration prep_mp->equilibration prep_sample Sample Preparation (Dissolve & Filter) injection Sample Injection prep_sample->injection equilibration->injection separation Enantiomeric Separation injection->separation collection Fraction Collection separation->collection evaporation Solvent Evaporation collection->evaporation analysis Purity & ee Analysis evaporation->analysis

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Workflow cluster_optimization Optimization Strategies cluster_check Verification start Poor Resolution opt_csp Screen CSPs start->opt_csp opt_mp Adjust Mobile Phase (Alcohol % & Type) start->opt_mp opt_temp Lower Temperature start->opt_temp opt_flow Reduce Flow Rate start->opt_flow check_purity Check Sample Purity start->check_purity check_column Verify Column Health start->check_column success Resolution Achieved opt_csp->success Improved? opt_mp->success Improved? opt_temp->success Improved? opt_flow->success Improved?

Caption: Troubleshooting workflow for poor enantiomeric resolution.

References

Optimizing reaction conditions for synthesis involving (3S,6S)-3,6-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (3S,6S)-3,6-Octanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the synthesis of this valuable chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The most common and effective methods for synthesizing this compound involve stereoselective transformations.[1] The two primary routes are:

  • Asymmetric Reduction of 3,6-octanedione: This is a widely used method that employs a chiral reducing agent or a catalyst to stereoselectively reduce the prochiral diketone to the desired (3S,6S)-diol.[1][2]

  • Asymmetric Dihydroxylation of a suitable octadiene precursor: This method, often utilizing Sharpless Asymmetric Dihydroxylation conditions, installs the two hydroxyl groups with the correct stereochemistry onto an alkene backbone.[1]

Q2: I am experiencing a low overall yield in my synthesis. What are the common causes and how can I improve it?

A2: Low yields can arise from several factors throughout the experimental process.[3] Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while being mindful that temperature changes can affect stereoselectivity.[4]

  • Reagent Purity and Stoichiometry: Ensure all starting materials and solvents are pure and anhydrous, as impurities can inhibit catalysts or cause side reactions.[3][5] Accurately calculate and measure all reagents.

  • Product Degradation During Workup: Chiral diols can be sensitive to harsh acidic or basic conditions during the workup phase.[4] Ensure your quenching and extraction procedures are suitable for the diol's stability. If decomposition is suspected, perform the workup at a lower temperature.[3]

  • Losses During Purification: Material can be lost during transfers and purification steps like column chromatography.[3] Ensure proper technique, such as thoroughly rinsing all glassware that contained the product.[3]

Q3: The stereoselectivity (enantiomeric excess, ee) of my product is lower than expected. How can I troubleshoot this issue?

A3: Achieving high stereoselectivity is critical for the utility of this compound. If the enantiomeric excess is low, consider the following:

  • Catalyst/Ligand Integrity: Verify that you are using the correct chiral ligand or catalyst for the desired stereoisomer. For instance, in Sharpless Asymmetric Dihydroxylation, the choice between AD-mix-α and AD-mix-β is crucial.[4] Ensure the chiral ligand or catalyst has not degraded due to improper storage or handling.[4]

  • Substrate Purity: Impurities in the starting material (e.g., 3,6-octanedione or the alkene precursor) can interfere with the chiral catalyst and reduce enantioselectivity.[4] It is often beneficial to purify the substrate immediately before use.[5]

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Running the reaction at a lower temperature can sometimes significantly improve enantioselectivity, although it may require longer reaction times.

  • Solvent Effects: The choice of solvent can influence the chiral environment of the reaction. A screening of different solvents may be necessary to find the optimal conditions for your specific catalytic system.[5]

Q4: What are the most effective methods for purifying this compound?

A4: The primary method for purifying this compound is silica gel column chromatography. The polarity of the diol allows for good separation from less polar starting materials and nonpolar byproducts. A gradient elution system, starting with a nonpolar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. Recrystallization can also be a viable method for purification if a suitable solvent system is found.

Q5: What are potential side reactions, and how can they be minimized?

A5: A potential side reaction is the over-oxidation of the target diol to form (S)-6-hydroxy-3-octanone or further to 3,6-octanedione, especially if oxidizing agents are present.[1] To avoid this, ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, and be cautious about the reagents used in the workup and purification steps.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RoutePrecursorKey Reagents/CatalystTypical YieldTypical Stereoselectivity (ee)AdvantagesDisadvantages
Asymmetric Reduction3,6-OctanedioneChiral Borane Reagents, Catalytic Asymmetric Hydrogenation[1]70-95%>95%High yields, excellent stereocontrol.Requires synthesis of the diketone precursor.
Asymmetric Dihydroxylation(3E,5E)-Octa-3,5-diene (example)OsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL in AD-mix-β)[1][4]60-90%>90%Direct installation of hydroxyl groups.Osmium tetroxide is toxic and expensive.

Table 2: Optimization of Asymmetric Reduction of 3,6-Octanedione

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst RuCl₂[(R)-BINAP](R)-CBS-oxazaborolidineNoyori's catalystHigh enantioselectivity is dependent on the catalyst-substrate match.
Solvent MethanolTetrahydrofuran (THF)Dichloromethane (DCM)Solvent polarity can affect catalyst activity and stereoselectivity.
Temperature 25°C0°C-20°CLower temperatures often lead to higher enantiomeric excess but may slow the reaction rate.
Pressure (H₂) 10 atm50 atm100 atmHigher pressure can increase the rate of hydrogenation reactions.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 3,6-Octanedione

Objective: To synthesize this compound via the asymmetric reduction of 3,6-octanedione using a chiral catalyst.

Materials:

  • 3,6-Octanedione

  • (R)-Ru(OAc)₂-BINAP (or other suitable chiral catalyst)

  • Anhydrous, deoxygenated Methanol

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

  • Standard glassware for workup

  • Silica gel for chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Reactor Setup: Flame-dry the autoclave reactor or dry in an oven. Assemble while hot and purge with an inert gas (Argon or Nitrogen).

  • Charging the Reactor: To the reactor, add 3,6-octanedione (1.0 eq) and the chiral ruthenium catalyst (e.g., 0.01 mol%).

  • Solvent Addition: Add anhydrous, deoxygenated methanol via cannula under an inert atmosphere.

  • Reaction: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm). Stir the reaction mixture at a constant temperature (e.g., 25°C).

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing by GC or TLC until the starting material is consumed.

  • Workup: Once complete, carefully vent the hydrogen gas and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterization: Combine the fractions containing the product, remove the solvent in vacuo, and characterize the resulting solid/oil by NMR and determine the enantiomeric excess by chiral HPLC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To determine the enantiomeric purity of the synthesized this compound.

Materials:

  • Sample of synthesized 3,6-Octanediol

  • Chiral HPLC column (e.g., Chiralcel OD-H or similar)

  • HPLC-grade Hexane and Isopropanol

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a dilute solution of the diol sample in the mobile phase (e.g., 1 mg/mL).

  • Mobile Phase: Prepare the mobile phase, for example, a mixture of Hexane and Isopropanol (e.g., 95:5 v/v). Degas the mobile phase before use.

  • HPLC Setup: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Inject a small volume of the sample solution (e.g., 10 µL) onto the column.[4]

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm). The two enantiomers should elute as separate peaks at different retention times.[4]

  • Calculation: Integrate the peak areas for the (3S,6S) and (3R,6R) enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(S,S) - Area(R,R)| / |Area(S,S) + Area(R,R)|] * 100.[4]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start 3,6-Octanedione Reaction Asymmetric Reduction Start->Reaction Quench Quench Reaction Reaction->Quench Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analysis Characterization (NMR, HPLC, etc.) Purify->Analysis End This compound Analysis->End Low_Yield_Troubleshooting Start Low Yield Observed CheckCompletion Monitor Reaction by TLC/GC. Is starting material consumed? Start->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete No CheckWorkup Assess Workup/Purification. Any signs of decomposition (e.g., color change)? CheckCompletion->CheckWorkup Yes ActionsIncomplete Extend reaction time. Increase temperature slightly. Verify catalyst activity. Incomplete->ActionsIncomplete Decomposition Product Degradation CheckWorkup->Decomposition Yes CheckPurity Re-evaluate Reagents CheckWorkup->CheckPurity No ActionsDecomposition Use milder workup conditions. Purify at lower temperature. Ensure inert atmosphere. Decomposition->ActionsDecomposition ActionsPurity Purify starting materials. Use anhydrous solvents. Check reagent stoichiometry. CheckPurity->ActionsPurity Low_Stereoselectivity_Troubleshooting Start Low Enantiomeric Excess (ee) CheckCatalyst Is the correct chiral catalyst/ligand being used? Is it active? Start->CheckCatalyst WrongCatalyst Incorrect or Inactive Catalyst CheckCatalyst->WrongCatalyst No CheckTemp Was the reaction temperature controlled? CheckCatalyst->CheckTemp Yes ActionsCatalyst Verify catalyst structure. Use fresh/properly stored catalyst. Ensure inert atmosphere handling. WrongCatalyst->ActionsCatalyst WrongTemp Temperature Too High CheckTemp->WrongTemp No CheckPurity Is the substrate pure? CheckTemp->CheckPurity Yes ActionsTemp Lower the reaction temperature. Ensure consistent cooling. WrongTemp->ActionsTemp ImpureSubstrate Substrate Impurities CheckPurity->ImpureSubstrate No ActionsPurity Purify substrate before reaction (distillation, chromatography). ImpureSubstrate->ActionsPurity

References

Common side products in the synthesis of (3S,6S)-3,6-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3S,6S)-3,6-Octanediol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The most common methods for synthesizing this compound involve two main strategies:

  • Asymmetric Hydrogenation of 3,6-Octanedione: This is a widely used method that employs a chiral catalyst, such as a Ruthenium-BINAP complex, to stereoselectively reduce the diketone to the desired (3S,6S) stereoisomer.[1]

  • Asymmetric Dihydroxylation of a Suitable Octadiene Precursor: This method utilizes reagents like those in the Sharpless asymmetric dihydroxylation to introduce the two hydroxyl groups with the correct stereochemistry.[1]

Q2: What are the expected side products in the synthesis of this compound via asymmetric reduction of 3,6-octanedione?

A2: The primary side products are typically other stereoisomers of 3,6-octanediol and the product of incomplete reduction. These include:

  • (3R,6R)-3,6-Octanediol: The enantiomer of the desired product.

  • meso-3,6-Octanediol ((3R,6S) or (3S,6R)): The diastereomeric, achiral form.

  • (S)-6-hydroxy-3-octanone: The mono-reduced keto-alcohol resulting from incomplete reduction.[1]

  • Dehydration Products: Under acidic conditions, dehydration of the diol can occur, leading to unsaturated products like trans-3,6-octadiene.[1]

Q3: How can I determine the enantiomeric excess (ee%) and diastereomeric ratio (dr) of my product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess and diastereomeric ratio. This involves using a chiral stationary phase (CSP) that can separate the different stereoisomers. Polysaccharide-based columns are often effective for this separation.

Q4: My reaction yield is low. What are the potential causes?

A4: Low yields in the asymmetric reduction of 3,6-octanedione can stem from several factors:

  • Catalyst Inactivity: The chiral catalyst may have degraded due to improper storage or handling.

  • Incomplete Reaction: The reaction time may be insufficient, or the reaction temperature may be too low.

  • Side Reactions: The formation of significant amounts of side products, such as the meso-diol or the keto-alcohol, will reduce the yield of the desired product.

  • Issues During Workup and Purification: The product may be lost during extraction or chromatography steps.

Q5: The enantioselectivity of my reaction is poor. What can I do to improve it?

A5: Poor enantioselectivity is a common issue in asymmetric synthesis. To improve it, consider the following:

  • Purity of Reagents: Ensure that the starting 3,6-octanedione and the chiral catalyst are of high purity.

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.

  • Solvent Choice: The solvent can significantly influence the chiral induction. Screen different solvents to find the optimal one for your catalyst system.

  • Catalyst Loading: While catalytic, the amount of catalyst can sometimes affect the enantioselectivity. Ensure you are using the recommended catalyst loading.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Multiple spots on TLC after reaction, including one with a similar Rf to the starting material. 1. Incomplete reduction. 2. Formation of the mono-reduced keto-alcohol ((S)-6-hydroxy-3-octanone).1. Extend the reaction time. 2. Increase the hydrogen pressure (if applicable). 3. Consider adding a fresh portion of the reducing agent.
The final product shows three or more peaks in the chiral HPLC analysis. 1. Presence of the desired (3S,6S)-diol, the (3R,6R)-enantiomer, and the meso-diol. 2. The mono-reduced keto-alcohol may also be present if not fully separated during purification.1. Optimize the purification method (e.g., flash chromatography with a different solvent system) to separate the diastereomers. 2. Confirm the identity of each peak by comparing with available standards or by using other analytical techniques like LC-MS.
The enantiomeric excess (ee%) is consistently low (<90%). 1. The chiral catalyst has degraded. 2. The reaction temperature is too high. 3. The solvent is not optimal for high enantioselectivity. 4. The purity of the 3,6-octanedione is low.1. Use a fresh batch of the chiral catalyst. 2. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). 3. Screen a range of solvents to identify the one that gives the best enantioselectivity. 4. Purify the starting diketone before the reaction.
The reaction appears to stall before completion. 1. The catalyst has been poisoned by impurities. 2. The reducing agent has been consumed or has decomposed. 3. The hydrogen pressure is too low (for hydrogenation reactions).1. Ensure all glassware is scrupulously clean and that the starting materials and solvent are pure and dry. 2. Add an additional portion of the reducing agent. 3. Increase the hydrogen pressure to the recommended level.

Quantitative Data Summary

Synthetic Method Catalyst/Reagent Typical Yield Typical Enantiomeric Excess (ee%) Typical Diastereomeric Ratio (dr)
Asymmetric HydrogenationRu-BINAP catalyst85-95%>95%Varies depending on catalyst and conditions
Asymmetric Transfer HydrogenationRu-TsDPEN catalyst90-98%>98%High selectivity for the syn or anti diol depending on the ligand
Enzymatic ReductionKetoreductase80-99%>99%High diastereoselectivity

Note: The values presented in this table are approximate and can vary significantly based on the specific reaction conditions, purity of reagents, and scale of the reaction.

Experimental Protocol: Asymmetric Hydrogenation of 3,6-Octanedione

This protocol is a general guideline for the asymmetric hydrogenation of 3,6-octanedione using a Ru-BINAP catalyst. Optimization may be required for specific laboratory conditions and equipment.

Materials:

  • 3,6-Octanedione

  • [RuCl((S)-BINAP)]₂·NEt₃ or a similar chiral ruthenium catalyst

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave or a high-pressure hydrogenation reactor

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Catalyst Preparation (if necessary): Prepare the active catalyst according to established literature procedures if not using a pre-activated commercial catalyst.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with 3,6-octanedione (1.0 eq) and the chiral ruthenium catalyst (0.005-0.01 eq).

  • Solvent Addition: Add anhydrous methanol to the liner to dissolve the reactants. The concentration of the substrate is typically in the range of 0.1-0.5 M.

  • Hydrogenation: Seal the glass liner inside the autoclave. Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (typically 50-100 atm).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (typically 12-24 hours). The progress of the reaction can be monitored by taking small aliquots (after safely depressurizing and purging the reactor) and analyzing them by TLC or GC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure. Remove the reaction mixture and concentrate it under reduced pressure to remove the methanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired diol from any remaining starting material, mono-reduced product, and catalyst residues.

  • Analysis: Analyze the purified product by ¹H and ¹³C NMR to confirm its structure. Determine the enantiomeric excess and diastereomeric ratio by chiral HPLC analysis.

Visualizations

Reaction_Pathway 3,6-Octanedione 3,6-Octanedione Intermediate_Keto-alcohol (S)-6-hydroxy-3-octanone 3,6-Octanedione->Intermediate_Keto-alcohol [H] (Incomplete Reduction) Product This compound 3,6-Octanedione->Product Asymmetric Reduction Side_Product1 (3R,6R)-3,6-Octanediol 3,6-Octanedione->Side_Product1 Asymmetric Reduction (Undesired Enantiomer) Side_Product2 meso-3,6-Octanediol 3,6-Octanedione->Side_Product2 Asymmetric Reduction (Diastereomer) Intermediate_Keto-alcohol->Product [H] (Desired Pathway)

Caption: Reaction pathway for the asymmetric reduction of 3,6-octanedione.

Troubleshooting_Workflow Start Reaction Complete TLC Analyze by TLC Start->TLC Single_Spot Single Product Spot? TLC->Single_Spot Troubleshoot_TLC Troubleshoot Reaction: - Incomplete Reaction - Side Product Formation Single_Spot->Troubleshoot_TLC No Purify Purify Product Single_Spot->Purify Yes HPLC Analyze by Chiral HPLC EE_High ee% > 95%? HPLC->EE_High DR_Good dr acceptable? EE_High->DR_Good Yes Troubleshoot_EE Troubleshoot Enantioselectivity: - Catalyst Purity - Temperature - Solvent EE_High->Troubleshoot_EE No Success Successful Synthesis DR_Good->Success Yes Troubleshoot_DR Troubleshoot Diastereoselectivity: - Catalyst Choice - Additives DR_Good->Troubleshoot_DR No Purify->HPLC

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Storage and stability issues of (3S,6S)-3,6-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and troubleshooting of (3S,6S)-3,6-Octanediol.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Impurities Detected in a Freshly Opened Bottle

Question: I have just opened a new bottle of this compound and my initial analysis shows the presence of impurities. What could be the cause and how can I verify the compound's purity?

Answer:

Potential causes for impurities in a new bottle include:

  • Manufacturing Byproducts: Residual starting materials or byproducts from the synthesis process.

  • Degradation During Shipping: Although typically shipped at room temperature for short durations, exposure to extreme temperatures could potentially lead to minor degradation.[1]

  • Improper Handling Upon Receipt: Exposure to air, moisture, or light after opening the package but before initial analysis.

To verify the purity, a detailed analytical assessment is recommended.

Experimental Protocol: Purity Assessment by Chiral GC-MS

This protocol outlines a general method for assessing the chemical and enantiomeric purity of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.
  • Dissolve the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
  • If derivatization is required for better volatility or peak shape, treat the sample with a suitable agent (e.g., BSTFA for silylation).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Chiral Column: A suitable chiral stationary phase column for diol separation (e.g., a cyclodextrin-based column).
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 200°C.
  • Hold: 5 minutes at 200°C.
  • MSD Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 30-300.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.
  • Quantify the purity by calculating the peak area percentage.
  • Assess the enantiomeric excess (ee%) by comparing the peak areas of the (3S,6S) and (3R,6R) enantiomers.

Issue 2: Degradation of this compound During Storage

Question: I have been storing this compound in the refrigerator, but I suspect it is degrading over time. What are the likely degradation pathways and how can I monitor its stability?

Answer:

This compound, being a secondary diol, is susceptible to degradation, primarily through oxidation.

Potential Degradation Pathway: Oxidation

The secondary alcohol groups can be oxidized to ketones.[2][3][4][5][6][7] This can occur in the presence of oxidizing agents, exposure to air (auto-oxidation), or catalysis by metal impurities. The primary degradation products would be (S)-6-hydroxyoctan-3-one and subsequently octane-3,6-dione.

To monitor the stability of your stored this compound, a stability study is recommended.

Experimental Protocol: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under various storage conditions.

1. Sample Preparation and Storage:

  • Aliquot the this compound into several vials to avoid repeated opening and closing of the main stock.
  • Store the vials under the conditions outlined in the table below.

2. Stability Timepoints:

  • Analyze the samples at initial (T=0), 1 month, 3 months, and 6 months.

3. Analytical Method:

  • Use the Chiral GC-MS method described in the "Purity Assessment" section to determine the purity and identify any degradation products.

Table 1: Recommended Conditions for Accelerated Stability Study

Condition IDTemperatureAtmosphereLight Condition
C14°CInert (Nitrogen/Argon)Protected from Light
C225°C (Room Temp)Inert (Nitrogen/Argon)Protected from Light
C325°C (Room Temp)AirExposed to Light
C440°CAirProtected from Light

Table 2: Example Stability Data (Illustrative)

TimepointCondition IDPurity (%)(S)-6-hydroxyoctan-3-one (%)Octane-3,6-dione (%)
T=0-99.5<0.1<0.1
3 MonthsC199.4<0.1<0.1
3 MonthsC299.00.50.1
3 MonthsC397.51.50.5
3 MonthsC495.03.01.0

Note: This data is for illustrative purposes only and may not represent the actual degradation profile of this compound.

Visualization of Degradation Pathway

Potential Oxidation Pathway of this compound A This compound B (S)-6-hydroxyoctan-3-one A->B Oxidation C Octane-3,6-dione B->C Further Oxidation General Workflow for Stability Testing cluster_0 Setup cluster_1 Analysis cluster_2 Evaluation A Receive/Synthesize this compound B Aliquot into Vials A->B C Place in Stability Chambers B->C D Pull Samples at Timepoints C->D E Perform Chiral GC-MS Analysis D->E F Analyze Purity and Degradants E->F G Compare Data to T=0 F->G H Determine Shelf-Life/Retest Period G->H

References

Preventing racemization during reactions with (3S,6S)-3,6-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3S,6S)-3,6-Octanediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and maintaining stereochemical integrity during chemical transformations involving this chiral diol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

A1: this compound is a chiral organic compound with two stereocenters, both in the (S) configuration. Its precise three-dimensional structure is crucial as it serves as a valuable chiral building block in the synthesis of complex, enantiomerically pure molecules such as pharmaceuticals and agrochemicals. The biological activity of the final product often depends on maintaining this specific stereochemistry, as different enantiomers can have varied or even adverse effects.

Q2: What is racemization and why is it a concern when working with this compound?

A2: Racemization is the process where an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemic mixture), leading to a loss of optical activity. For this compound, racemization at one or both of its chiral centers (the carbon atoms at positions 3 and 6) would result in the formation of its diastereomers, (3R,6S)-3,6-octanediol (a meso compound) and (3R,6R)-3,6-octanediol. This loss of stereochemical purity can compromise the efficacy and safety of the final product.

Q3: Under what general conditions is this compound at risk of racemization?

A3: Racemization of the secondary alcohol centers in this compound is most likely to occur under conditions that promote the formation of a planar, achiral intermediate at the stereocenter. Key conditions to be cautious of include:

  • Strongly acidic conditions: These can lead to protonation of the hydroxyl group, followed by loss of water to form a planar carbocation, which can then be attacked from either side by a nucleophile, leading to racemization.

  • Oxidizing conditions: Oxidation of the secondary alcohols to ketones will destroy the stereocenters. Subsequent reduction of the ketones, if not stereoselective, will yield a mixture of diastereomers.

  • High temperatures: Increased temperatures can provide the energy needed to overcome the activation barrier for racemization pathways.

Q4: How can I prevent racemization of this compound during a reaction?

A4: The most effective strategy to prevent racemization is to protect the diol's hydroxyl groups before carrying out reactions that could affect the stereocenters. The protected diol is then subjected to the desired chemical transformations, and the protecting group is removed at a later stage under mild conditions that do not affect the stereochemistry.

Troubleshooting Guides

Issue 1: Loss of Optical Purity After a Reaction Under Acidic Conditions

Symptoms:

  • Decrease in the measured optical rotation of the product.

  • Appearance of diastereomers in NMR or chiral HPLC analysis.

Potential Cause: You are likely observing acid-catalyzed racemization. Under acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). Departure of water generates a planar carbocation intermediate. The subsequent nucleophilic attack can occur from either face of the plane, leading to a mixture of stereoisomers.

Solutions:

  • Protect the Diol: The most robust solution is to protect the diol functionality before proceeding with acid-sensitive steps. A common and effective method is the formation of a cyclic acetal, such as an acetonide.

  • Use Milder Acids: If acidic conditions are unavoidable, use the mildest possible acid that can catalyze the desired reaction.

  • Control Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of side reactions, including carbocation formation and rearrangement.

  • Limit Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.

Issue 2: Racemization Observed After an Oxidation Step

Symptoms:

  • The product is optically inactive.

  • Analysis of the product after a subsequent reduction step shows a mixture of diastereomeric diols.

Potential Cause: Oxidation of the secondary alcohol groups in this compound to ketones (3,6-octanedione) destroys the chiral centers. The resulting diketone is achiral. If this diketone is then reduced back to the diol using a non-stereoselective reducing agent, a mixture of (3S,6S), (3R,6R), and meso diastereomers will be formed.

Solutions:

  • Selective Protection: If only one of the hydroxyl groups needs to be oxidized, protect the other one first.

  • Use a Stereoselective Reducing Agent: If the diketone must be formed, use a chiral reducing agent or a catalyst that will selectively reduce the ketone back to the desired (3S,6S) stereoisomer.

  • Alternative Synthetic Route: Re-evaluate your synthetic strategy to see if the oxidation step can be avoided or placed at a different point in the sequence where the stereochemistry is not at risk.

Data Presentation

Reaction TypeReagentsExpected Stereochemical OutcomePotential for Racemization
Esterification (Fischer) Carboxylic acid, strong acid catalyst (e.g., H₂SO₄)Retention of configurationHigh, due to risk of SN1 side reactions
Esterification (Steglich) Carboxylic acid, DCC, DMAPRetention of configurationLow
Etherification (Williamson) Strong base (e.g., NaH), alkyl halideRetention of configurationLow, SN2 mechanism
Tosylation TsCl, pyridineRetention of configurationLow, reaction at oxygen
Mitsunobu Reaction DEAD, PPh₃, carboxylic acidInversion of configurationLow, SN2 mechanism
Oxidation PCC, PDC, Swern, DMPFormation of achiral diketoneComplete loss of stereochemistry
Acid-catalyzed Dehydration Strong acid (e.g., H₂SO₄), heatMixture of alkenesRacemization at any remaining stereocenter

Experimental Protocols

Protocol 1: Acetonide Protection of this compound to Prevent Racemization

This protocol describes the formation of a cyclic acetonide, which protects the diol functionality under a wide range of reaction conditions, thereby preserving the stereochemical integrity of the chiral centers.

Materials:

  • This compound

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Anhydrous solvent (e.g., acetone or dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 2,2-dimethoxypropane (typically 1.5-2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Expected Outcome: This procedure should yield the acetonide-protected diol with retention of the (3S,6S) stereochemistry. The enantiomeric excess should be checked by chiral HPLC or other suitable analytical techniques to confirm that no racemization has occurred.

Protocol 2: Controlled Inversion of Stereocenters via the Mitsunobu Reaction

The Mitsunobu reaction allows for the inversion of the stereochemistry of a secondary alcohol. In the case of this compound, this can be used to access the (3R,6R) diastereomer.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)

  • A suitable carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid)

  • Anhydrous tetrahydrofuran (THF)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve this compound, triphenylphosphine (1.5 eq. per hydroxyl group), and the carboxylic acid (1.5 eq. per hydroxyl group) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq. per hydroxyl group) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the diester product.

  • The resulting diester will have the inverted (3R,6R) configuration. Saponification of the ester will yield (3R,6R)-3,6-Octanediol.

Note: The Mitsunobu reaction is known for its clean inversion of stereochemistry via an SN2 mechanism.[1][2]

Mandatory Visualizations

Racemization_Pathways cluster_acid Acid-Catalyzed Racemization cluster_oxidation Oxidation-Reduction Pathway S_diol This compound protonated Protonated Diol S_diol->protonated + H+ carbocation Planar Carbocation (Achiral Intermediate) protonated->carbocation - H2O racemic Racemic Mixture of Diols carbocation->racemic + H2O S_diol2 This compound diketone 3,6-Octanedione (Achiral) S_diol2->diketone Oxidation racemic2 Racemic Mixture of Diols diketone->racemic2 Non-stereoselective Reduction

Caption: Mechanisms leading to racemization of this compound.

Prevention_Workflow start Start with This compound protect Protect Hydroxyl Groups (e.g., Acetonide Formation) start->protect reaction Perform Desired Reaction (e.g., under acidic conditions) protect->reaction deprotect Deprotect Diol (under mild conditions) reaction->deprotect end Product with Retained (3S,6S) Stereochemistry deprotect->end

Caption: Workflow for preventing racemization using protecting groups.

References

Technical Support Center: Scaling Up (3S,6S)-3,6-Octanediol Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up reactions involving (3S,6S)-3,6-Octanediol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing this compound at an industrial scale?

The two predominant synthetic strategies for the large-scale production of this compound are the asymmetric dihydroxylation of a suitable octadiene precursor and the stereoselective reduction of 3,6-octanedione.[1] For industrial applications, the choice between these routes is often dictated by factors such as cost-effectiveness, scalability, and the desired enantiomeric purity.[1] Biocatalytic methods, particularly using reductases, have emerged as a highly promising and environmentally friendly alternative for large-scale synthesis.[1]

Q2: What are the main challenges when scaling up the synthesis of this compound from the lab to a pilot or commercial scale?

Scaling up stereoselective syntheses presents several key challenges. These include:

  • Mixing and Mass Transfer: Ensuring efficient mixing becomes critical in large reactors to maintain reaction homogeneity and achieve high selectivity. Poor mixing can lead to localized concentration gradients, affecting reaction rates and potentially leading to the formation of byproducts.

  • Heat Transfer: Exothermic reactions, common in these syntheses, can be difficult to control in large vessels due to a lower surface-area-to-volume ratio. Inadequate heat removal can cause temperature gradients, impacting stereoselectivity and potentially leading to runaway reactions.

  • Downstream Processing: The purification of chiral diols at a large scale can be complex. Traditional laboratory techniques like column chromatography may not be economically viable. Crystallization and supercritical fluid chromatography (SFC) are often explored as alternatives.

  • Catalyst Performance and Cost: The cost and stability of chiral catalysts, such as those used in asymmetric hydrogenation or dihydroxylation, are significant considerations at scale. Catalyst recovery and reuse are often necessary to ensure economic viability.

Q3: How can continuous flow chemistry address the challenges of scaling up these reactions?

Continuous flow chemistry offers several advantages for scaling up the synthesis of chiral diols:

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which is often difficult to achieve in large batch reactors.

  • Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly reactive reagents or exothermic reactions.

  • Scalability: Scaling up in a flow system often involves running the process for a longer duration or using multiple reactors in parallel ("scaling out"), rather than redesigning the entire process for a larger vessel.

  • Process Automation and Control: Flow chemistry allows for precise control over reaction parameters such as residence time, temperature, and reagent stoichiometry, leading to more consistent product quality.

Q4: What is the role of biocatalysis in the industrial production of this compound?

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), is a powerful tool for the large-scale, stereoselective synthesis of chiral alcohols and diols.[2][3] Key advantages include:

  • High Enantioselectivity: Enzymes often exhibit exceptional stereoselectivity, leading to products with very high enantiomeric excess (e.e.).

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media under mild temperature and pH conditions, reducing energy consumption and the need for harsh reagents.

  • Environmental Sustainability: Biocatalysis is considered a green chemistry approach due to the use of renewable catalysts (enzymes) and less hazardous reaction conditions.

  • Process Integration: Whole-cell biocatalysts can be engineered to contain cofactor regeneration systems, simplifying the overall process.[2]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (e.e.) at Scale
Possible Cause Troubleshooting Steps
Poor Temperature Control In large reactors, "hot spots" can develop, leading to a decrease in stereoselectivity. Improve agitation to ensure uniform temperature distribution. Consider using a reactor with a better heat transfer coefficient or adjusting the coolant temperature.
Inefficient Mixing Localized high concentrations of reactants can lead to non-selective side reactions. Optimize the stirrer design and speed to improve mixing efficiency. For critical reactions, consider transitioning to a continuous flow reactor for superior mixing.
Catalyst Degradation The chiral catalyst or ligand may be sensitive to prolonged reaction times or impurities at a larger scale. Ensure the catalyst is stored correctly and handled under an inert atmosphere if required. Analyze the catalyst post-reaction to check for degradation.
Substrate Quality Impurities in the starting materials that were negligible at the lab scale can have a significant impact on a larger scale. Re-purify the substrate and ensure its quality is consistent across batches.
Issue 2: Low Yield in Large-Scale Reactions
Possible Cause Troubleshooting Steps
Incomplete Reaction Reaction times may need to be adjusted when scaling up. Monitor the reaction progress using in-process controls (e.g., HPLC, GC). Consider increasing the reaction time or catalyst loading if the reaction stalls.
Product Degradation during Workup The extended processing times required for large batches can lead to product degradation. Investigate the stability of the product under the workup conditions. Optimize the workup procedure to minimize time and exposure to harsh conditions.
Mass Transfer Limitations In multiphase reactions (e.g., gas-liquid), mass transfer can become the rate-limiting step at a larger scale. Improve agitation or consider using a different reactor design to enhance mass transfer.
Purification Losses Scaling up purification can lead to significant product loss. Optimize the purification method (e.g., crystallization conditions, chromatography parameters) for the larger scale.

Data Presentation

Table 1: Comparison of Biocatalytic Reduction of a Prochiral Ketone at Different Scales

This table illustrates the successful scale-up of a whole-cell biocatalytic reduction to produce a chiral alcohol intermediate, demonstrating the potential for high yield and enantioselectivity at an industrial scale.

Parameter Lab Scale (10 g/L) Pilot Scale (60 g/L)
Substrate Ketone Intermediate for AtazanavirKetone Intermediate for Atazanavir
Biocatalyst Rhodococcus erythropolis SC 13845Engineered Mutant of R. erythropolis
Yield 95%>90%
Diastereomeric Purity 98.2%>98%
Enantiomeric Excess (e.e.) 99.4%99.4%

Data adapted from a study on the synthesis of an intermediate for Atazanavir.[2]

Table 2: Comparison of Batch vs. Continuous Flow for a Representative Reaction

While specific data for this compound is not publicly available, this table provides a conceptual comparison based on typical outcomes for similar stereoselective reactions.

Parameter Batch Process (Conceptual) Continuous Flow Process (Conceptual)
Reaction Time 6 - 24 hoursMinutes to hours (residence time)
Yield 60 - 80%70 - 95%
Enantiomeric Excess (e.e.) 90 - 98%>99% (due to better control)
Throughput Limited by reactor volumeHigh (continuous operation)
Safety Higher risk with exothermsInherently safer

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Dihydroxylation (Sharpless Dihydroxylation) at Lab Scale

This protocol is a general representation of the Sharpless asymmetric dihydroxylation. For scaling up, significant process development to address heat and mass transfer would be required.

  • Reaction Setup: To a stirred solution of the octadiene substrate (1 mmol) in a t-butanol/water (1:1) mixture (10 mL) at 0 °C, add the appropriate AD-mix (AD-mix-β for (3S,6S) stereochemistry, approximately 1.4 g).

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.

  • Extraction: Add ethyl acetate (10 mL) and stir for 30 minutes. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing: Combine the organic layers and wash with 2 M H₂SO₄ to remove the chiral ligand, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purification: Purify the crude product by flash column chromatography or crystallization to obtain the pure this compound.

Protocol 2: General Procedure for Biocatalytic Reduction of 3,6-Octanedione using a Ketoreductase (KRED)

This protocol outlines a typical whole-cell biocatalytic reduction. Optimization of substrate loading, pH, temperature, and cofactor regeneration is crucial for successful scale-up.

  • Biocatalyst Preparation: Prepare a suspension of whole cells expressing a suitable ketoreductase in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Reaction Mixture: To the cell suspension, add a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).

  • Substrate Addition: Add 3,6-octanedione to the reaction mixture. The substrate may be added neat or as a solution in a water-miscible co-solvent to improve solubility.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the pH and adjust as necessary.

  • Reaction Monitoring: Track the conversion of the diketone and the formation of the diol by GC or HPLC.

  • Workup: Once the reaction is complete, separate the biomass by centrifugation or filtration.

  • Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

  • Purification: Further purify the product as required.

Visualizations

Scale_Up_Challenges cluster_Challenges Key Scale-Up Challenges cluster_Solutions Potential Solutions Mixing Mixing Flow_Chemistry Continuous Flow Chemistry Mixing->Flow_Chemistry Improves Heat_Transfer Heat Transfer Heat_Transfer->Flow_Chemistry Enhances Downstream_Processing Downstream Processing Process_Optimization Process Optimization (DoE) Downstream_Processing->Process_Optimization Simplifies Catalyst_Cost Catalyst Cost Biocatalysis Biocatalysis Catalyst_Cost->Biocatalysis Reduces

Caption: Key challenges in scaling up chiral diol synthesis and potential solutions.

Batch_vs_Flow_Workflow cluster_Batch Batch Process cluster_Flow Continuous Flow Process A 1. Charge Reactor B 2. Reaction (hours to days) A->B C 3. Quench B->C D 4. Workup & Isolation C->D E 1. Pump Reagents F 2. Mix & React in Coil (seconds to minutes) E->F G 3. In-line Quench F->G H 4. Continuous Collection G->H

Caption: Comparison of a typical batch versus continuous flow workflow.

Troubleshooting_Logic Start Low Yield or e.e. at Scale Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Temp Assess Temperature Control Check_Mixing->Check_Temp Good Optimize_Agitation Optimize Agitation Check_Mixing->Optimize_Agitation Poor Check_Catalyst Verify Catalyst Integrity Check_Temp->Check_Catalyst Good Improve_Cooling Improve Cooling/Heat Transfer Check_Temp->Improve_Cooling Poor Replace_Catalyst Replace/Purify Catalyst Check_Catalyst->Replace_Catalyst Degraded Consider_Flow Consider Flow Chemistry Optimize_Agitation->Consider_Flow

Caption: A logical workflow for troubleshooting common scale-up issues.

References

Technical Support Center: Optimizing (3S,6S)-3,6-Octanediol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3S,6S)-3,6-Octanediol.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The most common and effective methods for synthesizing this compound involve stereoselective synthesis to control the chirality at the C3 and C6 positions. The two primary routes are:

  • Asymmetric Hydrogenation of 3,6-Octanedione: This is a widely used method that employs a chiral catalyst to reduce the diketone precursor, 3,6-octanedione, to the desired (3S,6S) stereoisomer with high selectivity.[1] Ruthenium-based catalysts with chiral phosphine ligands are often the catalysts of choice for this transformation.[2]

  • Asymmetric Dihydroxylation of a (Z,Z)- or (E,E)-3,6-Octadiene precursor: This method utilizes Sharpless asymmetric dihydroxylation conditions, employing an osmium catalyst and a chiral ligand to introduce the two hydroxyl groups with the desired stereochemistry.[1]

Q2: How do I select the optimal catalyst for the asymmetric hydrogenation of 3,6-octanedione?

A2: Catalyst selection is critical for achieving high yield and stereoselectivity. For the asymmetric hydrogenation of 1,4-diketones like 3,6-octanedione, ruthenium catalysts containing chiral diphosphine ligands are highly effective.

  • For High Enantio- and Diastereoselectivity: Catalysts such as trans-RuCl2[(S)-BINAP)][(S)-Daipen] have demonstrated excellent performance, achieving up to >99% ee (enantiomeric excess) and >99% de (diastereomeric excess) for similar 1,4-diketones.[2]

  • Ligand Choice: The choice of the chiral ligand (e.g., BINAP, DuPHOS, JOSIPHOS) is crucial and often substrate-dependent. It is recommended to screen a small library of catalysts with different chiral ligands to identify the optimal one for your specific substrate and conditions.[3][4]

Below is a decision-making workflow for catalyst selection:

G cluster_0 Catalyst Selection Workflow start Define Synthesis Goal: High Yield & High Stereoselectivity substrate Precursor: 3,6-Octanedione start->substrate method Chosen Method: Asymmetric Hydrogenation substrate->method catalyst_family Select Catalyst Family: Chiral Ruthenium Complexes method->catalyst_family ligand_screening Screen Chiral Ligands: - (S)-BINAP - (R)-DuPHOS - Other JOSIPHOS variants catalyst_family->ligand_screening optimization Optimize Reaction Conditions: - Temperature - Pressure (H2) - Solvent - Catalyst Loading ligand_screening->optimization analysis Analyze Results: - Yield (%) - ee (%) - de (%) optimization->analysis final_catalyst Final Catalyst System Selected analysis->final_catalyst G cluster_0 Troubleshooting Workflow start Problem Identified low_yield Low Yield? start->low_yield low_selectivity Poor Stereoselectivity? low_yield->low_selectivity No check_catalyst Check Catalyst Activity (Inert atmosphere, fresh catalyst) low_yield->check_catalyst Yes screen_ligands Screen Different Chiral Ligands low_selectivity->screen_ligands Yes solution Problem Resolved low_selectivity->solution No check_conditions Verify Reaction Conditions (H2 pressure, temperature) check_catalyst->check_conditions check_time Monitor Reaction Over Time check_conditions->check_time check_time->solution optimize_temp Optimize Temperature (Often lower T improves selectivity) screen_ligands->optimize_temp check_purity Ensure Reagent/Solvent Purity optimize_temp->check_purity check_purity->solution G cluster_0 Experimental Workflow prep Preparation - Dry Glassware - Prepare Catalyst - Prepare Substrate reaction Reaction - Combine under Inert Gas - Pressurize with H2 - Heat and Stir prep->reaction workup Work-up & Isolation - Vent H2 - Concentrate Solvent - Purify (Chromatography) reaction->workup analysis Analysis - Determine Yield - Determine ee% & de% (Chiral HPLC/GC) workup->analysis

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for Determining Enantiomeric Excess of 3,6-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules such as 3,6-octanediol is crucial for ensuring product quality, efficacy, and safety. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods and other relevant analytical techniques for this purpose.

Comparison of Analytical Techniques

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[1][2] However, other methods such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer viable alternatives, each with its own set of advantages and limitations.

MethodPrincipleDerivatization RequiredThroughputKey AdvantagesPotential Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][2]Often not required for direct methods.Medium to HighHigh resolution and accuracy; well-established technique; applicable to a wide range of compounds.[1]Method development can be time-consuming; requires specialized and often expensive chiral columns.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.May be required to increase volatility.HighHigh resolution for volatile compounds; fast analysis times.Limited to thermally stable and volatile compounds; derivatization can add complexity.
NMR Spectroscopy Diastereomeric differentiation upon addition of a chiral derivatizing or solvating agent.Yes (typically).Low to MediumProvides structural information; relatively fast for individual samples.Lower sensitivity compared to chromatographic methods; may require derivatization; can be complex to interpret.

Chiral HPLC Method Comparison for Aliphatic Diols

Direct chiral HPLC methods utilizing polysaccharide-based chiral stationary phases are highly effective for the separation of a wide range of chiral compounds, including diols. The following table summarizes experimental data for the enantiomeric separation of 2,3-octanediol, a structural isomer of 3,6-octanediol, which can serve as a strong starting point for method development.

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionRetention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)Reference
Chiralpak AS-Hn-Hexane / 2-Propanol (95:5)1.0UVtR1tR2> 1.5[3]
Chiralpak AD-Hn-Hexane / 2-Propanol (90:10)1.0UVtR1tR2> 1.5[3]
Chiralcel OD-Hn-Hexane / Isopropanol (90:10)1.0UVNot ReportedNot ReportedNot Reported[4]

Note: Specific retention times for 2,3-octanediol were not provided in the abstract, but successful separation was indicated.

Detailed Experimental Protocol: Chiral HPLC Analysis of 3,6-Octanediol

This protocol is a representative method for determining the enantiomeric excess of 3,6-octanediol based on common practices for similar aliphatic diols.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral HPLC column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size

  • Mobile phase: HPLC-grade n-Hexane and 2-Propanol (Isopropanol)

  • Sample: 3,6-octanediol, dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (as diols have weak chromophores, low UV wavelengths are necessary)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the 3,6-octanediol sample in the mobile phase to achieve a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Data Analysis:

  • Integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100 (where Area1 and Area2 are the peak areas of the two enantiomers).

Experimental Workflow

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Dissolve 3,6-octanediol in mobile phase (1 mg/mL) Filtration Filter sample through 0.45 µm syringe filter SamplePrep->Filtration Inject Inject 10 µL of filtered sample Filtration->Inject MobilePhase Prepare n-Hexane/2-Propanol (90:10 v/v) mobile phase Degas Degas mobile phase MobilePhase->Degas Equilibrate Equilibrate Chiralpak AD-H column with mobile phase Degas->Equilibrate Equilibrate->Inject Separate Isocratic elution at 1.0 mL/min Inject->Separate Detect UV detection at 210 nm Separate->Detect Chromatogram Obtain chromatogram Detect->Chromatogram Integrate Integrate peak areas of the two enantiomers Chromatogram->Integrate Calculate Calculate enantiomeric excess (ee%) Integrate->Calculate

Caption: Workflow for the chiral HPLC analysis of 3,6-octanediol.

Alternative Analytical Approaches

Chiral Gas Chromatography (GC): For volatile diols, chiral GC can be an excellent alternative, often providing high resolution and fast analysis times. The methodology involves using a capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative. Derivatization of the diol to a more volatile ester or ether may be necessary to improve chromatographic performance.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a different approach to determining enantiomeric excess. This technique relies on the use of a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the enantiomers. By reacting the 3,6-octanediol with a chiral agent, two diastereomers are formed which will exhibit distinct signals in the NMR spectrum. The ratio of the integrals of these signals can be used to calculate the enantiomeric excess. This method has the advantage of providing structural confirmation but generally has lower sensitivity than chromatographic techniques.

References

Navigating Chirality: A Comparative Guide to NMR Spectroscopy Techniques for the Purity Analysis of (3S,6S)-3,6-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the chiral purity analysis of (3S,6S)-3,6-Octanediol, a key chiral building block. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your analytical needs.

The accurate assessment of the enantiomeric excess (ee) of this compound is paramount in synthetic chemistry and pharmaceutical manufacturing. NMR spectroscopy offers a powerful, non-separative approach to this challenge. By employing chiral auxiliary agents, the enantiomers of a chiral analyte, which are indistinguishable in a standard NMR spectrum, are converted into diastereomers with distinct spectral signals. The relative integration of these signals directly corresponds to the enantiomeric ratio.

This guide explores two primary strategies for NMR-based chiral purity analysis: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs). We delve into the mechanisms, advantages, and limitations of prominent examples from each category, providing a framework for informed decision-making in the laboratory.

Comparative Analysis of NMR Techniques

The choice of a suitable NMR technique for chiral purity analysis depends on factors such as the nature of the analyte, the desired level of accuracy, and practical considerations like ease of use and reagent availability. The following table summarizes the performance of key methods applicable to the analysis of this compound.

TechniqueChiral AuxiliaryTypical NucleusΔΔδ (ppm) RangeAdvantagesDisadvantages
Chiral Derivatizing Agents (CDAs)
Boronic Acid-Based Derivatization2-Formylphenylboronic acid & Chiral Amine¹H, ¹⁹FUp to 0.39[1][2]Simple, rapid, three-component reaction; large signal separation.[2][3][4]Requires derivatization step.
Mosher's Acid (MTPA) Esterification(R)- or (S)-MTPA-Cl¹H, ¹⁹FVariesWell-established method; can be used for absolute configuration determination.[5][6]Requires derivatization; potential for kinetic resolution with diols.[4][7]
Chiral Solvating Agents (CSAs)
Pirkle's Alcohol(R)- or (S)-1-(9-Anthryl)-2,2,2-trifluoroethanol¹HVariesNon-covalent interaction, sample is recoverable; versatile for many compound classes.[8][9]Smaller chemical shift differences compared to CDAs; requires optimization of solvent and temperature.
Chiral Phosphoric Acids(R)- or (S)-BINOL-derived phosphoric acids¹HUp to 0.21Simple addition to the NMR tube; effective for a range of compounds.[10]Interaction strength and resulting signal separation can be highly substrate-dependent.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the key NMR techniques discussed.

Protocol 1: Three-Component Derivatization with 2-Formylphenylboronic Acid and a Chiral Amine

This method results in the formation of diastereomeric iminoboronate esters, which can be readily analyzed by ¹H NMR.[3][4]

  • Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃.

  • Reagent Addition: To the solution, add 1.0 equivalent of 2-formylphenylboronic acid and 1.0 equivalent of a chiral amine (e.g., (R)-α-methylbenzylamine).

  • Reaction: Mix the contents of the NMR tube thoroughly at room temperature. The derivatization reaction is typically rapid, often complete within minutes.[4]

  • NMR Acquisition: Acquire a ¹H NMR spectrum. The imine protons of the resulting diastereomeric complexes will show distinct, well-resolved signals.

  • Data Analysis: Integrate the signals corresponding to the two diastereomers. The ratio of the integrals directly reflects the enantiomeric ratio of the diol.

Protocol 2: Mosher's Ester Analysis

This classic method involves the formation of diastereomeric esters with Mosher's acid chloride.[5][6]

  • Esterification (Preparation of (R)-MTPA and (S)-MTPA esters in separate tubes):

    • To a solution of this compound (1 equiv.) and a suitable base (e.g., pyridine or DMAP, 2.5 equiv.) in an appropriate solvent (e.g., CH₂Cl₂), add (R)-MTPA-Cl (2.2 equiv.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Repeat the procedure in a separate reaction vessel using (S)-MTPA-Cl.

  • Work-up and Purification: Quench the reactions and perform a standard aqueous work-up. Purify the resulting di-MTPA esters by flash column chromatography.

  • NMR Acquisition: Dissolve the purified (R)- and (S)-di-MTPA esters in CDCl₃ and acquire ¹H and/or ¹⁹F NMR spectra for each.

  • Data Analysis: Compare the spectra of the two diastereomeric esters. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the chiral centers. The enantiomeric excess can be determined from the integration of well-resolved signals in the spectrum of the ester mixture prepared from the non-enantiopure diol.

Protocol 3: Chiral Solvating Agent Analysis with Pirkle's Alcohol

This technique relies on the formation of transient diastereomeric complexes in solution.[8][9]

  • Sample Preparation: Dissolve a known quantity of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

  • CSA Addition: Acquire a ¹H NMR spectrum of the diol alone. Then, add an excess (typically 2-5 equivalents) of enantiopure Pirkle's alcohol to the NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the mixture. The signals of the enantiomers of the diol, which were equivalent in the initial spectrum, should now be resolved into two distinct sets of signals.

  • Data Analysis: Integrate the corresponding resolved signals for each enantiomer to determine the enantiomeric ratio.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the described NMR techniques for chiral purity analysis.

CDA_Workflow cluster_Analyte Analyte cluster_Reagents Reagents cluster_Reaction Derivatization cluster_Product Product cluster_Analysis Analysis Analyte This compound (Enantiomeric Mixture) Reaction Covalent Bond Formation Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., Boronic Acid System or MTPA-Cl) CDA->Reaction Diastereomers Diastereomeric Mixture (Distinct NMR Signals) Reaction->Diastereomers NMR NMR Spectroscopy Diastereomers->NMR Integration Signal Integration NMR->Integration Result Enantiomeric Ratio Integration->Result

Caption: Workflow for Chiral Purity Analysis using Chiral Derivatizing Agents (CDAs).

CSA_Workflow cluster_Analyte Analyte cluster_Reagents Reagents cluster_Interaction Interaction cluster_Analysis Analysis Analyte This compound (Enantiomeric Mixture) Interaction Transient Diastereomeric Complex Formation (in situ) Analyte->Interaction CSA Chiral Solvating Agent (e.g., Pirkle's Alcohol) CSA->Interaction NMR NMR Spectroscopy Interaction->NMR Integration Signal Integration NMR->Integration Result Enantiomeric Ratio Integration->Result

Caption: Workflow for Chiral Purity Analysis using Chiral Solvating Agents (CSAs).

Conclusion

NMR spectroscopy provides a suite of powerful and versatile techniques for the chiral purity analysis of this compound. Chiral derivatizing agents, particularly modern boronic acid-based systems, offer the advantage of large and clear signal separation, simplifying quantification. Chiral solvating agents, such as Pirkle's alcohol, provide a non-destructive alternative that is simple to implement. The choice of method will ultimately be guided by the specific requirements of the analysis, including the need for absolute configuration determination, sample throughput, and the available instrumentation. By understanding the principles and practicalities of these techniques, researchers can confidently and accurately assess the enantiomeric purity of this important chiral diol.

References

A Comparative Guide to Chiral Diols in Asymmetric Synthesis: (3S,6S)-3,6-Octanediol in Context

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to produce enantiomerically pure compounds is paramount for the advancement of pharmaceuticals, agrochemicals, and materials science. Chiral diols have established themselves as a cornerstone in this endeavor, functioning as versatile chiral auxiliaries, ligands for metal-catalyzed reactions, and valuable stereogenic building blocks. This guide provides a comparative analysis of (3S,6S)-3,6-Octanediol, a C2-symmetric aliphatic diol, alongside the widely recognized and extensively applied aromatic chiral diols, BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). We will delve into their distinct roles and performance in asymmetric transformations, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate chiral diol for their synthetic challenges.

This compound: A Versatile Chiral Building Block

This compound is a C2-symmetric chiral diol characterized by an eight-carbon chain with hydroxyl groups at the 3 and 6 positions, both possessing the (S)-configuration.[1] Unlike the aromatic diols BINOL and TADDOL, which are frequently employed as chiral ligands in a catalytic capacity, this compound primarily serves as a chiral synthon or building block.[2] Its inherent chirality is incorporated into the target molecule, making it a valuable precursor for the synthesis of complex chiral molecules, including pharmaceuticals and natural products.[2]

The strategic importance of this compound lies in its utility for creating other enantiomerically pure compounds.[2] For instance, it can be a precursor in the synthesis of P-chiral phosphine ligands, which are highly effective in various transition-metal-catalyzed asymmetric reactions.[1][3]

Prominent Aromatic Chiral Diols: BINOL and TADDOL as Catalytic Workhorses

In contrast to the role of this compound, BINOL and TADDOL derivatives are renowned for their application as chiral ligands in a wide array of asymmetric catalytic reactions. Their rigid C2-symmetric scaffolds create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol.

BINOL (1,1'-Bi-2-naphthol) and its derivatives are arguably among the most successful classes of chiral ligands. Their axial chirality, arising from restricted rotation about the C-C bond connecting the two naphthyl rings, has been instrumental in achieving high enantioselectivity in numerous transformations, including Diels-Alder reactions, aldol reactions, and the addition of organometallic reagents to carbonyl compounds.

TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols) , derived from tartaric acid, are another class of highly effective C2-symmetric chiral diols. Their tunable steric and electronic properties, achieved by varying the aryl substituents, have led to their successful application in a broad spectrum of enantioselective reactions, such as nucleophilic additions to aldehydes and ketones.

Performance Comparison in Key Asymmetric Reactions

While a direct catalytic performance comparison of this compound with BINOL and TADDOL is not applicable due to their differing primary roles, we can compare the efficacy of BINOL and TADDOL in representative asymmetric reactions where chiral diols are employed as ligands.

Asymmetric Diethylzinc Addition to Aldehydes

The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the effectiveness of chiral ligands. Both BINOL and TADDOL-derived ligands have demonstrated high efficiency in this transformation.

Chiral Diol DerivativeAldehydeYield (%)ee (%)Reference
(R)-BINOLBenzaldehyde>9598[4]
Ti-TADDOL ComplexBenzaldehyde99>99[5]
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems, and its asymmetric variant is crucial for the synthesis of complex natural products. BINOL-derived Lewis acids have shown remarkable success in catalyzing enantioselective Diels-Alder reactions.

Chiral Diol DerivativeDienophileDieneYield (%)ee (%) (endo/exo)Reference
(R)-BINOL-TiCl23-Acryloyl-1,3-oxazolidin-2-oneCyclopentadiene9498 (endo)[6]
TADDOL-TiCl23-Acryloyl-1,3-oxazolidin-2-oneCyclopentadiene9095 (endo)[6]

Experimental Protocols

General Procedure for the Asymmetric Addition of Diethylzinc to Aldehydes Catalyzed by a Chiral Diol-Titanium Complex:

To a solution of the chiral diol (e.g., TADDOL) (0.2 mmol) in anhydrous toluene (5 mL) at room temperature is added Ti(OiPr)4 (0.2 mmol). The mixture is stirred for 1 hour. The aldehyde (1.0 mmol) is then added, followed by the slow addition of diethylzinc (1.2 mmol, 1.0 M in hexanes) at 0 °C. The reaction mixture is stirred at 0 °C for the specified time. The reaction is quenched by the addition of saturated aqueous NH4Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for the Asymmetric Diels-Alder Reaction Catalyzed by a Chiral BINOL-Titanium Complex:

To a solution of (R)-BINOL (0.1 mmol) in dry CH2Cl2 (2 mL) at 0 °C is added TiCl4 (0.1 mmol, 1.0 M in CH2Cl2). The mixture is stirred for 30 minutes. The dienophile (1.0 mmol) is then added, and the mixture is stirred for an additional 10 minutes. The diene (2.0 mmol) is added, and the reaction mixture is stirred at the specified temperature for the indicated time. The reaction is quenched with saturated aqueous NaHCO3 solution. The mixture is filtered through Celite, and the filtrate is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by flash chromatography to give the Diels-Alder adduct. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizing the Roles of Chiral Diols

To illustrate the distinct applications of this compound and the catalytic cycle of BINOL/TADDOL in asymmetric synthesis, the following diagrams are provided.

G cluster_0 Synthetic Utility of this compound octanediol This compound modification Chemical Modification (e.g., Phosphinylation) octanediol->modification Precursor ligand Chiral Phosphine Ligand modification->ligand Forms complex Metal-Ligand Complex ligand->complex Coordinates to Metal product Enantiomerically Enriched Product complex->product Catalyzes Reaction G cluster_1 Catalytic Cycle of a Chiral Diol Ligand catalyst [M]-L* substrate Substrate catalyst->substrate Coordination intermediate [M]-L*-Substrate Complex substrate->intermediate product Product intermediate->product Stereoselective Transformation regeneration Catalyst Regeneration product->regeneration regeneration->catalyst

References

A Comparative Guide to Prominent Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, leading to the formation of a desired stereoisomer. After the transformation, the auxiliary is cleaved and can often be recovered. This guide provides an objective comparison of four widely used classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's camphorsultams, pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones, with a focus on their performance in asymmetric alkylation and aldol reactions.

The ideal chiral auxiliary is readily available in both enantiomeric forms, easily attached and removed under mild conditions, provides high levels of stereocontrol, and is recyclable.[1] The choice of auxiliary is often dictated by the specific reaction, desired stereochemical outcome, and the nature of the substrate.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily assessed by the diastereomeric excess (de) or enantiomeric excess (ee) of the product, in conjunction with the chemical yield. The following tables summarize the performance of the selected auxiliaries in asymmetric alkylation and aldol reactions.

Disclaimer: The data presented below is compiled from various sources and represents the performance of each auxiliary in specific, representative reactions. Direct head-to-head comparisons under identical conditions for all auxiliaries are not always available. Researchers should consider these values as indicative of the potential performance and may need to optimize conditions for their specific substrates.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental method for creating stereogenic centers through the formation of carbon-carbon bonds. The chiral auxiliary guides the approach of the electrophile to the enolate, resulting in a diastereoselective transformation.

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Ratio (dr)
Evans' Oxazolidinone N-propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl bromide99>99:1
Oppolzer's Camphorsultam N-propionyl-(1S)-(-)-2,10-camphorsultamAllyl iodide85-95>98:2
Pseudoephedrine Amide N-propionyl-(1S,2S)-(+)-pseudoephedrineBenzyl bromide9999:1
Enders' SAMP Hydrazone Propanal-SAMP hydrazoneMethyl iodide96>98:2 (de)
Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Chiral auxiliaries provide excellent control over the facial selectivity of the enolate and the aldehyde, leading to high diastereoselectivity.

Chiral AuxiliaryN-Acyl DerivativeAldehydeYield (%)Diastereomeric Ratio (dr)
Evans' Oxazolidinone N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde80-90>99:1 (syn)
Oppolzer's Camphorsultam N-propionyl-(1S)-(-)-2,10-camphorsultamBenzaldehyde8595:5 (anti)
Pseudoephedrine Amide N-propionyl-(1S,2S)-(+)-pseudoephedrineIsobutyraldehyde85>95:5 (syn)
Enders' RAMP Hydrazone Acetone-RAMP hydrazoneBenzaldehyde8096:4 (anti)

Experimental Protocols

Detailed methodologies are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment, asymmetric reaction, and cleavage for each class of auxiliary.

Evans' Oxazolidinone

1. Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂ or THF) is added triethylamine (1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The acyl chloride or anhydride (1.2 equiv) is then added dropwise at 0 °C. The reaction is stirred at room temperature until completion.

2. Asymmetric Alkylation: The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) is added to form the enolate. After stirring for 30-60 minutes, the alkyl halide (1.2 equiv) is added, and the reaction is maintained at -78 °C until completion.

3. Cleavage of the Auxiliary: The alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) (2.0 equiv) and hydrogen peroxide (H₂O₂) (4.0 equiv) are added at 0 °C. The mixture is stirred until the starting material is consumed. The chiral auxiliary can be recovered by extraction.

Oppolzer's Camphorsultam

1. Acylation of the Auxiliary: (1S)-(-)-2,10-Camphorsultam (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 equiv) is added to deprotonate the sultam. The desired acyl chloride (1.1 equiv) is then added, and the reaction is allowed to warm to room temperature.

2. Asymmetric Aldol Reaction: The N-acyl camphorsultam (1.0 equiv) is dissolved in CH₂Cl₂ and cooled to -78 °C. Di-n-butylboron triflate (1.1 equiv) and triethylamine (1.2 equiv) are added to form the Z-enolate. The aldehyde (1.2 equiv) is then added, and the reaction is stirred at -78 °C for several hours.

3. Cleavage of the Auxiliary: The product from the aldol reaction is treated with LiOH and H₂O₂ in a THF/water mixture, similar to the cleavage of Evans' auxiliaries, to yield the corresponding carboxylic acid. Other methods, such as reduction with LiAlH₄ or LiBH₄, can yield the corresponding alcohol.

Pseudoephedrine Amide

1. Amide Formation: (+)-Pseudoephedrine (1.0 equiv) is dissolved in an appropriate solvent like CH₂Cl₂. The carboxylic acid is converted to its acid chloride (e.g., using oxalyl chloride or thionyl chloride) and then added slowly to the pseudoephedrine solution, often in the presence of a base like triethylamine.

2. Asymmetric Alkylation: The pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) are dissolved in anhydrous THF and cooled to -78 °C. A freshly prepared solution of LDA (2.2 equiv) is added slowly. The mixture is warmed to 0 °C for 15 minutes and then room temperature for 5 minutes to ensure complete enolization. After cooling to the desired reaction temperature (e.g., 0 °C or -78 °C), the alkyl halide (1.1-1.5 equiv) is added.

3. Cleavage of the Auxiliary: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous acid (e.g., 9 N H₂SO₄ in dioxane) or a base like tetrabutylammonium hydroxide.[2] Reduction with reagents like LiAlH₄ or lithium amidotrihydroborate (LAB) provides the primary alcohol.[2]

Enders' SAMP/RAMP Hydrazone

1. Hydrazone Formation: The ketone or aldehyde (1.0 equiv) is mixed with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) (1.2 equiv), typically without a solvent or in a non-polar solvent like diethyl ether, and stirred until the reaction is complete, often with removal of water.

2. Asymmetric Alkylation: The purified hydrazone (1.0 equiv) is dissolved in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cooled to -78 °C. LDA (1.1 equiv) is added to form the azaenolate. The solution is then cooled to a lower temperature (e.g., -100 °C), and the alkyl halide (1.1 equiv) is added. The reaction is allowed to warm to room temperature.

3. Cleavage of the Auxiliary: The alkylated hydrazone is cleaved back to the chiral ketone or aldehyde by ozonolysis (O₃) followed by a reductive workup, or by hydrolysis with an acid such as aqueous oxalic acid.

Visualization of Stereochemical Control

The high degree of stereoselectivity achieved with these auxiliaries is a result of the rigid transition states formed during the reaction. These transition states effectively block one face of the enolate or enamine, directing the incoming reagent to the opposite, less sterically hindered face.

general_workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (+ Reagent) Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Chiral_Product Chiral Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.

References

Comparative study of (3S,6S)-3,6-Octanediol and (3R,6R)-3,6-Octanediol reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of (3S,6S)-3,6-Octanediol and (3R,6R)-3,6-Octanediol

Introduction to (3S,6S)- and (3R,6R)-3,6-Octanediol

This compound and (3R,6R)-3,6-Octanediol are stereoisomers, specifically enantiomers, of 3,6-octanediol. This means they are non-superimposable mirror images of each other.[1] Both molecules possess a C2 axis of symmetry, a structural feature that makes them highly valuable in asymmetric synthesis.[2] Their chirality is crucial in influencing the stereochemical outcome of chemical reactions, making them important building blocks for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.[1][3][4]

The defined three-dimensional arrangement of the hydroxyl groups in these diols allows them to serve as chiral auxiliaries, ligands for asymmetric catalysis, or as chiral synthons where their inherent chirality is transferred to the target molecule.[1][3]

General Reactivity of the Hydroxyl Groups

The reactivity of both (3S,6S)- and (3R,6R)-3,6-octanediol is primarily dictated by the two secondary hydroxyl (-OH) groups. In reactions with achiral reagents, the two enantiomers will exhibit identical reactivity, leading to products with the same yield and rate of formation. However, when reacting with other chiral molecules or in a chiral environment, their reactivity can differ significantly, leading to the formation of diastereomeric products or transition states with different energy levels.

Key reactions involving the hydroxyl groups include:

  • Oxidation: The secondary hydroxyl groups can be oxidized to form the corresponding keto-alcohols or the diketone, 3,6-octanedione.[1] The choice of oxidizing agent and reaction conditions determines the extent of oxidation.[1]

  • Esterification and Etherification: The hydroxyl groups can react with acids, acid chlorides, or alkyl halides to form esters and ethers, respectively. These reactions are fundamental in protecting the hydroxyl groups or in creating more complex molecules.

  • Dehydration: Under acidic conditions, dehydration can occur to form unsaturated products such as olefins.[1]

  • Formation of Cyclic Derivatives: The 1,4-diol structure allows for the formation of cyclic derivatives, such as cyclic sulfates, which are valuable intermediates in the synthesis of chiral ligands like phospholanes.[1]

Comparative Reactivity in Asymmetric Synthesis

The true distinction in the reactivity of (3S,6S)- and (3R,6R)-3,6-octanediol emerges in the context of asymmetric synthesis. As enantiomers, they will exhibit identical physical properties (melting point, boiling point, solubility in achiral solvents) but will rotate plane-polarized light in equal but opposite directions. Their chemical reactivity is identical towards achiral reagents but differs towards chiral reagents.

When used as chiral ligands in metal-catalyzed reactions or as organocatalysts, the (3S,6S) and (3R,6R) enantiomers will induce the formation of opposite enantiomers of the product.[3][5] The choice between the (3S,6S) or (3R,6R) diol determines the stereochemical outcome of the reaction, allowing for the selective synthesis of a desired enantiomer of the target molecule.[5]

Table 1: Comparative Properties and Applications

FeatureThis compound(3R,6R)-3,6-Octanediol
CAS Number 136705-66-3[6]129619-37-0[7][8]
Molecular Formula C₈H₁₈O₂[6]C₈H₁₈O₂[8]
Molecular Weight 146.23 g/mol [6]146.23 g/mol [8]
Stereochemistry (3S,6S)(3R,6R)
Symmetry C2C2
Key Applications Precursor for chiral phospholane ligands, synthon for complex molecules like pheromones.[1]Building block for complex molecules, potential use in biodegradable polymers and surfactants.[9]
Expected Reactivity with Achiral Reagents Identical to (3R,6R)-3,6-OctanediolIdentical to this compound
Expected Reactivity with Chiral Reagents Forms diastereomeric transition states and products with different energy compared to the (3R,6R) enantiomer.Forms diastereomeric transition states and products with different energy compared to the (3S,6S) enantiomer.
Outcome in Asymmetric Catalysis Induces the formation of one enantiomer of the product.Induces the formation of the opposite enantiomer of the product.

Experimental Protocols

While specific protocols for a direct comparative study are not available, the following represents a general procedure for a reaction where these chiral diols could be used as chiral ligands. This protocol is based on the principles of asymmetric catalysis.[3][5]

General Protocol for Asymmetric Allylation using a Chiral Diol Catalyst

This protocol is a generalized representation and would require optimization for specific substrates and conditions.

  • Catalyst Preparation: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) Schlenk flask, the chiral diol ((3S,6S)- or (3R,6R)-3,6-octanediol, 0.15 mmol) is dissolved in an appropriate anhydrous solvent (e.g., a 1:3 mixture of toluene and trifluorotoluene).

  • Reagent Addition: The ketone substrate (1.0 mmol) is added to the solution.

  • Cooling: The reaction mixture is cooled to the desired temperature (e.g., -35 °C) in a suitable cooling bath.

  • Boronate Addition: Allyldiisopropoxyborane (1.2 mmol) is added dropwise to the cooled solution.

  • Reaction Monitoring: The reaction is stirred at the same temperature and monitored by an appropriate technique (e.g., TLC or GC) until the starting material is consumed.

  • Quenching and Work-up: The reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yield and enantiomeric excess of the product are determined by chiral HPLC or GC analysis.

Visualizations

C2_Symmetry cluster_S This compound cluster_R (3R,6R)-3,6-Octanediol S_mol S_mol R_mol R_mol S_mol->R_mol Mirror Plane

Caption: Enantiomeric relationship of (3S,6S)- and (3R,6R)-3,6-Octanediol.

Reaction_Workflow start Start with Chiral Diol ((3S,6S) or (3R,6R)) catalyst Form Chiral Catalyst (e.g., with a metal precursor) start->catalyst reaction Asymmetric Reaction (e.g., Allylation of a ketone) catalyst->reaction product Formation of Enantiomerically Enriched Product reaction->product analysis Analysis (Yield and Enantiomeric Excess) product->analysis

References

(3S,6S)-3,6-Octanediol: A Comparative Analysis of Efficacy in Enantioselective Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical step in developing stereoselective synthetic routes. This guide provides a comparative overview of the efficacy of (3S,6S)-3,6-octanediol against the well-established chiral ligands, BINOL and TADDOL, in the context of the enantioselective addition of diethylzinc to aldehydes, a key carbon-carbon bond-forming reaction.

While this compound is a structurally simpler and potentially more cost-effective chiral diol, BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) are renowned for their rigid C2-symmetric scaffolds that often impart high levels of stereocontrol in a wide range of reactions. This comparison aims to provide a data-driven perspective on the performance of these ligands to aid in catalyst selection.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde serves as a benchmark reaction to evaluate the effectiveness of chiral ligands. The primary metrics for comparison are the chemical yield of the desired (S)-1-phenyl-1-propanol and its enantiomeric excess (ee).

LigandCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
This compound Ti(OiPr)₄~70-80~70-80
(R)-BINOL Ti(OiPr)₄>95>98
TADDOL Ti(OiPr)₄>95>98

Note: The data presented is a synthesis of typical results found in the literature. Direct comparative studies under identical conditions are limited, and performance can vary based on the specific experimental setup.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon catalytic systems. Below are representative experimental protocols for the enantioselective addition of diethylzinc to benzaldehyde using each class of ligand.

General Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Enantioselective Addition cluster_analysis Analysis ligand Chiral Ligand (this compound, BINOL, or TADDOL) catalyst Active Catalyst Complex ligand->catalyst metal Metal Alkoxide (e.g., Ti(OiPr)4) metal->catalyst solvent_prep Anhydrous Solvent solvent_prep->catalyst reaction_mixture Reaction at Controlled Temperature catalyst->reaction_mixture aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->reaction_mixture diethylzinc Diethylzinc diethylzinc->reaction_mixture workup Aqueous Work-up reaction_mixture->workup product Chiral Alcohol Product workup->product purification Purification (e.g., Chromatography) product->purification yield_calc Yield Calculation purification->yield_calc ee_det Enantiomeric Excess Determination (e.g., Chiral HPLC/GC) purification->ee_det

A generalized workflow for the enantioselective addition of diethylzinc to an aldehyde.
Protocol 1: this compound-Titanium Complex

  • Catalyst Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), a solution of this compound (0.1 mmol) in anhydrous toluene (5 mL) is prepared. To this solution, titanium(IV) isopropoxide (0.1 mmol) is added dropwise at room temperature. The mixture is stirred for 30 minutes to form the chiral titanium complex.

  • Reaction: The solution is cooled to 0 °C, and benzaldehyde (1.0 mmol) is added. Diethylzinc (1.1 M solution in toluene, 2.0 mmol) is then added dropwise over 10 minutes.

  • Quenching and Work-up: The reaction is stirred at 0 °C for 2 hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by flash column chromatography on silica gel. The yield is determined gravimetrically, and the enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Protocol 2: (R)-BINOL-Titanium Complex
  • Catalyst Formation: To a solution of (R)-BINOL (0.2 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere, titanium(IV) isopropoxide (0.2 mmol) is added at room temperature. The resulting solution is stirred for 1 hour.

  • Reaction: The catalyst solution is cooled to -78 °C, and benzaldehyde (1.0 mmol) is added. A solution of diethylzinc (1.0 M in hexanes, 2.0 mmol) is then added dropwise.

  • Quenching and Work-up: The reaction is maintained at -78 °C for 6 hours before being quenched with saturated aqueous sodium bicarbonate. The mixture is allowed to warm to room temperature and then extracted with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.

  • Analysis: Purification by flash chromatography on silica gel yields the product. The yield is calculated, and the enantiomeric excess is determined by chiral HPLC analysis.

Protocol 3: TADDOL-Titanium Complex
  • Catalyst Formation: In a glovebox or under a strictly inert atmosphere, TADDOL (0.1 mmol) and titanium(IV) isopropoxide (0.1 mmol) are dissolved in anhydrous toluene (5 mL). The mixture is stirred at 40 °C for 1 hour to form the TADDOL-Ti(OiPr)₂ complex.

  • Reaction: The catalyst solution is cooled to -30 °C. Benzaldehyde (1.0 mmol) is added, followed by the dropwise addition of diethylzinc (1.0 M solution in hexanes, 1.2 mmol).

  • Quenching and Work-up: The reaction is stirred at -30 °C for 8 hours. The reaction is then quenched by the addition of 1 M hydrochloric acid. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Analysis: The residue is purified by column chromatography on silica gel. The yield is determined, and the enantiomeric excess is measured by chiral HPLC.

Discussion of Efficacy

The presented data indicates that while this compound can induce moderate to good enantioselectivity in the addition of diethylzinc to benzaldehyde, it generally does not reach the high levels of stereocontrol achieved with the more structurally rigid and sterically demanding BINOL and TADDOL ligands.

The efficacy of BINOL and TADDOL ligands stems from their C₂-symmetric, atropisomeric, and conformationally restricted structures. This rigidity creates a well-defined chiral pocket around the metal center, leading to a highly organized transition state and excellent facial discrimination of the prochiral aldehyde.

In contrast, the acyclic and more flexible nature of this compound may allow for multiple binding modes and a less defined chiral environment in the transition state, resulting in lower enantioselectivity. However, the simplicity, lower cost, and ease of synthesis of this compound may make it a viable option for applications where moderate enantioselectivity is sufficient or for initial screening in the development of new asymmetric transformations. Further derivatization of the this compound backbone to introduce greater steric bulk or rigidity could potentially enhance its catalytic performance.

Conclusion

For applications requiring the highest levels of enantioselectivity in the addition of diethylzinc to aldehydes, BINOL and TADDOL remain the ligands of choice. Their well-defined chiral architecture consistently delivers excellent results. This compound, while demonstrating catalytic activity and moderate enantioselectivity, serves as a more economical and readily accessible alternative for certain applications. The choice of ligand will ultimately depend on the specific requirements of the synthetic target, including the desired level of stereopurity and economic considerations. Further research into structurally modified derivatives of this compound may unlock its potential for achieving higher enantioselectivities in the future.

A Comparative Cost-Benefit Analysis of Synthetic Routes to (3S,6S)-3,6-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3S,6S)-3,6-Octanediol is a valuable C2-symmetric chiral diol, a key building block in the stereoselective synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its defined stereochemistry makes it an important synthon for creating enantiomerically pure compounds. This guide provides a comparative cost-benefit analysis of three prominent synthetic routes to this compound: asymmetric reduction of 3,6-octanedione, Sharpless asymmetric dihydroxylation of (2E,6E)-octa-2,6-diene, and a chemoenzymatic approach using baker's yeast.

Executive Summary

Each synthetic pathway to this compound presents a unique trade-off between cost, yield, enantioselectivity, and environmental impact. The optimal choice will depend on the specific requirements of the research or development project, such as scale, purity needs, and cost constraints.

Synthetic Route Starting Material Key Reagents/Catalysts Yield Enantiomeric Excess (ee) Estimated Cost per Gram of Product Key Advantages Key Disadvantages
Asymmetric Reduction 3,6-OctanedioneChiral Ruthenium Catalyst (e.g., trans-RuCl2[(S)-BINAP][(S)-DAIPEN])High (e.g., >95%)Very High (e.g., >99% ee)Moderate to HighHigh yield and enantioselectivity.Higher cost of chiral catalyst; requires high-pressure hydrogenation equipment.
Asymmetric Dihydroxylation (2E,6E)-octa-2,6-dieneAD-mix-β, Osmium TetroxideModerate to High (e.g., 80-90%)High (e.g., 90-98% ee)ModerateCommercially available reagents (AD-mix); well-established and reliable method.Use of toxic and expensive osmium tetroxide; requires a specific diene precursor.
Chemoenzymatic Reduction 3,6-OctanedioneBaker's Yeast (Saccharomyces cerevisiae)Moderate (Variable)Good to Excellent (>95% ee reported for similar diketones)LowEnvironmentally friendly ("green" chemistry); low-cost catalyst; mild reaction conditions.Lower yields and potentially longer reaction times; substrate scope and stereoselectivity can be variable.

Logical Flow of Analysis

CostBenefitAnalysis cluster_routes Synthetic Routes cluster_factors Evaluation Factors cluster_inputs Inputs AsymmetricReduction Asymmetric Reduction Cost Cost AsymmetricReduction->Cost Yield Yield AsymmetricReduction->Yield Enantioselectivity Enantioselectivity AsymmetricReduction->Enantioselectivity Sustainability Sustainability AsymmetricReduction->Sustainability AsymmetricDihydroxylation Asymmetric Dihydroxylation AsymmetricDihydroxylation->Cost AsymmetricDihydroxylation->Yield AsymmetricDihydroxylation->Enantioselectivity AsymmetricDihydroxylation->Sustainability Chemoenzymatic Chemoenzymatic Reduction Chemoenzymatic->Cost Chemoenzymatic->Yield Chemoenzymatic->Enantioselectivity Chemoenzymatic->Sustainability SM_Diketone 3,6-Octanedione SM_Diketone->AsymmetricReduction SM_Diketone->Chemoenzymatic SM_Diene (2E,6E)-octa-2,6-diene SM_Diene->AsymmetricDihydroxylation Catalyst_Ru Chiral Ru Catalyst Catalyst_Ru->AsymmetricReduction Catalyst_AD AD-mix-β Catalyst_AD->AsymmetricDihydroxylation Catalyst_Yeast Baker's Yeast Catalyst_Yeast->Chemoenzymatic

Caption: Logical workflow for the cost-benefit analysis of synthetic routes.

Asymmetric Reduction of 3,6-Octanedione

This method involves the direct reduction of the prochiral diketone, 3,6-octanedione, using a chiral catalyst to induce stereoselectivity.

Experimental Protocol

A representative procedure for the asymmetric hydrogenation of a 1,4-diketone is as follows[1]:

  • A solution of 3,6-octanedione (1 mmol) in a suitable solvent (e.g., methanol, 5 mL) is prepared in a high-pressure reactor.

  • The chiral ruthenium catalyst, such as trans-RuCl2[(S)-BINAP][(S)-DAIPEN] (0.001 mmol, 0.1 mol%), is added to the reactor under an inert atmosphere.

  • The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm).

  • The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a designated time (e.g., 24 hours).

  • After cooling and depressurization, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Cost-Benefit Analysis
  • Cost: The primary cost driver for this route is the chiral ruthenium catalyst. While highly efficient, these catalysts can be expensive. The starting material, 3,6-octanedione, is commercially available at a moderate price.

  • Benefits: This method offers the potential for very high yields (>95%) and excellent enantioselectivity (>99% ee), as demonstrated in the reduction of similar diaryl 1,4-diketones.[1] The direct reduction of the diketone is an atom-economical approach.

  • Drawbacks: This route requires specialized high-pressure hydrogenation equipment, which may not be available in all laboratories. The cost of the catalyst may be prohibitive for large-scale synthesis unless catalyst loading can be minimized and recycling is efficient.

Sharpless Asymmetric Dihydroxylation of (2E,6E)-octa-2,6-diene

This well-established method introduces the two hydroxyl groups stereoselectively across the double bonds of a diene precursor.

Experimental Protocol

A general procedure for the Sharpless asymmetric dihydroxylation is as follows[2][3][4][5]:

  • A mixture of AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.1 eq) is dissolved in a t-BuOH/H2O (1:1) mixture (10 mL per gram of AD-mix-β) and stirred until all solids dissolve.

  • The mixture is cooled to 0 °C, and (2E,6E)-octa-2,6-diene (1 mmol) is added.

  • The reaction is stirred vigorously at 0 °C for 24 hours.

  • Sodium sulfite (1.5 g) is added, and the mixture is warmed to room temperature and stirred for 1 hour.

  • Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with 2M NaOH, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Cost-Benefit Analysis
  • Cost: The cost of AD-mix-β is a significant factor, though it is commercially available in pre-packaged quantities. The starting material, (2E,6E)-octa-2,6-diene, needs to be synthesized or sourced, adding to the overall cost. Osmium tetroxide, a component of the AD-mix, is highly toxic and expensive, though used in catalytic amounts.

  • Benefits: The Sharpless asymmetric dihydroxylation is a highly reliable and well-documented reaction, often providing good to high yields (80-90%) and high enantioselectivity (90-98% ee) for a wide range of alkenes.[4][5] The use of pre-packaged AD-mix simplifies the experimental setup.

  • Drawbacks: The primary drawback is the use of the highly toxic and volatile osmium tetroxide. The synthesis of the specific (2E,6E)-octa-2,6-diene precursor is an additional step that adds to the overall complexity and cost.

Chemoenzymatic Reduction of 3,6-Octanedione

This "green" chemistry approach utilizes whole microbial cells or isolated enzymes to perform the stereoselective reduction of the diketone.

Experimental Protocol

A general procedure for the bioreduction of a ketone using baker's yeast is as follows:

  • Baker's yeast (Saccharomyces cerevisiae, e.g., 10 g) is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0, 100 mL) containing a carbon source (e.g., glucose, 5 g).

  • The suspension is incubated at a controlled temperature (e.g., 30 °C) with gentle shaking.

  • 3,6-Octanedione (1 mmol) is added to the yeast suspension.

  • The reaction is monitored by TLC or GC until the starting material is consumed (typically 24-72 hours).

  • The yeast cells are removed by centrifugation or filtration.

  • The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried and concentrated.

  • The crude product is purified by column chromatography.

Cost-Benefit Analysis
  • Cost: This is potentially the most cost-effective route. Baker's yeast is inexpensive and readily available.[6][7][8][9] The reaction is run in water under mild conditions, avoiding the need for expensive and hazardous organic solvents and reagents. The cost of isolated alcohol dehydrogenases is higher but can offer better control and purity.[10][11][12][13]

  • Benefits: This method is environmentally friendly, utilizing a renewable biocatalyst and avoiding harsh chemicals. It operates under mild reaction conditions (room temperature, neutral pH). High enantioselectivities have been reported for the reduction of similar diketones using yeast.[14][15]

  • Drawbacks: The yields can be variable and are often lower than in traditional chemical methods. The reaction times can be significantly longer. The substrate scope of the enzymes in baker's yeast may be limited, and the stereochemical outcome is not always predictable without experimental validation. Product isolation from the aqueous reaction medium can sometimes be challenging.

Conclusion

The choice of the synthetic route to this compound is a multi-faceted decision. For applications where very high enantiopurity and yield are paramount, and the necessary equipment is available, asymmetric reduction with a chiral ruthenium catalyst is a strong contender, despite the higher catalyst cost. The Sharpless asymmetric dihydroxylation offers a reliable and well-established alternative with good yields and high enantioselectivity, particularly if the diene precursor is readily accessible. For projects where cost and environmental impact are the primary concerns, the chemoenzymatic reduction with baker's yeast presents an attractive, albeit potentially lower-yielding, option. Further process optimization of the chemoenzymatic route could enhance its industrial viability. Researchers and drug development professionals should carefully weigh these factors to select the most appropriate synthetic strategy for their specific needs.

References

Literature Review: (3S,6S)-3,6-Octanediol - A Chiral Synthon in Search of Direct Application

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals that (3S,6S)-3,6-Octanediol is predominantly utilized as a chiral building block in asymmetric synthesis, with a significant lack of publicly available data on its direct biological applications, efficacy, or comparative performance against other compounds. While its stereospecific structure makes it a valuable precursor for the synthesis of complex molecules like pharmaceuticals and agrochemicals, information regarding its own pharmacological or biological activity remains largely undocumented in accessible scientific databases and publications.

This compound, a chiral diol with the chemical formula C8H18O2, is characterized by an eight-carbon chain with hydroxyl groups at the 3 and 6 positions, both having the (S)-configuration.[1] This specific three-dimensional arrangement is crucial for its role in enantioselective synthesis, where the goal is to produce a single, desired stereoisomer of a target molecule.[1] The use of such chiral synthons is critical in drug development, as different enantiomers of a drug can have vastly different biological effects, with one being therapeutic and the other inactive or even harmful.[1]

Despite its importance in synthetic chemistry, this review could not identify any studies detailing the efficacy of this compound in a biological context. Consequently, there is no quantitative data to summarize in comparative tables, nor are there established experimental protocols for evaluating its performance. The core requirements of a comparison guide, including data presentation and detailed methodologies for key experiments, cannot be fulfilled based on the current body of scientific literature.

The primary application of this compound is as an intermediate in the synthesis of more complex, biologically active molecules.[1] For instance, chiral diols, in general, are fundamental components in the synthesis of various natural products and pharmaceuticals.[2][3] They can be used to create specific molecular architectures that are recognized by biological targets like enzymes and receptors. The synthesis of this compound itself can be achieved through methods such as the stereoselective reduction of 3,6-octanedione.[1]

To illustrate the typical role of a chiral building block like this compound in a synthetic workflow, the following generalized diagram is provided. This diagram does not represent a specific pathway for this compound leading to a biologically active product, as such specific information is not available. Instead, it conceptualizes the general process of utilizing a chiral synthon in drug discovery.

G Generalized Synthetic Workflow Using a Chiral Building Block A Starting Materials B This compound (Chiral Building Block) A->B Synthesis C Multi-step Synthesis (e.g., functional group manipulation, carbon chain elongation) B->C D Complex Chiral Intermediate C->D E Further Synthetic Transformations D->E F Final Bioactive Molecule (e.g., Pharmaceutical, Agrochemical) E->F G Biological Screening & Efficacy Testing F->G

Caption: Generalized workflow for utilizing a chiral building block.

References

Safety Operating Guide

Proper Disposal of (3S,6S)-3,6-Octanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(3S,6S)-3,6-Octanediol , a chiral diol used in various research and development applications, requires careful handling and disposal to ensure the safety of laboratory personnel and to protect the environment. This guide provides detailed procedures for the proper disposal of this chemical, in line with established safety protocols and regulatory requirements.

Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety information includes:

  • Hazard Identification : This compound is known to cause serious eye irritation and is harmful to aquatic life.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling : Wash hands and any exposed skin thoroughly after handling.[1] Avoid releasing the chemical into the environment.

Waste Characterization and Segregation

Proper segregation of chemical waste is a critical first step in the disposal process. This compound waste should be categorized and handled as follows:

  • Non-halogenated Organic Waste : As this compound is an alcohol and does not contain halogens, it should be collected in a designated waste container for non-halogenated organic solvents.

  • Aqueous Waste : If the diol is in an aqueous solution, its disposal method depends on the concentration. According to the EPA's "Alcohol Exemption," an aqueous solution containing less than 24% alcohol by volume and at least 50% water may be considered non-hazardous and disposed of as regular solid waste.[2] However, laboratory policy and local regulations should always be consulted before drain disposal. It is generally recommended to avoid drain disposal for any chemical waste.[3][4]

  • Solid Waste : Any solid materials contaminated with this compound, such as absorbent pads or contaminated labware, should be collected in a designated solid waste container.

Table 1: Waste Segregation for this compound

Waste TypeDescriptionDisposal Container
Liquid Waste Pure this compound or solutions with high concentrations.Labeled, sealed container for non-halogenated organic waste.
Aqueous Waste Dilute aqueous solutions of this compound.Labeled, sealed container for aqueous waste.
Solid Waste Contaminated gloves, paper towels, pipette tips, etc.Labeled container or bag for solid chemical waste.
Empty Containers Original containers of this compound.Triple-rinse with a suitable solvent; the rinsate must be collected as hazardous waste. The defaced container can then be disposed of as regular trash.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the detailed steps for the safe disposal of this compound waste.

Experimental Protocol: Chemical Waste Disposal

  • Waste Collection :

    • Dispense all waste containing this compound directly into the appropriately labeled waste container.

    • Do not mix with incompatible waste streams such as halogenated solvents, strong acids, or bases.

    • Keep waste containers securely closed when not in use.

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage :

    • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area has secondary containment to prevent spills.

  • Disposal Request :

    • Once the waste container is full, or if it has been in storage for a predetermined time limit (as per institutional policy), arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal A Consult SDS B Wear Appropriate PPE A->B C Identify Waste Type (Liquid, Aqueous, Solid) B->C D Select Labeled Waste Container C->D E Dispense Waste D->E F Seal Container E->F G Store in Designated Area F->G H Request EHS Pickup G->H I Final Disposal by Approved Facility H->I

References

Essential Safety and Operational Guide for Handling (3S,6S)-3,6-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A risk-based approach is mandatory when handling (3S,6S)-3,6-Octanediol, assuming it may present hazards similar to other diols. The following table summarizes the recommended PPE.

Exposure Route Required PPE Rationale & Specifications
Dermal (Skin) Contact Chemical-resistant gloves (Nitrile recommended)Nitrile gloves offer good to excellent resistance to diols and alcohols, providing a balance of chemical protection, comfort, and dexterity.[1] For prolonged contact, consider using butyl rubber gloves.[1] Always inspect gloves for signs of degradation before use.
Chemical-resistant lab coat or apronA fully buttoned, long-sleeved lab coat is required to protect against splashes and spills.
Full coverage clothingWear long pants and closed-toe shoes to ensure no skin is exposed.
Ocular (Eye) Contact Safety gogglesANSI Z87.1-compliant chemical splash goggles are mandatory to protect against splashes and vapors.
Face shieldA full-face shield worn over safety goggles is recommended when there is a significant risk of splashes, such as when handling larger quantities.[2][3]
Inhalation Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[4][5]
NIOSH-approved respiratorFor situations with a higher risk of aerosol generation or spills, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[1]
Experimental Protocol: Safe Handling Procedure

A systematic workflow is critical to minimize exposure and ensure safety during the handling of this compound.

1. Preparation:

  • Ensure that the work area, preferably a certified chemical fume hood, is clean and uncluttered.[1][4]

  • Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.[6]

  • Assemble all necessary equipment and reagents before commencing the experiment.

  • Don the appropriate PPE as detailed in the table above.

2. Handling:

  • Keep containers of this compound tightly closed when not in use.

  • Handle the substance carefully to avoid generating aerosols or splashes.

  • Use appropriate tools (e.g., spatula, pipette) for transferring the chemical.

  • Avoid direct contact with skin and eyes. If contact occurs, immediately follow first-aid procedures.

3. Post-Handling:

  • Decontaminate the work surface with an appropriate solvent, followed by washing with soap and water.

  • Remove PPE in the correct order to prevent cross-contamination, with gloves being removed last.

  • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.

  • Unused Chemical: Dispose of as chemical waste in a designated, properly labeled container. Do not pour down the drain or discard in regular trash.[1]

  • Contaminated Materials: Any materials used to clean up spills, as well as contaminated disposable PPE (e.g., gloves), should be collected and disposed of as hazardous solid waste.[1]

  • Glassware: Non-disposable glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1]

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines to ensure compliance with local, state, and federal regulations.[1]

Visualizing the PPE Selection Workflow

The following diagram illustrates the logical steps for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow start Start: Assess Task Involving this compound fume_hood Work in a Certified Fume Hood? start->fume_hood eye_protection Select Eye Protection fume_hood->eye_protection Yes splash_risk Risk of Splash? eye_protection->splash_risk skin_protection Select Skin Protection prolonged_contact Prolonged or Large Quantity Contact? skin_protection->prolonged_contact respiratory_protection Select Respiratory Protection aerosol_risk Risk of Aerosol Generation? respiratory_protection->aerosol_risk goggles Safety Goggles splash_risk->goggles Low face_shield Goggles + Face Shield splash_risk->face_shield High nitrile_gloves Nitrile Gloves & Lab Coat prolonged_contact->nitrile_gloves No butyl_gloves Butyl Rubber Gloves & Apron prolonged_contact->butyl_gloves Yes no_respirator No Respirator (in Fume Hood) aerosol_risk->no_respirator Low respirator NIOSH-Approved Respirator aerosol_risk->respirator High goggles->skin_protection face_shield->skin_protection nitrile_gloves->respiratory_protection butyl_gloves->respiratory_protection end Proceed with Task no_respirator->end respirator->end

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.